molecular formula C36H61N5O6 B042893 C12-NBD-ceramide CAS No. 202850-01-9

C12-NBD-ceramide

Numéro de catalogue: B042893
Numéro CAS: 202850-01-9
Poids moléculaire: 659.9 g/mol
Clé InChI: SNOJCYCOPNIGIK-ULETYAGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

C12 NBD ceramide (d18:1/12:0) is a long-chain fluorescent ceramide analog that can be used for the measurement of alkaline and neutral ceramidase activity. It is hydrolyzed efficiently by alkaline ceramidase from P. aeruginosa and by neutral ceramidase from mouse liver. In addition, alkaline and neutral ceramidases from a variety of mammalian cell lines also hydrolyze C12 NBD ceramide (d18:1/12:0). Acid ceramidase does not appear to utilize C-12 NBD ceramide as a substrate. The possibility exists for C12 NBD ceramide (d18:1/12:0) to also be applied to the measurement of ceramide kinase and/or sphingomyelin synthase activity.>C12 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) ceramide is a long-chain fluorescent phospholipid. It is a natural analog of ceramide with C12 acyl chain length.>Ceramidase catalyzes the hydrolysis of the N-acyl linkage between the fatty acid and sphingosine base in ceramide to produce sphingosine and a free fatty acid. Three isoforms of ceramidases (acid, neutral, and alkaline) have been characterized based on differences in their catalytic pH optimum. C-12 NBD ceramide is a long-chain fluorescent ceramide analog that can be used for the measurement of alkaline and neutral ceramidase activity. It is hydrolyzed efficiently by alkaline ceramidase from P. aeruginosa and by neutral ceramidase from mouse liver. In addition, alkaline and neutral ceramidases from a variety of mammalian cell lines also hydrolyze C-12 NBD ceramide. Acid ceramidase does not appear to utilize C-12 NBD ceramide as a substrate. The possibility exists for C-12 NBD ceramide to also be applied to the measurement of ceramide kinase and/or sphingomyelin synthase activity.

Propriétés

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJCYCOPNIGIK-ULETYAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Spectroscopic Secrets of C12-NBD-Ceramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties and cellular applications of C12-NBD-ceramide, a fluorescent analog of ceramide crucial for research in cell biology, pharmacology, and drug development. Designed for researchers, scientists, and professionals in the field, this document details the molecule's fluorescence characteristics, provides comprehensive experimental protocols, and visualizes its role in key cellular signaling pathways.

Core Spectral Properties of this compound

This compound is a valuable tool for fluorescence microscopy due to its environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore. Its spectral characteristics are pivotal for designing and interpreting experiments.

Spectral PropertyValue
Excitation Maximum (λex) ~460 - 465 nm
Emission Maximum (λem) ~535 - 538 nm
Fluorophore Nitrobenzoxadiazole (NBD)
Fluorescence Lifetime (τ) ~5 - 10 ns (in lipid membranes)
Quantum Yield (Φ) Environmentally sensitive; increases in nonpolar environments

Experimental Protocols: Harnessing this compound in Cellular Assays

This compound is widely employed to study the dynamics of sphingolipid metabolism and trafficking, most notably for visualizing the Golgi apparatus. It also serves as a substrate for ceramidase enzymes and can be used to investigate ceramide-mediated signaling pathways, such as apoptosis.

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol outlines the steps for staining the Golgi apparatus in living cells using a this compound-BSA complex.

Materials:

  • This compound stock solution (e.g., 1 mM in an organic solvent)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Live-cell imaging microscope with appropriate filter sets for NBD

Procedure:

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create the complex. The final concentration of the complex for cell staining is typically in the low micromolar range.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere.

  • Staining:

    • Wash the cells with serum-free medium.

    • Incubate the cells with the this compound-BSA complex in serum-free medium for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

    • Wash the cells three times with ice-cold PBS to remove the unbound probe.

  • Chase and Imaging:

    • Add pre-warmed complete cell culture medium to the cells and incubate at 37°C for 30-60 minutes. This "chase" period allows for the internalization and transport of the fluorescent ceramide to the Golgi apparatus.

    • Visualize the fluorescently labeled Golgi apparatus using a fluorescence microscope with filters appropriate for NBD (Excitation: ~465 nm, Emission: ~535 nm).

Protocol 2: Ceramidase Activity Assay

This compound can be used as a substrate to measure the activity of neutral and alkaline ceramidases.[1][2] This assay is based on the separation and quantification of the fluorescent fatty acid product from the unhydrolyzed substrate.

Materials:

  • This compound

  • Cell or tissue lysates containing ceramidase activity

  • Assay buffer (e.g., HEPES or phosphate (B84403) buffer at the optimal pH for the enzyme)

  • Organic solvents for lipid extraction (e.g., chloroform (B151607)/methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Enzyme Reaction:

    • Incubate a known amount of cell or tissue lysate with this compound in the assay buffer at 37°C.

  • Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Separate the phases by centrifugation. The lipids will be in the lower organic phase.

  • Analysis:

    • Dry the organic phase and resuspend the lipid extract in a suitable solvent for HPLC.

    • Inject the sample into the HPLC system to separate the fluorescent fatty acid product from the this compound substrate.

    • Quantify the amount of product by measuring the fluorescence intensity.

Visualizing Cellular Pathways with this compound

The metabolic fate of this compound and its role in signaling can be effectively illustrated using pathway diagrams.

Metabolic Fate in the Golgi Apparatus

Upon entering the cell, this compound is transported to the Golgi apparatus, where it can be metabolized into other fluorescent sphingolipids, such as NBD-glucosylceramide and NBD-sphingomyelin. This metabolic conversion is a key aspect of its use as a Golgi marker.[3]

Metabolic_Fate_of_C12_NBD_Ceramide cluster_cell Cell cluster_golgi Golgi Apparatus Plasma_Membrane Plasma Membrane C12_NBD_Ceramide This compound Plasma_Membrane->C12_NBD_Ceramide Transport C12_NBD_Ceramide_Ext This compound (extracellular) C12_NBD_Ceramide_Ext->Plasma_Membrane Uptake NBD_GlcCer NBD-Glucosylceramide C12_NBD_Ceramide->NBD_GlcCer Glucosylceramide Synthase NBD_SM NBD-Sphingomyelin C12_NBD_Ceramide->NBD_SM Sphingomyelin Synthase

Metabolic conversion of this compound within the Golgi apparatus.

Ceramide-Mediated Apoptosis Signaling

Exogenously added short-chain ceramides, and by extension this compound, are known to induce apoptosis, primarily through the intrinsic (mitochondrial) pathway. Ceramide can directly act on mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade.

Ceramide_Apoptosis_Pathway cluster_mitochondrion Mitochondrion C12_NBD_Ceramide This compound (Exogenous) Mitochondrion Mitochondrial Outer Membrane C12_NBD_Ceramide->Mitochondrion Forms channels / Activates Bax Bax Mitochondrion->Bax Activation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Pore formation Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Formation Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

A representative pathway of ceramide-induced apoptosis.

This technical guide serves as a foundational resource for researchers utilizing this compound. By providing a clear understanding of its spectral properties, detailed experimental protocols, and visualizations of its cellular functions, this document aims to facilitate more effective and insightful scientific inquiry.

References

An In-depth Technical Guide to C12-NBD-Ceramide: Structure, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl)-D-erythro-sphingosine, commonly known as C12-NBD-ceramide. It is a fluorescently labeled, long-chain analog of natural ceramide, making it an invaluable tool for investigating sphingolipid metabolism, trafficking, and signaling pathways in living and fixed cells.

Core Properties and Chemical Structure

This compound consists of a D-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid. The terminal end of this acyl chain is tagged with the environmentally sensitive fluorophore, 7-nitro-2,1,3-benzoxadiazole (NBD). This fluorescent tag allows for the visualization and tracking of the molecule within cellular environments.

Chemical Formula: C₃₆H₆₁N₅O₆[1][2][3][4][5]

Structure: The structure of this compound is characterized by the sphingosine (B13886) base, a C12 acyl chain, and the NBD fluorophore attached to the terminus of the acyl chain.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
IUPAC Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide[2]
CAS Number 202850-01-9[1][2][3][4][5][6]
Molecular Weight 659.9 g/mol [1][2][3][4][5]
Appearance Powder or in solution[1][3][4][5]
Purity >98% to >99% (TLC)[1][2][3][4][5][6]
Storage Temperature -20°C[3][5][6]
Solubility DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml[2]
Excitation Max (λex) ~465 nm[2]
Emission Max (λem) ~535 nm[2]
SMILES String --INVALID-LINK--([O-])c1c2n[o]nc2c(cc1)NCCCCCCCCCCCC(=O)N--INVALID-LINK--\C=C\CCCCCCCCCCCCC)CO[3][5]
InChI Key SNOJCYCOPNIGIK-ULETYAGTSA-N[2]

Signaling Pathways and Cellular Trafficking

This compound is actively transported and metabolized within cells, making it an excellent probe for studying the dynamics of sphingolipid pathways. Once introduced to cells, it is transported from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] In the Golgi, it serves as a substrate for enzymes such as glucosylceramide synthase and sphingomyelin (B164518) synthase, leading to the formation of fluorescent glucosylceramide and sphingomyelin.[1] This metabolic conversion is crucial as the accumulation of these fluorescent metabolites is what primarily leads to the distinct staining of the Golgi complex.[1][7]

Ceramide itself is a well-established second messenger in signaling pathways that regulate cellular processes such as apoptosis, cell cycle arrest, and senescence.[8][9] Increased intracellular levels of ceramide, which can be mimicked by the introduction of analogs like this compound, can trigger the mitochondrial apoptosis pathway.

C12_NBD_Ceramide_Metabolism cluster_extracellular Extracellular cluster_cell Cell C12_NBD_Cer_BSA This compound-BSA Complex PM Plasma Membrane C12_NBD_Cer_BSA->PM Uptake ER Endoplasmic Reticulum (ER) PM->ER Transport Golgi Golgi Apparatus ER->Golgi Transport (e.g., via CERT) Mito Mitochondrion ER->Mito Ceramide Accumulation C12_NBD_GlcCer C12-NBD-Glucosylceramide Golgi->C12_NBD_GlcCer Glucosylceramide Synthase C12_NBD_SM C12-NBD-Sphingomyelin Golgi->C12_NBD_SM Sphingomyelin Synthase Apoptosis Apoptosis Mito->Apoptosis Initiation of Intrinsic Pathway

Intracellular trafficking and metabolism of this compound.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental objectives.

Live-Cell Imaging of the Golgi Apparatus

This protocol outlines the steps for visualizing the Golgi apparatus in living cells using this compound.

Materials:

  • This compound stock solution (1 mM in a suitable solvent like chloroform:methanol 2:1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.[1] Store the complex at -20°C.

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.

  • Labeling:

    • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM.

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[1]

  • Washing and Incubation:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.

    • Add fresh, pre-warmed complete cell culture medium and incubate for an additional 30 minutes at 37°C to allow for transport and accumulation in the Golgi.[1]

  • Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Visualize the fluorescently labeled Golgi apparatus using the appropriate NBD filter set.

Golgi_Staining_Workflow prep Prepare this compound-BSA Complex seed Seed Cells on Imaging Dish prep->seed label_cells Label Cells with Complex (1-5 µM, 10-30 min, 37°C) seed->label_cells wash Wash Cells 3x with Pre-warmed Medium label_cells->wash incubate Incubate in Fresh Medium (30 min, 37°C) wash->incubate image Image with Fluorescence Microscope (NBD filters) incubate->image

Workflow for live-cell Golgi apparatus staining.
In Vitro Ceramidase Activity Assay

This compound is an effective substrate for measuring the activity of neutral and alkaline ceramidases.[5][6][10]

Materials:

  • This compound

  • Cell or tissue lysates containing ceramidase activity

  • Assay buffer (e.g., for neutral ceramidase: 25 mM HEPES, pH 7.4, 75 mM NaCl, 0.4% Triton X-100)

  • Reaction termination solvent (e.g., chloroform:methanol 1:1)

  • HPLC or TLC system for lipid separation

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell lysate, assay buffer, and this compound (e.g., final concentration of 20 µM).[2][11]

    • The final reaction volume is typically 100 µL.[2][11]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[2][11]

  • Lipid Extraction:

    • Terminate the reaction by adding an equal volume of chloroform:methanol (1:1).[2][11]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (lower) phase and dry it under a stream of nitrogen gas.[2][11]

  • Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for analysis.

    • Separate the product (NBD-fatty acid) from the substrate (this compound) using reverse-phase HPLC or TLC.[2][3]

    • Quantify the fluorescent product using a fluorescence detector.

Quantitative Data from Ceremidase Assays

This compound has been shown to be a superior substrate for alkaline and neutral ceramidases compared to radiolabeled ceramides (B1148491), exhibiting higher Vmax and k (Vmax/Km) values.[6][10] In contrast, it is a relatively poor substrate for acid ceramidase.[5][6]

Enzyme TypeSubstrate PreferenceKinetic Parameter Comparison (vs. ¹⁴C-ceramide)References
Alkaline Ceramidase HighMuch higher Vmax and k[5][6][10]
Neutral Ceramidase HighMuch higher Vmax and k[5][6][10]
Acid Ceramidase LowLess than half Vmax and k[5][6]

Role in Apoptosis Research

While short-chain ceramides (e.g., C2- or C6-ceramide) are often used to directly induce apoptosis in cell culture, this compound is primarily employed to study the metabolic pathways that regulate endogenous ceramide levels.[12][13] By tracking its conversion and localization, researchers can investigate how disruptions in ceramide metabolism contribute to the apoptotic process. An increase in intracellular ceramide is a key event in the intrinsic apoptotic pathway.

Ceramide_Apoptosis_Pathway stress Cellular Stress (e.g., TNF-α, Chemo) smase Sphingomyelinase Activation stress->smase ceramide ↑ Intracellular Ceramide smase->ceramide mito Mitochondrial Outer Membrane Permeabilization ceramide->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Simplified ceramide-mediated apoptosis pathway.

This technical guide provides a foundational understanding of this compound, its properties, and its application in cellular research. Its utility as a fluorescent probe for lipid trafficking and enzyme activity makes it an indispensable tool for scientists in cell biology and drug development.

References

A Technical Guide to the Synthesis and Application of C12-NBD-Ceramide for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-NBD-ceramide (N-[12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine) is a fluorescently labeled analog of natural ceramide, a central molecule in sphingolipid metabolism and cellular signaling. Its utility as a molecular probe stems from the environmentally sensitive NBD (nitrobenzoxadiazole) fluorophore attached to a C12 acyl chain, which allows for the visualization and tracking of ceramide metabolism, transport, and localization within cells. This guide provides a comprehensive overview of the synthesis of this compound, methods for its purity assessment, and detailed protocols for its application in studying critical cellular pathways, including apoptosis and lipid trafficking.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of a fluorescent fatty acid followed by its coupling to a sphingosine (B13886) backbone. The most common approach is the N-acylation of D-erythro-sphingosine with an activated form of NBD-labeled dodecanoic acid.

Principle of Synthesis

The core of the synthesis is the formation of a stable amide bond between the primary amine of the sphingosine base and the carboxyl group of the NBD-labeled fatty acid. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the sphingosine amine.

Synthesis Protocol

Step 1: Synthesis of 12-(NBD-amino)dodecanoic acid

  • Dissolve 12-aminododecanoic acid in a suitable solvent such as ethanol (B145695).

  • Add an equimolar amount of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).

  • Add a base (e.g., triethylamine) to scavenge the HCl produced during the reaction.

  • Stir the reaction at room temperature, protected from light, until completion (monitored by Thin-Layer Chromatography, TLC).

  • The product, 12-(NBD-amino)dodecanoic acid, is then purified, typically by column chromatography.

Step 2: Acylation of D-erythro-Sphingosine

  • Activate the carboxylic acid of 12-(NBD-amino)dodecanoic acid. A common method is to react it with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).

  • In a separate vessel, dissolve D-erythro-sphingosine in the same solvent.

  • Add the sphingosine solution to the activated NBD-fatty acid solution.

  • Allow the reaction to proceed at room temperature until the sphingosine is consumed (monitored by TLC).

  • The final product, this compound, is purified from the reaction mixture using column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_step1 Step 1: NBD-Fatty Acid Synthesis cluster_step2 Step 2: Amide Coupling A 12-Aminododecanoic Acid C Reaction 1 (Base, Ethanol) A->C B NBD-Cl B->C D 12-(NBD-amino)dodecanoic acid C->D F Activation (DCC/DMAP) D->F E D-erythro-Sphingosine G Reaction 2 (Anhydrous Solvent) E->G F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: Chemical synthesis workflow for this compound.

Purity and Quality Control

For research applications, the purity of this compound is critical to ensure that observed effects are due to the probe itself and not contaminants. Commercial suppliers typically provide this compound with a purity exceeding 98%.

Purity Data

The following table summarizes typical purity specifications for commercially available this compound.

Parameter Specification Method of Analysis
Purity>98% or >99%Thin-Layer Chromatography (TLC)[1][2][3]
FormPowder or in Chloroform (B151607)-
Molecular FormulaC₃₆H₆₁N₅O₆Mass Spectrometry
Molecular Weight659.9 g/mol Mass Spectrometry[2][4]
Excitation Max (λex)~465 nmFluorescence Spectroscopy[4]
Emission Max (λem)~538 nmFluorescence Spectroscopy[5]
Analytical Methods for Purity Assessment

2.2.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and common method to assess the purity of this compound and to monitor its metabolism in cells.

  • Principle: The compound is spotted on a silica plate and separated based on its polarity using a solvent system. The fluorescent NBD tag allows for easy visualization under UV light.

  • Protocol:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform/methanol).

    • Spot the solution onto a silica TLC plate.

    • Develop the plate in a chamber containing a mobile phase such as chloroform/methanol/25% ammonia (B1221849) (e.g., 14:6:1 v/v/v).[6]

    • After development, dry the plate and visualize the fluorescent spots using a UV transilluminator.

    • A single, well-defined spot indicates high purity. The presence of other spots may indicate degradation products or impurities.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC provides a more quantitative assessment of purity and is the method of choice for separating this compound from its metabolites.

  • Principle: The sample is injected into a column (e.g., C8 or C18) and separated based on hydrophobicity. A gradient of organic solvent is used to elute the compounds, which are detected by a fluorescence detector.

  • Protocol:

    • Prepare mobile phases. For example:

    • Dissolve the this compound sample in Mobile Phase B.

    • Inject the sample into a reverse-phase column (e.g., C8, 3 µm particle size).[5]

    • Run a gradient elution, for example, from 60% B to 100% B over 20 minutes.

    • Monitor the eluent using a fluorescence detector set to the excitation and emission wavelengths of NBD (e.g., Ex: 460 nm, Em: 538 nm).[5]

    • Purity is determined by integrating the area of the product peak relative to the total area of all peaks.

2.2.3. Mass Spectrometry (MS)

MS is used to confirm the identity and structural integrity of this compound by providing an accurate mass-to-charge ratio. The NBD tag itself can act as a matrix for UV-MALDI MS analysis, simplifying the process.[7]

Experimental Applications and Protocols

This compound is a versatile tool for studying lipid trafficking, metabolism, and ceramide-mediated signaling pathways.

Protocol: Cellular Labeling and Trafficking

This protocol describes how to label live cells to study the intracellular transport of ceramide, particularly its accumulation in the Golgi apparatus.

  • Preparation of this compound-BSA Complex:

    • Evaporate a desired amount of this compound (from a chloroform stock) to dryness under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of ethanol.

    • Add the ethanol solution dropwise to a vortexing solution of fatty acid-free Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS) to create a working stock solution (e.g., 100 µM).[8] Store at -20°C.

  • Cell Labeling:

    • Culture cells to the desired confluency on glass coverslips suitable for microscopy.

    • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration (typically 1-5 µM).

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C, protected from light.[8]

  • Washing and Imaging:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete medium or PBS to remove excess probe.

    • Mount the coverslip and proceed with live-cell imaging using a fluorescence microscope with appropriate filter sets for NBD (e.g., FITC/GFP channel).

Experimental_Workflow cluster_prep Probe Preparation cluster_cell Cellular Assay cluster_analysis Analysis A This compound (in organic solvent) B Dry under Nitrogen A->B C Resuspend in Ethanol B->C D Complex with BSA C->D E Culture Cells F Label Cells with Probe-BSA Complex (37°C) E->F G Wash to Remove Excess Probe F->G H Live Cell Imaging (Fluorescence Microscopy) G->H I Lipid Extraction G->I J TLC / HPLC Analysis I->J

Caption: General workflow for cell-based assays using this compound.
Protocol: In Vitro Ceramidase Activity Assay

This compound serves as a substrate for neutral and alkaline ceramidases, which hydrolyze it to NBD-dodecanoic acid and sphingosine.[4]

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 8.0, 75 mM NaCl, 0.4% Triton X-100).

    • In a microfuge tube, combine the enzyme source (e.g., cell lysate or purified enzyme) with the reaction buffer.

    • Initiate the reaction by adding this compound to a final concentration of 20 µM.

    • Incubate at 37°C for a set time (e.g., 2 hours).[9]

  • Lipid Extraction:

    • Stop the reaction by adding 1:1 (v/v) chloroform:methanol.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried lipids in a small volume of mobile phase B (for HPLC) or chloroform/methanol (for TLC).

    • Analyze the sample using the HPLC or TLC methods described in Section 2.2 to separate and quantify the substrate (this compound) and the fluorescent product (NBD-dodecanoic acid).

Role in Signaling Pathways: Ceramide-Induced Apoptosis

Ceramide is a well-established second messenger in the induction of apoptosis (programmed cell death). An increase in intracellular ceramide levels, either through de novo synthesis or sphingomyelin (B164518) hydrolysis, can trigger a signaling cascade leading to cell death.

Ceramide accumulation can lead to:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[6]

  • Activation of Caspases: Released cytochrome c forms the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.[1]

  • MAPK Pathway Modulation: Ceramide can influence the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, often leading to the activation of stress-activated kinases like p38 MAPK, which contributes to the apoptotic signal.[10]

Ceramide_Apoptosis_Pathway Stress Cellular Stress (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Activation Stress->SMase activates Ceramide ↑ Intracellular Ceramide SMase->Ceramide produces MAPK MAPK Activation (p38) Ceramide->MAPK Mito Mitochondrial Stress Ceramide->Mito MAPK->Mito contributes to CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of ceramide-mediated apoptosis.

Conclusion

This compound is an indispensable fluorescent probe for cell biologists and biochemists investigating the complex roles of sphingolipids. Its straightforward synthesis and well-characterized properties, combined with robust analytical methods for its detection, enable detailed studies of lipid metabolism and signaling. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize this compound to explore the intricate involvement of ceramides (B1148491) in cellular health and disease.

References

The Biological Activity of C12-NBD-phytoceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-phytoceramide is a fluorescently labeled analog of phytoceramide, a class of sphingolipids characterized by a phytosphingosine (B30862) backbone. The conjugation of a nitrobenzoxadiazole (NBD) fluorophore to a 12-carbon acyl chain allows for the visualization and tracking of this molecule within cellular systems. While primarily utilized as a tool for investigating lipid trafficking, particularly to the Golgi apparatus, the inherent biological activities of the phytoceramide backbone warrant a comprehensive understanding of its potential cellular effects. This technical guide provides an in-depth overview of the biological activity of C12-NBD-phytoceramide, drawing upon data from related phytoceramide compounds to elucidate its mechanism of action, with a focus on its roles in apoptosis and the unfolded protein response (UPR).

Core Properties of C12-NBD-phytoceramide

PropertyValue
Full Chemical Name N-((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)-12-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)dodecanamide
Molecular Formula C₃₆H₆₃N₅O₇
Molecular Weight 677.91 g/mol
Excitation Maximum (λex) ~465 nm
Emission Maximum (λem) ~535 nm
Cellular Localization Primarily Golgi apparatus, Endoplasmic Reticulum (ER)

Biological Activity: A Dual Role

The biological activity of C12-NBD-phytoceramide is twofold: it serves as a potent tool for visualizing cellular processes and, due to its phytoceramide core, can induce specific cellular responses.

Fluorescent Probe for Cellular Trafficking

C12-NBD-phytoceramide is readily taken up by cells and incorporated into cellular membranes. Its journey through the cell typically begins at the endoplasmic reticulum, the site of sphingolipid synthesis, and culminates in accumulation in the Golgi apparatus. This trafficking is crucial for its utility as a Golgi marker in live-cell imaging studies.

Experimental Workflow: Live-Cell Imaging of Golgi Apparatus

G_workflow cluster_prep Probe Preparation cluster_cell_culture Cell Culture cluster_labeling Labeling and Imaging prep1 C12-NBD-phytoceramide Stock Solution prep2 Complex with BSA prep1->prep2 Formation of water-soluble complex label1 Incubate cells with C12-NBD-phytoceramide-BSA complex prep2->label1 cell1 Seed cells on coverslips cell2 Incubate to allow attachment cell2->label1 label2 Wash to remove excess probe label1->label2 label3 Live-cell imaging using fluorescence microscopy label2->label3

Caption: Workflow for live-cell imaging of the Golgi apparatus.

Induction of Apoptosis

Phytoceramides, including their fluorescently labeled counterparts, are potent inducers of apoptosis, or programmed cell death. Studies on synthetic phytoceramides have demonstrated their superior cytotoxic effects compared to conventional ceramides (B1148491).[1] The mechanism of phytoceramide-induced apoptosis is multifaceted, involving both caspase-dependent and caspase-independent pathways.[4]

Quantitative Data on Phytoceramide-Induced Cytotoxicity

Note: The following data is for unlabeled phytoceramide derivatives and serves as an indicator of the potential biological activity of the phytoceramide backbone of C12-NBD-phytoceramide.

CompoundCell LineAssayEndpointResultReference
Phytoceramide IVMurine Mastocytoma P815MTT AssayCell ViabilityConcentration-dependent decrease[3]
N-AcetylphytoceramideJurkatLDH ReleaseCytotoxicityMore cytotoxic than C2-ceramide[1]
N-HexanoylphytoceramideJurkatLDH ReleaseCytotoxicityMore cytotoxic than C6-ceramide[1]

Signaling Pathway: Phytoceramide-Induced Apoptosis

G_apoptosis cluster_caspase_dependent Caspase-Dependent Pathway cluster_caspase_independent Caspase-Independent Pathway phytoceramide Phytoceramide Accumulation mito Mitochondrial Outer Membrane Permeabilization phytoceramide->mito aif AIF Release phytoceramide->aif cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis_casp Apoptosis caspase3->apoptosis_casp aif_nucleus AIF Translocation to Nucleus aif->aif_nucleus dna_frag DNA Fragmentation aif_nucleus->dna_frag apoptosis_ind Apoptosis dna_frag->apoptosis_ind

Caption: Phytoceramide-induced apoptotic signaling pathways.

Induction of the Unfolded Protein Response (UPR)

Accumulation of phytoceramides within the endoplasmic reticulum can lead to "lipid bilayer stress," a condition that activates the unfolded protein response (UPR).[5] This response is a cellular mechanism to cope with an imbalance in protein folding capacity and is initiated by ER-resident stress sensors.

Signaling Pathway: Phytoceramide-Induced Unfolded Protein Response

G_upr cluster_ire1 IRE1 Pathway cluster_perk PERK Pathway phytoceramide Phytoceramide Accumulation in ER er_stress Lipid Bilayer Stress phytoceramide->er_stress ire1 IRE1 Activation er_stress->ire1 perk PERK Activation er_stress->perk xbp1 XBP1 mRNA Splicing ire1->xbp1 xbp1s XBP1s (active) xbp1->xbp1s upr_genes_ire1 UPR Target Gene Expression xbp1s->upr_genes_ire1 eif2a eIF2α Phosphorylation perk->eif2a atf4 ATF4 Translation eif2a->atf4 upr_genes_perk UPR Target Gene Expression atf4->upr_genes_perk

Caption: Phytoceramide-induced unfolded protein response pathways.

Experimental Protocols

Protocol 1: Quantification of Apoptosis using Annexin V Staining

This protocol describes a method to quantify apoptosis induced by C12-NBD-phytoceramide using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

  • C12-NBD-phytoceramide

  • Annexin V conjugated to a fluorophore with distinct emission from NBD (e.g., Alexa Fluor 647)

  • Propidium Iodide (PI) or other viability dye

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of C12-NBD-phytoceramide for a desired time period. Include untreated and positive controls.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V conjugate and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. C12-NBD-phytoceramide will be detected in its corresponding channel, while Annexin V and PI will identify apoptotic and necrotic cells, respectively.

Protocol 2: Measurement of Caspase Activity

This protocol outlines a method to measure the activity of caspases, key executioners of apoptosis, in response to C12-NBD-phytoceramide treatment.

Materials:

  • C12-NBD-phytoceramide

  • Fluorogenic caspase substrate (e.g., a substrate for caspase-3/7 that releases a fluorophore with a different emission spectrum than NBD)

  • Cell lysis buffer

  • Fluorometric plate reader

Procedure:

  • Cell Treatment: Treat cells with C12-NBD-phytoceramide as described in Protocol 1.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with the fluorogenic caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore. The fluorescence intensity is proportional to the caspase activity.

Protocol 3: Monitoring UPR Activation

This protocol provides a method to monitor the activation of the UPR in response to C12-NBD-phytoceramide by measuring the expression of UPR target genes.[6]

Materials:

  • C12-NBD-phytoceramide

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative PCR (qPCR) reagents and instrument

  • Primers for UPR target genes (e.g., XBP1s, CHOP, BiP) and a housekeeping gene.

Procedure:

  • Cell Treatment: Treat cells with C12-NBD-phytoceramide.

  • RNA Extraction: Extract total RNA from the cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for UPR target genes.

  • Data Analysis: Analyze the qPCR data to determine the relative expression levels of the UPR target genes in treated versus untreated cells. An increase in the expression of these genes indicates UPR activation.

Conclusion

C12-NBD-phytoceramide is a valuable multifunctional tool for cell biologists and drug development professionals. Its primary application as a fluorescent probe provides unparalleled insights into Golgi dynamics and sphingolipid metabolism.[7] Furthermore, the inherent biological activity of its phytoceramide core allows for the investigation of fundamental cellular processes such as apoptosis and the unfolded protein response. While quantitative data on the biological effects of the NBD-labeled form are still emerging, the information gathered from related phytoceramide compounds provides a strong foundation for understanding its potential to induce significant cellular responses. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize C12-NBD-phytoceramide in their studies of cellular function and dysfunction.

References

C12-NBD-Ceramide: A Technical Guide for Fluorescent Lipid Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are fundamental bioactive lipids that serve as structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell differentiation, and inflammation.[1] To unravel the complex dynamics of ceramide metabolism and transport, researchers rely on fluorescently tagged analogs that allow for real-time visualization of their trafficking and localization within living cells.[1] Among these probes, C12-NBD-ceramide (N-[12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine) has emerged as a valuable tool.[2]

This long-chain fluorescent ceramide analog consists of a D-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid tagged with the nitrobenzoxadiazole (NBD) fluorophore.[3][4] The NBD group is a small, environmentally sensitive fluorophore that allows the molecule to be tracked within cellular membranes.[3] this compound is particularly useful for studying the transport of sphingolipids to the Golgi apparatus and for measuring the activity of key enzymes involved in ceramide metabolism, such as alkaline and neutral ceramidases.[5][6] This technical guide provides an in-depth overview of this compound, including its photophysical properties, experimental protocols for its application, and its role in elucidating cellular signaling pathways.

Data Presentation: Properties and Performance

The utility of this compound as a fluorescent probe is defined by its specific photophysical and biochemical properties. These characteristics determine its suitability for various applications, from live-cell imaging to in vitro enzyme kinetics.

Table 1: Photophysical and Chemical Properties of this compound
PropertyValueSource
Full Chemical Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide[6]
Molecular Formula C₃₆H₆₁N₅O₆[6]
Molecular Weight 659.9 g/mol [6]
Excitation Maxima (λex) 333 nm, 465 nm[6]
Emission Maximum (λem) ~535-536 nm[5][7]
Appearance Crystalline solid[6]
Solubility DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml[6]
Table 2: Comparative Enzyme Kinetics for Ceramidases

This compound serves as a specific substrate for alkaline and neutral ceramidases, but not for acid ceramidase.[8] This specificity is crucial for dissecting the roles of different ceramidase isoforms in cellular processes. The kinetic parameters below highlight the preferential hydrolysis by alkaline and neutral enzymes.

EnzymeSubstrateVmax (nmol/min/mg)Km (µM)k (Vmax/Km)
Alkaline Ceramidase This compound18.216.71.09
¹⁴C-ceramide2.516.70.15
Neutral Ceramidase This compound1.119.10.12
¹⁴C-ceramide0.2525.00.01
Acid Ceramidase This compound0.0920.00.0045
¹⁴C-ceramide0.2214.30.015
Data adapted from Tani M, et al., J Biochem, 1999.[8]

Experimental Protocols and Workflows

Effective use of this compound requires careful preparation and standardized protocols. Below are detailed methodologies for common applications.

Experimental Workflow: Live-Cell Imaging of the Golgi Apparatus

This workflow outlines the general steps for labeling the Golgi apparatus in living cells to observe its structure and dynamics.

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging prep_probe Prepare this compound -BSA Complex add_probe Incubate Cells with Probe-BSA Complex (1-5 µM, 10-30 min, 37°C) prep_probe->add_probe prep_cells Seed Cells on Imaging Dish prep_cells->add_probe wash_cells Wash Cells 3x with Pre-warmed Medium add_probe->wash_cells acquire_images Visualize with Fluorescence Microscope (Ex: ~465 nm, Em: ~535 nm) wash_cells->acquire_images analyze Acquire Time-Lapse Images for Dynamic Studies acquire_images->analyze

Caption: Workflow for live-cell imaging of the Golgi apparatus.

Protocol 1: Live-Cell Imaging of Golgi Apparatus Dynamics

This protocol is designed for the general visualization of the Golgi apparatus in living cells.[5]

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of this compound stock solution (e.g., 1 mM in chloroform:methanol 2:1) to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free Bovine Serum Albumin (BSA) in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex. Store the complex at -20°C.[5]

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.[5]

  • Labeling:

    • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM. This should be optimized for the specific cell type.[5]

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[5]

  • Washing and Incubation:

    • Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[5]

    • Add fresh, pre-warmed complete cell culture medium to the cells.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Visualize the fluorescently labeled Golgi apparatus using an appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).[5]

    • Acquire time-lapse images to study Golgi dynamics, such as vesicle budding and trafficking.

Experimental Workflow: Pulse-Chase Assay for Lipid Trafficking

A pulse-chase experiment allows for the tracking of a synchronized wave of this compound as it is internalized and transported through the secretory pathway.

G cluster_pulse Pulse cluster_chase Chase cluster_analysis Analysis pulse_label Incubate Cells with Probe at Low Temperature (4°C) (5-10 min) wash_cold Wash 3x with Ice-Cold PBS pulse_label->wash_cold add_warm_medium Add Pre-warmed Medium and Incubate at 37°C wash_cold->add_warm_medium image_points Image at Various Time Points add_warm_medium->image_points track_probe Track Probe Movement from Plasma Membrane to Golgi image_points->track_probe

Caption: Workflow for a pulse-chase lipid trafficking experiment.

Protocol 2: Pulse-Chase Assay to Monitor Sphingolipid Transport

This protocol synchronizes the internalization of the probe to track its movement through cellular compartments.[5]

  • Preparation and Cell Seeding:

    • Prepare the this compound-BSA complex and seed cells as described in Protocol 1.

  • Pulse Labeling:

    • Incubate cells with the this compound-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to label the plasma membrane with minimal internalization.[5]

  • Washing:

    • Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.[5]

  • Chase:

    • Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator. This initiates the "chase" period.[5]

  • Imaging:

    • Acquire images at various time points (e.g., 0, 5, 15, 30, 60 minutes) to visualize the trafficking of the this compound from the plasma membrane to the endoplasmic reticulum and its subsequent accumulation in the Golgi apparatus.

Protocol 3: In Vitro Neutral Ceramidase (nCDase) Assay

This compound is an effective substrate for measuring nCDase activity, with reaction products separated by HPLC.[9][10]

  • Reaction Setup:

    • Prepare a reaction mixture containing 20 µM this compound, 1 nM purified nCDase, 75 mM NaCl, 25 mM HEPES (pH 8.0), and 0.4% Triton X-100.[10]

    • The final reaction volume is 100 µL.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at 37°C.[10]

  • Lipid Extraction:

    • Stop the reaction and extract the lipids by adding an equal volume of chloroform:methanol (1:1).[10]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen gas.[10]

  • HPLC Analysis:

    • Resuspend the dried lipid extract in 60 µL of HPLC mobile phase B (e.g., 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in methanol).[9][10]

    • Separate the reaction products (this compound and the hydrolyzed C12-NBD-sphingosine) by reverse-phase HPLC using a C8 or C18 column.[9]

    • Monitor the fluorescence of the eluate to quantify the substrate and product, allowing for the calculation of enzyme activity.

Signaling Pathways and Metabolic Fate

Once introduced into cells, this compound is transported and metabolized, providing a dynamic view of sphingolipid pathways.

Metabolic Trafficking of this compound

This compound is initially transported from the plasma membrane to the endoplasmic reticulum (ER), the primary site of sphingolipid synthesis.[5] From the ER, it moves to the Golgi apparatus, a central hub for lipid sorting.[5] The accumulation in the Golgi is a well-established phenomenon, making it an excellent marker for this organelle.[5] This transport to the Golgi can be mediated by ceramide transport proteins (CERT).[11]

G PM Plasma Membrane ER Endoplasmic Reticulum (ER) PM->ER Internalization Golgi Golgi Apparatus ER->Golgi CERT-mediated Transport Metabolites Fluorescent Metabolites (NBD-Glucosylceramide, NBD-Sphingomyelin) Golgi->Metabolites Metabolism

Caption: Intracellular trafficking and metabolism of this compound.

Within the Golgi, this compound can be metabolized by enzymes such as glucosylceramide synthase and sphingomyelin (B164518) synthase.[5] This results in the formation of fluorescent metabolites, and it is often the accumulation of these products that leads to the strong Golgi staining observed in microscopy experiments.[12][13]

Ceramide-Mediated Apoptosis Signaling

Ceramides are key signaling molecules in apoptosis. Exogenous this compound can be used to study these pathways. Ceramide generation, either through the de novo synthesis pathway or via the hydrolysis of sphingomyelin by sphingomyelinases, can activate downstream cascades.[14][15] This includes the modulation of MAPK signaling pathways (such as JNK and p38), leading to a cascade of events that ultimately result in programmed cell death.[16]

G Stress Cellular Stress (e.g., TNF-α) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide ↑ this compound (or endogenous ceramide) SMase->Ceramide MAPK MAPK Pathway (JNK, p38) Ceramide->MAPK Caspase Caspase Activation MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Conclusion

This compound is a versatile and powerful fluorescent probe for investigating the complex processes of sphingolipid trafficking and metabolism.[5] Its specific properties, including its long acyl chain that mimics natural ceramides and its utility as a substrate for specific enzymes, make it an invaluable tool for researchers.[2][5] By following the detailed protocols and understanding the underlying cellular pathways outlined in this guide, scientists and drug development professionals can effectively leverage this compound to gain deeper insights into cellular function and disease pathogenesis.

References

A Technical Guide to the Subcellular Localization of C12-NBD-Ceramide in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the subcellular localization of C12-NBD-ceramide, a fluorescent analog of ceramide, in live cells. This document details the trafficking pathways, organelle-specific accumulation, and the experimental protocols required for its application in cellular research. The information is tailored for professionals in research and drug development who utilize fluorescent probes to investigate sphingolipid metabolism, cellular trafficking, and organelle dynamics.

Introduction

N-(12-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)dodecanoyl)-D-erythro-sphingosine (this compound) is a vital tool in cell biology for studying the behavior of ceramides (B1148491) and other sphingolipids within a living cellular environment. Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group, allows for real-time visualization of its movement and accumulation in various subcellular compartments. Understanding the precise localization of this probe is critical for the accurate interpretation of experimental results related to sphingolipid metabolism and signaling.

Subcellular Trafficking and Localization

Upon introduction to live cells, this compound is readily taken up and incorporated into cellular membranes. Its subsequent journey through the cell provides insights into the complex pathways of sphingolipid transport and metabolism.

The primary pathway for this compound trafficking begins with its transport to the endoplasmic reticulum (ER), the central site for the initial stages of sphingolipid synthesis.[3] From the ER, it is then transported to the Golgi apparatus, which serves as a major hub for lipid and protein sorting and modification.[3] The accumulation of NBD-labeled ceramides within the Golgi is a well-documented phenomenon, making them excellent markers for this organelle.[3]

It is crucial to note that the prominent staining of the Golgi apparatus by fluorescent ceramide analogs is often a result of the formation of their fluorescent metabolites, such as glucosylceramide and sphingomyelin, within the Golgi cisternae.[4] This metabolic conversion and subsequent "trapping" is a key factor in its strong localization to this organelle.[3]

While the Golgi is the primary site of accumulation, this compound and its metabolites can also be found in other organelles, albeit typically at lower concentrations. These include the endoplasmic reticulum and mitochondria.[4][5] The presence of ceramide in mitochondria is of particular interest due to its role in the intrinsic apoptotic pathway.[4][6]

Quantitative Distribution of NBD-Ceramide Analogs

The following table summarizes the relative distribution and metabolic fate of NBD-ceramide analogs in mammalian cells based on available literature. Precise quantitative data for this compound distribution across all organelles is not extensively documented in a single source, and the distribution can vary depending on cell type, incubation time, and experimental conditions.

OrganelleRelative AccumulationPrimary Metabolic ProductsKey Enzymes Involved
Golgi Apparatus HighNBD-Glucosylceramide, NBD-SphingomyelinGlucosylceramide Synthase, Sphingomyelin Synthase
Endoplasmic Reticulum Moderate to LowPrecursor for Golgi transportCeramide Synthases
Mitochondria Low-Neutral Ceramidase (reverse activity)
Plasma Membrane Transient--

Experimental Protocols

Live-Cell Imaging of this compound

This protocol outlines the general steps for labeling live cells with this compound to visualize its subcellular localization, primarily in the Golgi apparatus.

Materials:

  • This compound stock solution (e.g., in ethanol (B145695) or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Glass-bottom dishes or coverslips suitable for live-cell imaging

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.

    • Store the complex at -20°C for future use.

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for the specific cell type.[1]

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[1]

  • Washing and Incubation:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[1]

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Incubate the cells for an additional 30 minutes at 37°C to allow for the transport and accumulation of the probe in the Golgi apparatus.[1]

  • Imaging:

    • Mount the coverslip or dish on the microscope stage.

    • Visualize the fluorescently labeled Golgi apparatus using the appropriate filter set for NBD.

    • Acquire images for analysis. For dynamic studies, time-lapse imaging can be performed.

Pulse-Chase Experiments for Sphingolipid Transport

This protocol allows for the tracking of a synchronized wave of this compound through the secretory pathway.

Procedure:

  • Pulse:

    • Follow steps 1-3 of the Live-Cell Imaging protocol, but perform the labeling at a low temperature (e.g., 4°C) for 30 minutes. This allows the probe to label the plasma membrane with minimal internalization.

    • Wash the cells three times with cold PBS to remove unbound probe.

  • Chase:

    • Add pre-warmed (37°C) complete cell culture medium to the cells.

    • Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to allow for internalization and trafficking.

    • At each time point, either fix the cells for imaging or perform live-cell imaging immediately.

Visualizations

Subcellular Trafficking Pathway of this compound

Subcellular_Trafficking Plasma_Membrane Plasma Membrane (Initial Uptake) ER Endoplasmic Reticulum (Initial Synthesis Site) Plasma_Membrane->ER Transport Golgi Golgi Apparatus (Primary Accumulation & Metabolism) ER->Golgi Vesicular & Non-vesicular Transport Mitochondria Mitochondria (Minor Localization) ER->Mitochondria Contact Sites Metabolites Fluorescent Metabolites (GlcCer, SM) Golgi->Metabolites Metabolic Conversion

Caption: Trafficking of this compound in live cells.

Experimental Workflow for Live-Cell Imaging

Experimental_Workflow Start Start: Seed Cells Prepare_Probe Prepare this compound-BSA Complex Start->Prepare_Probe Label Label Cells (1-5 µM, 10-30 min, 37°C) Prepare_Probe->Label Wash Wash 3x with Pre-warmed Medium Label->Wash Incubate Incubate (30 min, 37°C) for Golgi Accumulation Wash->Incubate Image Fluorescence Microscopy (Ex: ~465 nm, Em: ~535 nm) Incubate->Image End End: Analyze Data Image->End

Caption: Workflow for this compound staining in live cells.

Conclusion

This compound is a powerful tool for visualizing sphingolipid dynamics in living cells. Its robust accumulation in the Golgi apparatus, driven by metabolic conversion, makes it an excellent marker for this organelle. By understanding its trafficking pathways and employing appropriate experimental protocols, researchers can effectively utilize this fluorescent probe to investigate the intricate roles of ceramides in cellular health and disease, aiding in the development of novel therapeutic strategies.

References

The Role of C12-NBD-Ceramide in Elucidating Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-ceramide is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism.[1][2][] This synthetic probe incorporates a 12-carbon acyl chain and the nitrobenzoxadiazole (NBD) fluorophore, enabling the real-time visualization and tracking of ceramide's transport, metabolism, and localization within living cells.[4][5] Its structural similarity to endogenous ceramides (B1148491) allows it to be recognized and processed by the cellular machinery involved in sphingolipid pathways, providing a powerful tool for investigating fundamental cellular processes and the molecular basis of various diseases.[4][6] This technical guide provides an in-depth overview of the application of this compound in sphingolipid research, complete with quantitative data, detailed experimental protocols, and pathway diagrams to facilitate its effective use in the laboratory.

Properties of this compound

The utility of this compound as a research tool is defined by its specific physicochemical and fluorescent properties. These characteristics are summarized below.

PropertyValueReference(s)
Full Chemical Name N-((2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl)-12-((7-nitrobenzo[c][7][8][9]oxadiazol-4-yl)amino)dodecanamide[2]
Molecular Formula C₃₆H₆₁N₅O₆[2]
Molecular Weight 659.90 g/mol [2]
Excitation Maximum (λex) ~460-467 nm[2][10][11]
Emission Maximum (λem) ~535-539 nm[4][10][11]
Solubility Soluble in DMF, DMSO, and Ethanol[12]
Storage Conditions -20°C, protect from light[4][12]
Stability ≥ 4 years at -20°C[4][12]

Sphingolipid Metabolism and Ceramide Signaling

Ceramides are at the heart of a complex network of metabolic pathways that produce a variety of bioactive sphingolipids. These lipids are not only structural components of cellular membranes but also critical signaling molecules involved in processes such as apoptosis, cell proliferation, and inflammation.[13][14][15]

There are three major pathways for ceramide generation:

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to ultimately form ceramide.[7][14][16]

  • Sphingomyelin (B164518) Hydrolysis: Sphingomyelinases (SMases) hydrolyze sphingomyelin in cellular membranes to generate ceramide.[17] This pathway is often activated in response to cellular stress.[17]

  • Salvage Pathway: This pathway recycles sphingosine, a breakdown product of complex sphingolipids, by reacylating it to form ceramide.[8][13]

Ceramide, once produced, can be further metabolized to form other important sphingolipids like sphingomyelin, glucosylceramide, and ceramide-1-phosphate, or it can be broken down by ceramidases.[16][18]

Sphingolipid Metabolism Overview

Caption: Key pathways of sphingolipid metabolism.

Ceramide-Mediated Apoptosis Signaling

Ceramide is a well-established second messenger in apoptotic signaling.[9] Various cellular stresses and cytokine receptor activation can lead to an accumulation of ceramide, which in turn activates downstream effectors to initiate programmed cell death.[9][17]

Ceramide_Apoptosis Ceramide-Mediated Apoptosis Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress_Stimuli->SMase activates Ceramide Ceramide SMase->Ceramide generates PP1_PP2A Protein Phosphatases (PP1, PP2A) Ceramide->PP1_PP2A activates SAPK_JNK SAPK/JNK Pathway Ceramide->SAPK_JNK activates PKC_delta PKCδ Ceramide->PKC_delta activates Caspases Caspase Cascade PP1_PP2A->Caspases activates SAPK_JNK->Caspases activates PKC_delta->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Sphingolipid Trafficking

This protocol details the use of this compound to visualize its transport and accumulation in the Golgi apparatus of living cells.

Materials:

  • This compound stock solution (1 mM in DMSO or chloroform:methanol 2:1)[4][19]

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)[4]

  • Glass-bottom dishes or coverslips

Procedure:

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.[4]

    • Resuspend the dried lipid in a small volume of ethanol.[4]

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a working solution (e.g., 100 µM this compound-BSA complex).[4][19]

    • Store the complex at -20°C for future use.[4]

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.[4]

  • Cell Labeling:

    • Prepare a labeling medium by diluting the this compound-BSA complex in complete cell culture medium to a final concentration of 1-5 µM.[4]

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[4][19]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[4]

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Mount the dish or coverslip on the microscope stage.

    • Visualize the fluorescently labeled Golgi apparatus using the appropriate NBD filter set.[4]

    • Acquire images or time-lapse series to study sphingolipid trafficking.

Experimental Workflow:

Live_Cell_Imaging_Workflow Live-Cell Imaging Workflow with this compound Prep_Complex Prepare this compound-BSA Complex Label_Cells Label Cells with Complex (1-5 µM, 10-30 min, 37°C) Prep_Complex->Label_Cells Seed_Cells Seed Cells on Glass-Bottom Dish Seed_Cells->Label_Cells Wash_Cells Wash Cells (3x) with Warm Medium Label_Cells->Wash_Cells Add_Medium Add Fresh Warm Medium Wash_Cells->Add_Medium Image_Cells Image with Fluorescence Microscope (NBD filter set) Add_Medium->Image_Cells

Caption: Workflow for live-cell imaging.

Protocol 2: HPLC-Based Assay for Ceramidases

This protocol outlines a method to measure neutral ceramidase (nCDase) activity using this compound as a substrate and separating the reaction products by reverse-phase HPLC.[2][20]

Materials:

  • This compound (substrate)

  • Purified nCDase or cell lysate

  • Reaction Buffer (e.g., 25 mM HEPES, pH 8.0, 75 mM NaCl, 0.4% Triton X-100)[2][20]

  • Chloroform:Methanol (1:1 v/v)[20]

  • Reverse-phase HPLC system with a C8 or C18 column[2][21]

  • Mobile Phase A: 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in HPLC-grade water[2]

  • Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in HPLC-grade methanol[2]

  • Fluorescence detector

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the enzyme source (e.g., 1 nM nCDase) with the reaction buffer.[2][20]

    • Initiate the reaction by adding this compound to a final concentration of 20 µM.[2][20]

    • Incubate the reaction mixture for a defined period (e.g., 2 hours) at 37°C.[2][20]

  • Lipid Extraction:

    • Stop the reaction by adding an equal volume of chloroform:methanol (1:1).[20]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen gas.[2][20]

  • Sample Preparation for HPLC:

    • Resuspend the dried lipid extract in a known volume (e.g., 60 µL) of HPLC mobile phase B.[2][20]

  • HPLC Analysis:

    • Inject the sample onto the reverse-phase HPLC column.

    • Separate the NBD-labeled lipids using a gradient of mobile phases A and B.

    • Detect the fluorescent products (NBD-fatty acid and NBD-sphingosine) using a fluorescence detector with excitation at ~460 nm and emission at ~538 nm.

    • Quantify the amount of product by integrating the peak areas and comparing them to a standard curve.

Experimental Workflow:

HPLC_Assay_Workflow HPLC-Based Ceramidase Assay Workflow Reaction_Setup Set up Enzyme Reaction (Enzyme + Buffer + this compound) Incubate Incubate at 37°C Reaction_Setup->Incubate Lipid_Extraction Stop Reaction and Extract Lipids (Chloroform:Methanol) Incubate->Lipid_Extraction Dry_Sample Dry Organic Phase under Nitrogen Lipid_Extraction->Dry_Sample Resuspend Resuspend in Mobile Phase B Dry_Sample->Resuspend HPLC_Analysis Analyze by Reverse-Phase HPLC (Fluorescence Detection) Resuspend->HPLC_Analysis Quantify Quantify Product HPLC_Analysis->Quantify

Caption: Workflow for HPLC-based ceramidase assay.

Applications in Drug Development

The ability to monitor sphingolipid metabolism and transport using this compound has significant implications for drug development.

  • High-Throughput Screening: The protocols described can be adapted for high-throughput screening (HTS) to identify small molecule inhibitors or activators of enzymes involved in sphingolipid metabolism, such as ceramidases or ceramide synthases.[20]

  • Target Validation: this compound can be used to confirm the cellular activity of compounds designed to target specific components of the sphingolipid metabolic pathways.

  • Disease Modeling: In cell models of diseases characterized by dysregulated sphingolipid metabolism (e.g., lysosomal storage disorders, cancer, neurodegenerative diseases), this compound can be used to assess the efficacy of therapeutic candidates in restoring normal lipid trafficking and metabolism.[4][18]

Conclusion

This compound is a versatile and indispensable tool for researchers, scientists, and drug development professionals in the field of sphingolipid biology. Its fluorescent properties allow for the direct and dynamic visualization of ceramide metabolism and transport in living cells. By providing detailed protocols and a clear understanding of the underlying biochemical pathways, this guide serves as a comprehensive resource for the effective application of this compound in advancing our understanding of sphingolipid function in health and disease.

References

C12-NBD-Ceramide Interactions with Cellular Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-ceramide, a fluorescently labeled sphingolipid analog, serves as a critical tool for investigating the complex dynamics of cellular membranes. This molecule comprises a ceramide backbone attached to a nitrobenzoxadiazole (NBD) fluorophore, enabling direct visualization of its trafficking and localization within cells.[1] Its structural similarity to endogenous ceramides (B1148491) allows it to be processed by the cell's natural machinery, offering a dynamic view into sphingolipid metabolism and transport.[1] This guide provides a comprehensive overview of this compound's interactions with cellular membranes, its role in signaling pathways, and detailed protocols for its application in research.

Properties of this compound

This compound is a biologically active derivative of phytosphingosine (B30862) tagged with a fluorescent C12 NBD group.[1] Its key physicochemical properties are summarized below.

PropertyValueSource
Full Chemical NameN-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide[2]
Molecular FormulaC₃₆H₆₁N₅O₆[2]
Molecular Weight659.9 g/mol [3]
Excitation Maximum (λex)~465 nm[1]
Emission Maximum (λem)~536 nm[1]
SolubilitySoluble in Chloroform:Methanol (2:1), Methanol, DMF, and Ethanol[1][2]
Storage-20°C[1]

Cellular Trafficking and Membrane Interactions

Upon introduction to living cells, this compound readily partitions into cellular membranes.[1] Its journey through the cell provides valuable insights into lipid transport pathways.

Endoplasmic Reticulum and Golgi Apparatus

Once inside the cell, this compound is transported to the endoplasmic reticulum (ER), the primary site of sphingolipid synthesis.[1] From the ER, it moves to the Golgi apparatus, a central hub for lipid sorting and modification.[1][4] The accumulation of NBD-labeled ceramides in the Golgi is a well-documented phenomenon, making it an excellent marker for this organelle.[1] It is important to note that the staining of the Golgi is often due to the metabolic conversion of the fluorescent ceramide into its metabolites, such as glucosylceramide and sphingomyelin, within the Golgi cisternae.[1]

Lipid Rafts

Ceramides are known to play a significant role in the organization of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol that act as signaling platforms.[5][6] The generation of ceramide within these rafts can lead to the coalescence of smaller rafts into larger signaling platforms, a critical step in initiating various signaling cascades.[6] Ceramide can also displace cholesterol from lipid rafts, altering their composition and stability, which has significant implications for the recruitment and function of raft-associated proteins.[6][7][8]

Role in Cellular Signaling

Ceramide and its metabolites are crucial second messengers in a variety of cellular signaling pathways, most notably apoptosis (programmed cell death).

Ceramide-Induced Apoptosis

Exogenous ceramides, including this compound, can induce apoptosis in various cell types.[9][10] Ceramide-mediated apoptosis can be triggered through multiple pathways:

  • Mitochondrial Pathway: Ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c.[11][12]

  • ER Stress: Ceramide can induce apoptosis by disrupting calcium homeostasis in the endoplasmic reticulum, leading to ER stress.[13]

  • Caspase Activation: Ceramide signaling can lead to the activation of caspases, a family of proteases that execute the apoptotic program.[10][14]

The following diagram illustrates the central role of ceramide in inducing apoptosis.

Stimuli Apoptotic Stimuli (e.g., TNF-α, Stress) Ceramide Ceramide (this compound) Stimuli->Ceramide Induces generation Mitochondria Mitochondria Ceramide->Mitochondria Forms channels ER Endoplasmic Reticulum Ceramide->ER Induces stress Caspases Caspase Activation Mitochondria->Caspases Release of cytochrome c ER->Caspases via ER stress pathway Apoptosis Apoptosis Caspases->Apoptosis Execution

Ceramide-Mediated Apoptosis Signaling Pathway

Experimental Protocols

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol outlines the general procedure for visualizing the Golgi apparatus in living cells using this compound.

Materials:

  • This compound stock solution (1 mM in Chloroform:Methanol 2:1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.

    • Store the complex at -20°C for future use.[1]

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere.

  • Labeling:

    • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration (a starting concentration of 1-5 µM is recommended, but should be optimized for the specific cell type).

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[1]

  • Washing and Incubation:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for NBD.

The following diagram illustrates the experimental workflow for Golgi staining.

Prep Prepare this compound-BSA Complex Label Label Cells with Complex (1-5 µM, 10-30 min, 37°C) Prep->Label Seed Seed Cells on Imaging Dish Seed->Label Wash Wash Cells 3x with Warm Medium Label->Wash Image Image with Fluorescence Microscope Wash->Image

Workflow for Golgi Staining with this compound
Protocol 2: Ceramidase Activity Assay

This protocol provides a method for measuring neutral ceramidase (nCDase) activity using this compound as a fluorescent substrate.

Materials:

  • This compound

  • nCDase

  • Assay buffer: 75 mM NaCl, 25 mM HEPES (pH 8.0), and 0.4% Triton X-100

  • Chloroform:Methanol (1:1)

  • HPLC system with a C8 reverse-phase column and fluorescence detector

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 20 µM this compound and 1 nM nCDase in the assay buffer. The final volume should be 100 µL.

    • Incubate the reaction for 2 hours at 37°C.[3]

  • Extraction:

    • Stop the reaction and extract the lipids with a 1:1 chloroform-methanol mixture.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Resuspend the dried sample in 60 µL of the HPLC mobile phase B.[3]

  • HPLC Analysis:

    • Separate the reaction products by reverse-phase HPLC using a C8 column.

    • Mobile phase A: 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in HPLC-grade water.

    • Mobile phase B: 0.2% formic acid and 1 mM ammonium formate in HPLC-grade methanol.[3]

    • Detect the fluorescent products using a fluorescence detector.

The following diagram outlines the workflow for the ceramidase activity assay.

Incubate Incubate this compound (20 µM) with nCDase (1 nM) for 2h at 37°C Extract Extract Lipids with Chloroform:Methanol Incubate->Extract Dry Dry Extract under Nitrogen Extract->Dry Resuspend Resuspend in HPLC Mobile Phase B Dry->Resuspend Analyze Analyze by Reverse-Phase HPLC with Fluorescence Detection Resuspend->Analyze

Workflow for Ceramidase Activity Assay

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's interactions and enzymatic activity.

Table 1: Binding and Localization

ParameterValueExperimental ContextReference
Apparent Dissociation Constant (Kd) for Tear Lipocalin1.2 µMHigh-speed centrifugal precipitation assay[15]

Table 2: Enzyme Kinetics

EnzymeSubstrateVmax (relative)Km (relative)Vmax/Km (relative)Reference
Alkaline CeramidaseThis compoundMuch higher than 14C-ceramideNot reduced by NBD labelingMuch higher than 14C-ceramide[16]
Neutral CeramidaseThis compoundMuch higher than 14C-ceramideReduced by NBD labelingMuch higher than 14C-ceramide[16]
Acid CeramidaseThis compoundLess than half of 14C-ceramide-Less than half of 14C-ceramide[16]

Conclusion

This compound is an invaluable tool for cell biologists, biochemists, and drug development professionals. Its ability to mimic natural ceramides while providing a fluorescent signal allows for detailed investigation of lipid trafficking, metabolism, and signaling. The protocols and data presented in this guide offer a solid foundation for utilizing this compound to explore the intricate roles of sphingolipids in cellular health and disease. As our understanding of sphingolipid biology continues to grow, the applications of this versatile probe are certain to expand, paving the way for new discoveries and therapeutic strategies.

References

Foundational studies on ceramide analogs in cell biology.

Author: BenchChem Technical Support Team. Date: December 2025

A Foundational Guide to Ceramide Analogs in Cell Biology

Introduction: Ceramides (B1148491) are bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, proliferation, and senescence.[1][2] Their role as tumor-suppressor lipids has made the ceramide signaling pathway a significant target for pharmacological intervention, particularly in oncology.[3][4] However, the therapeutic application of natural ceramides is often limited by poor water solubility and low bioavailability. To overcome these limitations, synthetic ceramide analogs have been developed. These molecules are designed to mimic the action of endogenous ceramides, often with enhanced stability, improved cellular uptake, and greater efficacy, making them invaluable tools for both cell biology research and potential therapeutic agents.[5][6] This guide provides an in-depth overview of the foundational studies on ceramide analogs, detailing their mechanisms of action, quantitative efficacy, key experimental protocols, and the signaling pathways they modulate.

The Ceramide Metabolic and Signaling Network

Ceramide levels within a cell are tightly regulated through a complex network of synthesis and catabolism, ensuring precise control over cellular fate. There are three primary pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[7][8]

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[5] A series of subsequent steps leads to the formation of dihydroceramide (B1258172), which is then converted to ceramide by dihydroceramide desaturase.[9]

  • Sphingomyelin Hydrolysis: In response to cellular stress, sphingomyelinases (SMases) hydrolyze sphingomyelin in cell membranes to generate ceramide.[7]

  • Salvage Pathway: This pathway recycles sphingosine, a breakdown product of complex sphingolipids, by re-acylating it via ceramide synthases (CerS) to form ceramide.[7][9] There are six distinct CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths, thereby producing a diverse range of ceramide species.[7]

Once generated, ceramide can act on various downstream effectors to initiate signaling cascades. A consensus is emerging that ceramide exerts many of its effects by forming discrete membrane microdomains or "signalosomes," which serve as platforms to recruit and regulate signaling proteins.[10]

G cluster_denovo De Novo Pathway (ER) cluster_sm Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway cluster_downstream Metabolism / Catabolism ser Serine + Palmitoyl-CoA spt SPT ser->spt dhcer Dihydroceramide spt->dhcer desat Desaturase dhcer->desat cer Ceramide desat->cer ceramidase Ceramidase cer->ceramidase sm_synth Sphingomyelin cer->sm_synth gc_synth Glucosylceramide cer->gc_synth cerk Ceramide-1-Phosphate cer->cerk sm Sphingomyelin smase SMase sm->smase smase->cer complex Complex Sphingolipids complex->ceramidase sph Sphingosine cers CerS1-6 sph->cers ceramidase->sph cers->cer

Core pathways of ceramide metabolism.

Mechanism of Action of Ceramide Analogs

Ceramide analogs are strategically designed to modulate the ceramide signaling network and induce anti-proliferative and pro-apoptotic responses. Their mechanisms can be broadly categorized into two groups: indirect action by increasing endogenous ceramide levels and direct action by mimicking ceramide's effects on downstream targets.[5][11]

  • Inhibition of Ceramide-Metabolizing Enzymes: Many analogs are engineered to inhibit enzymes that catabolize ceramide, such as glucosylceramide synthase (GCS) or ceramidases.[3][11] By blocking these enzymes, the analogs cause an accumulation of intracellular ceramide, which then triggers cell death pathways.

  • Modulation of Ceramide Synthases: Some analogs can upregulate the expression of specific ceramide synthases (e.g., CerS1, CerS3, CerS4), leading to increased de novo synthesis of ceramide.[12]

  • Direct Activation of Downstream Effectors: Certain analogs can directly bind to and activate ceramide effectors. Well-established targets include protein phosphatase 2A (PP2A) and protein kinase C (PKC) isoforms.[9][10] Activation of these phosphatases can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt and ERK, while simultaneously activating pro-apoptotic pathways involving caspases.[10]

G cluster_mech Mechanism of Action cluster_downstream Downstream Signaling Events analog Ceramide Analog inhibit Inhibit Ceramide Metabolizing Enzymes (e.g., GCS, Ceramidase) analog->inhibit activate Activate Ceramide Synthases (CerS) analog->activate mimic Directly Mimic Ceramide Action analog->mimic cer_up ↑ Intracellular Ceramide inhibit->cer_up activate->cer_up pp2a Activate PP2A / PP1 mimic->pp2a akt Inhibit Akt / ERK Pathways mimic->akt casp Activate Caspases mimic->casp cer_up->mimic pp2a->akt dephosphorylates outcome Apoptosis & Cell Cycle Arrest akt->outcome inhibition leads to casp->outcome

Signaling pathways initiated by ceramide analogs.

Quantitative Data on Ceramide Analog Efficacy

The anti-proliferative activity of ceramide analogs is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. Lower IC₅₀ values indicate higher potency. Studies have shown that synthetic analogs can be significantly more effective than natural ceramides.[13]

Ceramide Analog/CompoundCell Line(s)IC₅₀ Value (µM)Key FindingsReference(s)
Analog 315 MDA-MB-231 (Triple-Negative Breast Cancer)20.82Significantly more potent than natural C18 ceramide in the same cell lines.[13]
MCF-7 (ER+ Breast Cancer)15.51[13]
MCF-7TN-R (Chemo-resistant Breast Cancer)17.05[13]
Natural C18 Ceramide MDA-MB-231, MCF-7, MCF-7TN-R47.63 - 62.64Serves as a benchmark for the enhanced efficacy of synthetic analogs.[13]
L-threonine derived analogs Human cancer cellsAs low as 4.8Demonstrates high cytotoxicity against cancer cells.[14]
6-OH Flavone Analog MDA-MB-231, MCF-7, MCF-7TN-R13.17 - 13.76Shows potent, non-selective activity against multiple breast cancer subtypes.[4]
7-OH Flavone Analog MDA-MB-231, MCF-7, MCF-7TN-R18.38 - 24.24Exhibits some selectivity, with better activity in MDA-MB-231 and MCF-7 cells.[4]
Methylene-linked Analogs Plasmodium falciparumLow nanomolar rangeThe nature of the chemical linkage dramatically impacts anti-parasitic activity.[15]

Key Experimental Protocols

The study of ceramide analogs involves their chemical synthesis followed by a battery of cell-based assays to determine their biological activity.

A. Synthesis of Ceramide Analogs (General Scheme)

The synthesis of novel analogs is a cornerstone of this research field. For example, the synthesis of Analog 315 involves a multi-step process.[12]

  • Amide Coupling: N-(tert-butoxycarbonyl)-d-serine is coupled with an amine (e.g., tetradecylamine) using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to form an amide intermediate.[12]

  • Deprotection: The Boc protecting group is removed from the amine using an acid, such as trifluoroacetic acid (TFA).[12]

  • Final Reaction: The resulting free amine is reacted with an aldehyde (e.g., salicylaldehyde) to yield the final ceramide analog.[12]

B. Cell Viability / Anti-Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of approximately 15,000 cells per well.[16]

  • Adhesion: Incubate the plates for 24 hours to allow cells to adhere.[16]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the ceramide analog (e.g., 1 µM to 100 µM) or a vehicle control (DMSO).[13]

  • Incubation: Incubate the cells for an additional 48 to 72 hours.[13][16]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measurement: Read the absorbance of the plate on a microplate reader at the appropriate wavelength. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h to allow adhesion A->B C Treat cells with gradient concentrations of analog B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2h E->F G Aspirate media & add DMSO to dissolve crystals F->G H Measure Absorbance G->H I Calculate % Viability and determine IC50 H->I

Experimental workflow for an MTT-based cell viability assay.
C. Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with the ceramide analog at a specified concentration (e.g., 10-20 µM) for 24 hours.[12]

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer and add Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).

  • Analysis: Analyze the stained cells using a flow cytometer. The resulting data allows for the quantification of different cell populations:

    • Viable: Annexin V-negative and PI-negative.

    • Early Apoptotic: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.[12]

Conclusion and Future Directions

Foundational studies have established ceramide analogs as powerful chemical tools to dissect sphingolipid signaling pathways and as promising candidates for drug development, particularly in cancer therapy.[11][14] By synthetically modifying the ceramide structure, researchers can enhance anti-proliferative efficacy, improve pharmacological properties, and overcome mechanisms of multidrug resistance.[3][13]

Future research will likely focus on several key areas. The development of analogs with higher specificity for particular CerS isoforms or downstream targets could lead to more precise therapeutic interventions. Furthermore, overcoming challenges related to in vivo delivery and potential toxicity remains a priority.[5][12] The use of advanced delivery systems, such as ceramide-loaded nanoliposomes, is a promising strategy being explored to improve targeted delivery and clinical applicability.[5] As our understanding of the complex biology of ceramides continues to grow, so too will the opportunities to design and utilize novel analogs for the treatment of a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with C12-NBD-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-ceramide is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism.[1][2] This synthetic probe consists of a ceramide backbone attached to a nitrobenzoxadiazole (NBD) fluorophore.[1] Its structural similarity to endogenous ceramides (B1148491) allows it to be readily taken up by live cells and incorporated into cellular membranes.[1][3] Once inside the cell, this compound is transported to the endoplasmic reticulum (ER) and subsequently accumulates in the Golgi apparatus, making it an excellent tool for visualizing this organelle in real-time.[1][3] The NBD fluorophore allows for the direct visualization of the probe's trafficking and metabolism through the secretory pathway.[1] It is important to note that the staining of the Golgi apparatus is often due to the formation of fluorescent metabolites of this compound, such as NBD-glucosylceramide and NBD-sphingomyelin, within the Golgi cisternae.[1] This metabolic conversion is a key feature, enabling the study of enzymes involved in sphingolipid metabolism.[1][4]

Key Properties of this compound

PropertyValueSource
Full Chemical Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide[5]
Molecular Formula C₃₆H₆₁N₅O₆[5]
Molecular Weight 659.9 g/mol [5]
Excitation Maximum (λex) ~465 nm[1]
Emission Maximum (λem) ~536 nm[1]
Solubility Soluble in DMF, DMSO, and Ethanol[5]
Storage -20°C, protect from light[1]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

For efficient delivery into cells, fluorescent ceramides are complexed with defatted bovine serum albumin (BSA).[6]

Materials:

  • This compound

  • Chloroform:Methanol (19:1 v/v)[6]

  • Nitrogen gas

  • Vacuum

  • Absolute ethanol[7]

  • Defatted BSA[6]

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)[7]

  • Vortex mixer

  • Bath sonicator[6]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a chloroform:methanol (19:1 v/v) mixture.[6]

  • Drying: Dispense the required volume of the stock solution into a glass test tube. Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to remove all solvent.[6][7]

  • Resuspension: Redissolve the dried lipid film in a small volume of absolute ethanol.[7]

  • BSA Solution Preparation: Prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES.[1][7]

  • Complexation: While vigorously vortexing the BSA solution, inject the ethanolic this compound solution.[1][7] Sonicate the mixture in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution.[6]

  • Storage: The resulting this compound-BSA complex (typically around 5 µM) can be stored at -20°C.[7]

Protocol 2: Live-Cell Staining of the Golgi Apparatus

This protocol describes the general procedure for staining the Golgi apparatus in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound-BSA complex (from Protocol 1)

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., serum-free medium or HBSS)[8]

  • Fluorescence microscope with appropriate filter sets (FITC/GFP)[8]

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to grow to 60-80% confluency.[8]

  • Cell Washing: Rinse the cells with pre-warmed complete cell culture medium.[1]

  • Labeling: Remove the medium and add the this compound-BSA complex diluted to a working concentration of 1-5 µM in live-cell imaging medium.[1][8]

  • Incubation: Incubate the cells for 10-30 minutes at 37°C.[1] For labeling the plasma membrane with reduced internalization, incubation can be performed at 4°C.[8]

  • Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[1]

  • Imaging: Mount the dish or coverslip on the microscope stage and visualize the fluorescently labeled Golgi apparatus using a FITC/GFP filter set.[1][8] Time-lapse imaging can be performed to study Golgi dynamics.

Protocol 3: Pulse-Chase Experiment for Sphingolipid Transport

This protocol allows for the tracking of a synchronized wave of this compound through the secretory pathway.[1]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound-BSA complex (from Protocol 1)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-warmed complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Preparation and Cell Seeding: Follow steps 1 and 2 from Protocol 2.

  • Pulse Labeling: Incubate cells with the this compound-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to label the plasma membrane with minimal internalization.[1]

  • Washing: Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.[1]

  • Chase: Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator. This initiates the "chase" period.[1]

  • Imaging: Acquire images at various time points during the chase (e.g., 0, 5, 15, 30, 60 minutes) to visualize the progression of the probe from the plasma membrane to the ER and then to the Golgi apparatus.[1] For live-cell imaging, acquire images at the desired time intervals. For fixed-cell imaging, fix the cells at each time point before imaging.[1]

Data Presentation

Table 1: Recommended Experimental Parameters for Live-Cell Imaging

ParameterRecommended ValueNotes
Cell Seeding Density 60-80% confluencyEnsures cells are in a logarithmic growth phase.[8]
This compound-BSA Complex Concentration 1-5 µMThe optimal concentration should be determined empirically for each cell type.[1][8]
Incubation Time 10-30 minutesCan be adjusted based on cell type and experimental goals.[1]
Incubation Temperature 37°CFor visualizing metabolic trafficking. A 4°C incubation can be used to label the plasma membrane with reduced endocytosis.[8]
Live-Cell Imaging Medium Serum-free medium or HBSSTo reduce background fluorescence.[8]

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low/No Fluorescence Signal - Low probe concentration- Short incubation time- Increase the concentration of the this compound-BSA complex.- Increase the incubation time.
High Background Fluorescence - Incomplete removal of unbound probe- Probe concentration is too high- Increase the number and duration of washes after labeling.- Perform a "back-exchange" by incubating with 1% fatty acid-free BSA in the medium for 10-15 minutes after labeling to remove the probe from the plasma membrane.[8]- Titrate the probe concentration to find the optimal balance between signal and background.[8]
Non-specific Organelle Staining - Probe is still in transit to the Golgi- Increase the post-labeling incubation time to allow for accumulation in the Golgi.[1]
Phototoxicity or Cell Death - Excessive exposure to excitation light- High probe concentration- Reduce the intensity and duration of light exposure during imaging.[9][10]- Use a lower concentration of this compound.[8]

Visualizations

G cluster_prep Protocol 1: this compound-BSA Complex Preparation cluster_stain Protocol 2: Live-Cell Staining cluster_pulse Protocol 3: Pulse-Chase Experiment prep1 Prepare 1 mM this compound stock in Chloroform:Methanol prep2 Dry lipid under Nitrogen and vacuum prep1->prep2 prep3 Resuspend in absolute ethanol prep2->prep3 prep5 Inject ceramide solution into vortexing BSA solution prep3->prep5 prep4 Prepare 0.34 mg/mL defatted BSA in HBSS/HEPES prep4->prep5 prep6 Sonicate until clear prep5->prep6 prep7 Store complex at -20°C prep6->prep7 stain1 Seed cells to 60-80% confluency stain2 Wash cells with pre-warmed medium stain1->stain2 stain3 Incubate with 1-5 µM this compound-BSA complex at 37°C stain2->stain3 stain4 Wash cells 3x with pre-warmed medium stain3->stain4 stain5 Image with fluorescence microscope stain4->stain5 pulse1 Seed and wash cells pulse2 Pulse: Incubate with this compound-BSA at 4°C pulse1->pulse2 pulse3 Wash 3x with ice-cold PBS pulse2->pulse3 pulse4 Chase: Add pre-warmed medium and incubate at 37°C pulse3->pulse4 pulse5 Image at different time points pulse4->pulse5

Caption: Experimental workflow for live-cell imaging with this compound.

G PM Plasma Membrane ER Endoplasmic Reticulum (ER) PM->ER Uptake & Transport Golgi Golgi Apparatus ER->Golgi Transport Metabolites NBD-Glucosylceramide NBD-Sphingomyelin Golgi->Metabolites Metabolism

Caption: Cellular trafficking and metabolism of this compound.

References

Application Notes and Protocols for C12-NBD-Ceramide Staining of the Golgi Apparatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-ceramide is a fluorescently labeled analog of ceramide, a central lipid molecule in cellular signaling and a building block for complex sphingolipids.[1] This synthetic probe consists of a ceramide backbone linked to a nitrobenzoxadiazole (NBD) fluorophore via a C12 acyl chain. Its structural similarity to endogenous ceramides (B1148491) allows it to be recognized and processed by the cellular machinery involved in sphingolipid metabolism and transport.[2]

Upon introduction to living cells, this compound readily partitions into cellular membranes and is transported to the endoplasmic reticulum (ER), the primary site of sphingolipid synthesis. From the ER, it moves to the Golgi apparatus, a key organelle for sorting and modifying lipids and proteins.[2] The characteristic accumulation of NBD-labeled ceramides within the Golgi makes them excellent fluorescent probes for visualizing this organelle in both live and fixed cells.[2][3] It is important to note that the vibrant staining of the Golgi is often a result of the metabolic conversion of this compound into fluorescent metabolites like glucosylceramide and sphingomyelin (B164518) within the Golgi cisternae.[2][4] This metabolic trapping mechanism is a key feature of its utility, enabling the study of enzymes involved in sphingolipid metabolism.[2]

These characteristics make this compound a powerful tool for investigating Golgi structure and function, sphingolipid trafficking, and the activity of related enzymes, which is particularly relevant in the study of diseases associated with dysfunctional sphingolipid metabolism, such as certain lysosomal storage disorders.[2]

Product Information and Properties

PropertyValueReference
Compound Name This compound[5][6]
Synonyms N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine[7]
Molecular Formula C₃₆H₆₁N₅O₆[5]
Molecular Weight 659.90 g/mol [5]
Excitation Maximum (Ex) ~460-466 nm[5][8]
Emission Maximum (Em) ~535-538 nm[2][5]
Appearance Powder
Storage Store at -20°C, protected from light.[8]

Experimental Protocols

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol details the staining of the Golgi apparatus in living cells using a this compound-BSA complex.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Ethanol

  • Complete cell culture medium

  • Cells seeded on glass-bottom dishes or coverslips

  • Nitrogen gas source

Procedure:

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.[2]

    • Resuspend the dried lipid in a small volume of ethanol.[2]

    • Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).[2]

    • While vortexing the BSA solution, add the ethanolic solution of this compound to create a 100 µM this compound-BSA complex.[2]

    • Store the complex at -20°C for future use.[2]

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.[2]

  • Labeling:

    • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for the specific cell type.[2]

    • Remove the existing medium from the cells and replace it with the labeling medium.[2]

    • Incubate the cells for 10-30 minutes at 37°C.[2]

  • Washing and Incubation:

    • Aspirate the labeling solution.[2]

    • Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[2]

    • Add fresh, pre-warmed complete cell culture medium to the cells.[2]

    • Incubate the cells for an additional 30 minutes at 37°C to allow for the transport and accumulation of the probe in the Golgi apparatus.[2]

  • Imaging:

    • Mount the coverslip or dish on a fluorescence microscope equipped for live-cell imaging.

    • Visualize the fluorescently labeled Golgi apparatus using an appropriate filter set for NBD (e.g., FITC filter set).[9]

Protocol 2: Fixed-Cell Staining of the Golgi Apparatus

This protocol is adapted for staining the Golgi apparatus in cells that have been fixed prior to labeling.

Materials:

  • Cells grown on glass coverslips

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Fixative solution (e.g., 0.5% glutaraldehyde (B144438) in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS)[8]

  • This compound-BSA complex (prepared as in Protocol 1)

  • Fetal calf serum or BSA solution for blocking

Procedure:

  • Cell Fixation:

    • Rinse cells grown on glass coverslips with HBSS/HEPES.[8]

    • Fix the cells for 5-10 minutes at room temperature with the chosen fixative.[8]

  • Labeling:

    • Rinse the fixed cells several times with ice-cold HBSS/HEPES.[8]

    • Transfer the coverslips to an ice bath and incubate for 30 minutes at 4°C with 5 µM this compound-BSA complex in HBSS/HEPES.[8]

  • Washing and Blocking:

    • Rinse the cells with HBSS/HEPES.[8]

    • Incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA to enhance Golgi staining.[8]

  • Final Wash and Mounting:

    • Wash the sample in fresh HBSS/HEPES.[8]

    • Mount the coverslips on a slide and examine by fluorescence microscopy.

Data Presentation

Quantitative Parameters for this compound Staining

ParameterLive-Cell ImagingFixed-Cell ImagingReference
Probe Concentration 1-10 µM (optimize for cell type)5 µM[2]
Labeling Temperature 37°C4°C[2][8]
Labeling Time 10-30 minutes30 minutes[2][8]
Post-Labeling Incubation 30 minutes at 37°C30-90 minutes at room temperature (with blocking)[2][8]

Troubleshooting

IssuePossible CauseSuggested SolutionReference
No or Weak Golgi Staining Insufficient probe concentration; Inefficient cellular uptake; PhotobleachingOptimize probe concentration (try a range of 1-10 µM); Ensure proper preparation of the this compound-BSA complex; Reduce laser power and exposure time during imaging.[2][2]
High Background Fluorescence Incomplete washing; Probe precipitationIncrease the number of washes after labeling; Ensure the probe is fully dissolved and complexed with BSA.[2][2]
Cell Toxicity High probe concentration; Prolonged incubationPerform a dose-response experiment to determine the optimal, non-toxic concentration; Reduce the incubation time.[2][2]
Non-specific Organelle Staining Probe is still in transit to the GolgiIncrease the post-labeling incubation time to allow for accumulation in the Golgi.[2][2]

Visualizations

G Experimental Workflow for Live-Cell Golgi Staining cluster_prep Probe Preparation cluster_cell_culture Cell Culture and Labeling cluster_post_labeling Post-Labeling and Imaging prep1 Dry this compound prep2 Resuspend in Ethanol prep1->prep2 prep4 Complex Formation (Vortexing) prep2->prep4 prep3 Prepare BSA in PBS prep3->prep4 labeling Incubate with Probe-BSA Complex (1-5 µM, 10-30 min, 37°C) prep4->labeling cell_seed Seed Cells on Coverslips cell_seed->labeling wash Wash 3x with Warm Medium labeling->wash incubation Incubate in Fresh Medium (30 min, 37°C) wash->incubation imaging Fluorescence Microscopy incubation->imaging

Caption: Workflow for live-cell imaging of the Golgi apparatus.

G Metabolic Trapping of this compound in the Golgi cluster_transport Cellular Uptake and Transport cluster_golgi Golgi Apparatus extracellular This compound (Extracellular) pm Plasma Membrane extracellular->pm er Endoplasmic Reticulum pm->er golgi_entry This compound er->golgi_entry sm_synthase Sphingomyelin Synthase golgi_entry->sm_synthase gc_synthase Glucosylceramide Synthase golgi_entry->gc_synthase nbd_sm NBD-Sphingomyelin sm_synthase->nbd_sm nbd_gc NBD-Glucosylceramide gc_synthase->nbd_gc

Caption: this compound metabolism and accumulation in the Golgi.

References

Measuring Ceramidase Activity Using C12-NBD-Ceramide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Guide for the Fluorometric Assay of Ceramidase Activity Using C12-NBD-Ceramide

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of the fluorescent substrate N-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl)-D-erythro-sphingosine (this compound) for the measurement of ceramidase activity. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Ceramidases are a class of enzymes that catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. These enzymes play a crucial role in regulating the cellular levels of ceramide, a bioactive lipid involved in various signaling pathways, including apoptosis, cell growth, and differentiation. The dysregulation of ceramidase activity has been implicated in several diseases, making these enzymes attractive targets for drug development.

This compound is a fluorescent analog of ceramide that serves as a valuable tool for assaying ceramidase activity. It is preferentially hydrolyzed by alkaline and neutral ceramidases, making it a specific and sensitive substrate for these enzyme types.[1] The enzymatic cleavage of this compound releases a fluorescent NBD-fatty acid, which can be easily separated from the substrate and quantified.

Data Presentation

The following tables summarize the kinetic parameters of various ceramidases with this compound as a substrate. This data highlights the substrate's specificity and the varying efficiencies of different ceramidase types.

Table 1: Kinetic Parameters of Ceramidases with this compound

Enzyme SourceCeramidase TypeKm (µM)Vmax (nmol/min/mg)Reference
Pseudomonas aeruginosaAlkaline2512.5[1]
Mouse LiverNeutral100.8[1]
Horseshoe Crab PlasmaAcid>100-[1]

Note: The Vmax for the acid ceramidase from horseshoe crab plasma with this compound was significantly lower than with its preferred radiolabeled substrate.

Signaling Pathway

Ceramidase activity is a critical node in the complex network of sphingolipid metabolism and signaling. The diagram below illustrates the central role of ceramide and the action of ceramidase in generating sphingosine, a precursor for the pro-survival molecule sphingosine-1-phosphate (S1P).

CeramideSignaling cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_signaling Ceramide Signaling cluster_catabolism Ceramide Catabolism cluster_s1p_signaling S1P Signaling Precursors Precursors Ceramide Ceramide Precursors->Ceramide Ceramide Synthases Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase (Acid, Neutral, Alkaline) Complex\nSphingolipids Complex Sphingolipids Complex\nSphingolipids->Ceramide Sphingomyelinases etc. S1P S1P Sphingosine->S1P Sphingosine Kinases Cell Survival Cell Survival S1P->Cell Survival Proliferation Proliferation S1P->Proliferation Immune Cell\nTrafficking Immune Cell Trafficking S1P->Immune Cell\nTrafficking

Caption: Ceramide Signaling Pathway.

Experimental Workflow

The general workflow for measuring ceramidase activity using this compound involves several key steps, from sample preparation to data analysis. The following diagram outlines this process.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_analysis Analysis A Sample Preparation (e.g., Cell Lysate, Purified Enzyme) D Incubate Sample with This compound A->D B Prepare Reaction Buffer (pH specific for ceramidase type) B->D C Prepare this compound Substrate Solution C->D E Stop Reaction D->E F Separate NBD-Fatty Acid from NBD-Ceramide (TLC or HPLC) E->F G Quantify Fluorescent Signal of NBD-Fatty Acid F->G H Calculate Ceramidase Activity G->H

Caption: General experimental workflow.

Experimental Protocols

Two primary methods for the separation and quantification of the fluorescent product are presented below: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Ceramidase Activity Assay using TLC

This protocol is adapted for the analysis of ceramidase activity in cell lysates or with purified enzymes, followed by separation of the fluorescent product by TLC.

Materials:

  • This compound

  • Reaction Buffer (specific to the ceramidase type):

    • Acid Ceramidase: 50 mM Sodium Acetate, pH 4.5

    • Neutral Ceramidase: 50 mM Tris-HCl, pH 7.4

    • Alkaline Ceramidase: 50 mM Tris-HCl, pH 9.0, supplemented with 5 mM MgCl₂

  • Cell lysate or purified enzyme

  • Chloroform/Methanol (2:1, v/v)

  • TLC plates (Silica Gel 60)

  • TLC developing solvent: Chloroform/Methanol/Ammonium Hydroxide (80:20:2, v/v/v)

  • Fluorescence imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 µL of 2x Reaction Buffer

    • 10 µL of this compound (100 µM in ethanol)

    • X µL of cell lysate or purified enzyme (protein concentration should be optimized)

    • Add nuclease-free water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 375 µL of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • TLC Separation: Carefully collect the lower organic phase and spot it onto a silica (B1680970) TLC plate. Allow the spot to dry completely. Place the TLC plate in a developing chamber containing the TLC developing solvent.

  • Visualization and Quantification: After the solvent front has reached the top of the plate, remove the plate and allow it to air dry. Visualize the fluorescent spots corresponding to this compound and the released NBD-fatty acid using a fluorescence imaging system. Quantify the intensity of the NBD-fatty acid spot using appropriate software. The amount of product can be determined by comparing the fluorescence intensity to a standard curve of known concentrations of NBD-fatty acid.

Protocol 2: Ceramidase Activity Assay using HPLC

This protocol provides a more quantitative method for measuring ceramidase activity by separating the substrate and product using reverse-phase HPLC.[2]

Materials:

  • Same as Protocol 1, with the addition of:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Reaction Setup and Incubation: Follow steps 1 and 2 from Protocol 1.

  • Reaction Termination and Sample Preparation: Stop the reaction by adding an equal volume of acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject an appropriate volume (e.g., 20 µL) onto the C18 column. Elute the compounds using a gradient of Mobile Phase A and B. A typical gradient could be:

    • 0-5 min: 100% Mobile Phase A

    • 5-15 min: Linear gradient to 100% Mobile Phase B

    • 15-20 min: 100% Mobile Phase B

    • 20-25 min: Return to 100% Mobile Phase A

  • Detection and Quantification: Monitor the fluorescence of the eluent using an excitation wavelength of ~460 nm and an emission wavelength of ~538 nm.[2] The retention times for this compound and NBD-fatty acid should be determined using standards. Calculate the amount of NBD-fatty acid produced by integrating the peak area and comparing it to a standard curve.

The use of this compound provides a specific, sensitive, and relatively straightforward method for the measurement of alkaline and neutral ceramidase activity. The protocols outlined in this document can be adapted for various research applications, from basic enzyme characterization to high-throughput screening of potential ceramidase inhibitors. Careful optimization of reaction conditions and appropriate selection of the separation and detection method will ensure accurate and reproducible results.

References

C12-NBD-Ceramide: Applications in Apoptosis and Cell Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-ceramide is a fluorescently labeled, long-chain ceramide analog that serves as a valuable tool in cellular biology, particularly in the study of sphingolipid metabolism, trafficking, and its role in cell signaling pathways, including apoptosis. The nitrobenzoxadiazole (NBD) fluorophore attached to the terminus of the dodecanoic acid chain allows for the visualization and quantification of the ceramide analog within live or fixed cells. Its structural similarity to endogenous ceramides (B1148491) enables it to be processed by cellular machinery, providing insights into the dynamics of lipid metabolism and localization.

Ceramides are well-established as critical second messengers in the induction of apoptosis. An increase in intracellular ceramide levels, either through de novo synthesis or the breakdown of sphingomyelin, can trigger a cascade of events leading to programmed cell death. These events include the activation of the MAPK signaling pathway, mitochondrial dysfunction, and caspase activation. While short-chain ceramides (like C2 and C6) are more commonly used to experimentally induce apoptosis, the long-chain this compound is instrumental in studying the transport and metabolism of near-physiological length ceramides and their subsequent effects on cellular fate.

These application notes provide a detailed overview of the use of this compound in apoptosis and cell signaling research, complete with experimental protocols and data presentation guidelines.

Data Presentation

Table 1: this compound as a Substrate for Ceramidase Activity

This table summarizes the kinetic parameters of this compound as a substrate for different ceramidases, highlighting its specificity.

Enzyme TypeSourceSubstrateVmax (nmol/min/mg)Km (µM)Reference
Alkaline CeramidasePseudomonas aeruginosaThis compound12510[1]
Alkaline CeramidasePseudomonas aeruginosa14C-ceramide2010[1]
Neutral CeramidaseMouse LiverThis compound8.35.6[1]
Neutral CeramidaseMouse Liver14C-ceramide1.412.5[1]
Acid CeramidaseHorseshoe Crab PlasmaThis compound<0.1N/D[1]
Acid CeramidaseHorseshoe Crab Plasma14C-ceramide0.511.1[1]

N/D: Not Determined

Table 2: Illustrative Data on Ceramide-Induced Apoptosis in A549 Lung Cancer Cells

This table provides example data on the effects of a short-chain ceramide (C2-ceramide) on apoptosis-related protein expression, which can be adapted for studies involving this compound.

TreatmentCaspase-3 Activity (% of Control)Txnip mRNA Expression (Fold Change)Trx1 mRNA Expression (Fold Change)Reference
Control100%1.01.0[2]
50 µM C2-ceramide (24h)~350%~3.0~0.4[2]

Signaling Pathways and Experimental Workflows

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide accumulation triggers apoptosis through multiple interconnected pathways. A key mechanism involves the activation of the MAPK cascade, specifically JNK and p38, leading to downstream effects on mitochondrial integrity and caspase activation.

Ceramide_Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Signaling Stress Stress (e.g., TNF-α) SMase Sphingomyelinase Activation Stress->SMase Chemotherapy Chemotherapy DeNovo De Novo Synthesis Chemotherapy->DeNovo Ceramide Ceramide Accumulation SMase->Ceramide DeNovo->Ceramide MAPK MAPK Activation (JNK, p38) Ceramide->MAPK Mitochondria Mitochondrial Dysfunction (Cytochrome c release) Ceramide->Mitochondria MAPK->Mitochondria Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis_Assessment_Workflow Start Seed Cells Incubate1 Incubate cells to allow adherence Start->Incubate1 Treatment Treat cells with this compound (and controls) Incubate1->Treatment Incubate2 Incubate for desired time points Treatment->Incubate2 Harvest Harvest cells Incubate2->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Apoptotic Cells Analyze->End

References

Application Notes and Protocols for C12-NBD-Ceramide Labeling in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-ceramide is a fluorescently labeled long-chain ceramide analog that serves as a valuable tool for investigating the intricate dynamics of sphingolipid metabolism and trafficking in living and fixed cells.[1][2] This molecule consists of a ceramide backbone with a C12 acyl chain, to which a nitrobenzoxadiazole (NBD) fluorophore is attached. The NBD group allows for the visualization of the ceramide analog's journey through the cell using fluorescence microscopy.[3] this compound is particularly useful as a substrate for assaying alkaline and neutral ceramidase activity.[2]

Principle of Action and Cellular Trafficking

When introduced to cultured cells, this compound, typically complexed with fatty acid-free Bovine Serum Albumin (BSA) to facilitate its delivery, partitions into the cellular membranes.[4][5] From the plasma membrane, it is transported to the endoplasmic reticulum (ER), a primary site of sphingolipid synthesis. Subsequently, it moves to the Golgi apparatus, which is a central hub for lipid sorting and modification.[4] The accumulation of NBD-labeled ceramides (B1148491) and their fluorescent metabolites, such as NBD-glucosylceramide and NBD-sphingomyelin, within the Golgi cisternae makes this compound an excellent marker for this organelle.[4][6] The trafficking of these fluorescent lipids can be monitored in real-time, providing insights into the pathways of sphingolipid metabolism and transport.[6][7]

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₆H₆₁N₅O₆[1]
Molecular Weight 659.9 g/mol [1]
Excitation Maximum (λex) ~465 nm[1]
Emission Maximum (λem) ~536 nm[4]
Solubility Soluble in DMF, DMSO, Ethanol
Storage -20°C, protected from light[1]
Stability ≥ 4 years at -20°C[4]
Enzyme Kinetics Data

This compound is a preferred substrate for alkaline and neutral ceramidases compared to radiolabeled ceramides.[2]

EnzymeSubstrateVmax (relative)Km (relative)Vmax/Km (relative)
Alkaline Ceramidase This compoundMuch higherUnchangedHigher
Neutral Ceramidase This compoundMuch higherReducedHigher
Acid Ceramidase This compoundLess than half-Less than half

Table adapted from data suggesting this compound is hydrolyzed much faster by alkaline and neutral ceramidases.[2]

Experimental Protocols

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol outlines the general procedure for visualizing the Golgi apparatus in living cells using this compound.

Materials:

  • This compound stock solution (1 mM in a suitable solvent like Chloroform:Methanol 2:1 or ethanol)[4]

  • Fatty acid-free Bovine Serum Albumin (BSA)[4]

  • Complete cell culture medium[4]

  • Phosphate-Buffered Saline (PBS)[4]

  • Live-cell imaging microscopy system with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm)[4]

Procedure:

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.[4][5]

    • Resuspend the dried lipid in a small volume of absolute ethanol.[4][5]

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.[4][7]

    • Store the complex at -20°C for future use.[7]

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.[4]

  • Labeling:

    • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM. This may require optimization for your specific cell type.[4]

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[4]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[4]

    • Add fresh, pre-warmed complete cell culture medium to the cells.

  • Imaging:

    • Mount the coverslip or dish on the microscope stage.

    • Visualize the fluorescently labeled Golgi apparatus using the appropriate filter set for NBD.[4]

Protocol 2: Pulse-Chase Labeling for Trafficking Studies

This protocol allows for the tracking of a synchronized wave of this compound through the secretory pathway.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Pulse Labeling:

    • Incubate cells with the this compound-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to label the plasma membrane with minimal internalization.[4][5]

  • Washing:

    • Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.[4]

  • Chase:

    • Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator.[4] This initiates the "chase" period, where the synchronized pool of labeled ceramide is internalized and transported through the cell.

  • Imaging:

    • Acquire images at various time points during the chase to visualize the transport of the fluorescent ceramide through different cellular compartments, including the Golgi apparatus.

Protocol 3: Staining of Fixed Cells

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Fixation:

    • Rinse cells with HBSS/HEPES buffer.

    • Fix for 5-10 minutes at room temperature in 2-4% paraformaldehyde in PBS or 0.5% glutaraldehyde/10% sucrose/100 mM PIPES, pH 7.0.[5][8]

  • Labeling:

    • Rinse the fixed cells several times with ice-cold HBSS/HEPES and transfer to an ice bath.

    • Incubate for 30 minutes at 4°C with 5 µM this compound-BSA complex.[5][8]

  • Enhancement and Washing:

    • Rinse with HBSS/HEPES and incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/ml BSA to enhance Golgi staining.[5][8]

    • Wash the sample in fresh HBSS/HEPES.

  • Mounting and Imaging:

    • Mount the coverslips and examine by fluorescence microscopy.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak Golgi staining - Insufficient probe concentration- Inefficient uptake by cells- Photobleaching- Optimize probe concentration (try a range of 1-10 µM).- Ensure the this compound-BSA complex is properly prepared.- Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium for fixed cells.[4]
High background fluorescence - Incomplete washing- Probe precipitation- Increase the number of washes after labeling.- Ensure the probe is fully dissolved and complexed with BSA.[4]
Cytotoxicity - High probe concentration- Prolonged incubation- Use the lowest effective concentration of the probe.- Minimize the incubation time.

Visualizations

G cluster_prep Probe Preparation cluster_cell Cellular Protocol P1 Dry this compound P2 Resuspend in Ethanol P1->P2 P4 Complex with BSA P2->P4 P3 Prepare BSA Solution P3->P4 C2 Label with Probe-BSA Complex P4->C2 C1 Seed Cells C1->C2 C3 Wash Excess Probe C2->C3 C4 Image Cells C3->C4

Caption: Experimental workflow for this compound labeling.

G cluster_cell Cell PM Plasma Membrane ER Endoplasmic Reticulum PM->ER Transport Golgi Golgi Apparatus ER->Golgi Transport Metabolites Fluorescent Metabolites (GlcCer, SM) Golgi->Metabolites Metabolism Extracellular This compound-BSA Extracellular->PM Uptake

Caption: Cellular trafficking pathway of this compound.

References

C12-NBD-Ceramide: A Fluorescent Probe for Flow Cytometric Analysis of Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)dodecanoyl)sphingosine (C12-NBD-ceramide) is a fluorescently labeled sphingolipid analog that has emerged as a valuable tool for investigating the dynamics of lipid metabolism and transport in living cells. Its structural similarity to endogenous ceramides (B1148491) allows it to be processed by cellular machinery, while the attached nitrobenzoxadiazole (NBD) fluorophore enables its visualization and quantification using fluorescence-based techniques, including flow cytometry. This document provides detailed application notes and protocols for the use of this compound in flow cytometry for researchers, scientists, and drug development professionals.

Principle of Action

This compound is a lipophilic molecule that readily partitions into cellular membranes. Following its introduction to living cells, it is transported to the endoplasmic reticulum (ER), the primary site of sphingolipid synthesis. From the ER, it traffics to the Golgi apparatus, a central organelle for lipid sorting and modification.[1] The accumulation of NBD-labeled ceramides and their fluorescent metabolites, such as glucosylceramide and sphingomyelin (B164518), within the Golgi makes it an excellent marker for this organelle.[1][4] This metabolic conversion is a key aspect of its utility, allowing for the study of enzymes involved in sphingolipid metabolism.[1]

Applications in Flow Cytometry

The fluorescent properties of this compound make it amenable to analysis by flow cytometry, a powerful technique for rapid, quantitative, single-cell analysis. Key applications include:

  • Studying Sphingolipid Metabolism and Golgi Dynamics: The conversion of this compound into its metabolites within the Golgi can be monitored to assess the activity of enzymes like glucosylceramide synthase and sphingomyelin synthase.[1] This is particularly relevant for studying diseases associated with defects in sphingolipid metabolism.[1]

  • Assessing Multidrug Resistance (MDR): this compound can serve as a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which are often overexpressed in cancer cells and contribute to multidrug resistance.[5][6] By measuring the efflux of the fluorescent probe from cells, the activity of these transporters can be quantified.

  • Organelle Staining: The distinct accumulation of this compound and its metabolites in the Golgi apparatus allows for the fluorescent labeling of this organelle for flow cytometric analysis.[1][4]

Data Presentation

ParameterValueReference
Fluorophore Nitrobenzoxadiazole (NBD)[1]
Excitation Maximum (λex) ~465 nm[1]
Emission Maximum (λem) ~536 nm[1]
Recommended Staining Concentration 1-5 µM[1]
Recommended Incubation Time 10-30 minutes[1]
Recommended Incubation Temperature 37°C[1]
Solubility Soluble in Chloroform:Methanol (2:1) and Methanol[1]
Storage -20°C[1]

Experimental Protocols

Protocol 1: General Staining of Live Cells for Flow Cytometry

This protocol describes the basic procedure for labeling live cells with this compound for subsequent analysis by flow cytometry.

Materials:

  • This compound

  • Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Complete cell culture medium

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.[1]

    • Store the complex at -20°C for future use.[1]

  • Cell Preparation:

    • Harvest cells and wash them once with PBS.

    • Resuspend the cells in pre-warmed complete cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add the this compound-BSA complex to the cell suspension to a final concentration of 1-5 µM.

    • Incubate the cells for 10-30 minutes at 37°C in a humidified incubator.[1]

  • Washing:

    • After incubation, wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[1] Centrifuge at 300-400 x g for 5 minutes between washes.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer using the appropriate filter set for NBD (e.g., FITC channel).

Protocol 2: Assessing ABC Transporter Activity (Multidrug Resistance)

This protocol is designed to measure the efflux of this compound by ABC transporters, providing an indication of multidrug resistance.

Materials:

  • All materials from Protocol 1

  • Known inhibitor of the ABC transporter of interest (e.g., Verapamil or Cyclosporin A for P-glycoprotein)

  • Control cells with low or no expression of the target ABC transporter (if available)

Procedure:

  • Preparation of Cells and Controls:

    • Prepare a suspension of the cells to be tested as described in Protocol 1.

    • Prepare a parallel sample of cells that will be treated with the ABC transporter inhibitor.

    • If available, prepare a sample of control cells with low ABC transporter expression.

  • Inhibitor Pre-incubation:

    • To the inhibitor-treated sample, add the ABC transporter inhibitor at its effective concentration.

    • Incubate for 30-60 minutes at 37°C.

  • Staining:

    • Add the this compound-BSA complex (1-5 µM) to all cell samples (test cells, inhibitor-treated cells, and control cells).

    • Incubate for 10-30 minutes at 37°C.[1]

  • Washing and Efflux Period:

    • Wash the cells once with pre-warmed complete cell culture medium.

    • Resuspend the cells in fresh, pre-warmed medium (containing the inhibitor for the inhibitor-treated sample) and incubate for an additional 30-60 minutes at 37°C to allow for efflux of the probe.

  • Final Wash and Analysis:

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in ice-cold PBS or flow cytometry staining buffer.

    • Analyze the fluorescence intensity of the cells by flow cytometry immediately.

Data Interpretation:

  • Cells with high ABC transporter activity will exhibit lower fluorescence intensity compared to control cells or inhibitor-treated cells, as they will have actively pumped out the this compound.

  • The difference in mean fluorescence intensity between the untreated and inhibitor-treated samples can be used to calculate the efflux activity.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cell Cell This compound-BSA This compound-BSA Plasma_Membrane Plasma Membrane This compound-BSA->Plasma_Membrane Partitioning ER Endoplasmic Reticulum (ER) Plasma_Membrane->ER Transport Golgi Golgi Apparatus ER->Golgi Transport Metabolites Fluorescent Metabolites (Glucosylceramide, Sphingomyelin) Golgi->Metabolites Metabolism

Caption: Cellular trafficking and metabolism of this compound.

G Start Start Prepare_Cells Prepare Cell Suspension (1x10^6 cells/mL) Start->Prepare_Cells Add_Probe Add this compound-BSA (1-5 µM) Prepare_Cells->Add_Probe Incubate Incubate (10-30 min, 37°C) Add_Probe->Incubate Wash Wash Cells (3x) with Culture Medium Incubate->Wash Resuspend Resuspend in PBS Wash->Resuspend Analyze Analyze on Flow Cytometer Resuspend->Analyze End End Analyze->End

Caption: Workflow for general this compound staining.

G cluster_cell Cell Membrane C12_NBD_Ceramide_in This compound (Intracellular) ABC_Transporter ABC Transporter (e.g., P-gp) C12_NBD_Ceramide_in->ABC_Transporter C12_NBD_Ceramide_out This compound (Extracellular) ABC_Transporter->C12_NBD_Ceramide_out Efflux ADP_Pi ADP + Pi ABC_Transporter->ADP_Pi ATP ATP ATP->ABC_Transporter

Caption: this compound efflux by ABC transporters.

References

Application Notes and Protocols for Time-Lapse Microscopy of C12-NBD-Ceramide Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing C12-NBD-ceramide, a fluorescently labeled sphingolipid analog, for the real-time visualization and quantification of ceramide trafficking and metabolism within living cells. This powerful tool offers insights into the dynamics of the Golgi apparatus, a central hub for lipid and protein processing, and enables the screening of potential therapeutic compounds that modulate sphingolipid pathways.

Introduction

This compound consists of a ceramide backbone, a key component of cellular membranes, attached to a nitrobenzoxadiazole (NBD) fluorophore.[1] This fluorescent tag allows for the direct visualization of the probe's incorporation into cellular membranes and its subsequent trafficking through the secretory pathway, with a significant accumulation in the Golgi complex.[1] Its structural similarity to endogenous ceramides (B1148491) allows it to be recognized and processed by the same cellular machinery, providing a dynamic view of sphingolipid metabolism and transport.[1]

Once introduced to living cells, this compound partitions into cellular membranes and is transported to the endoplasmic reticulum (ER), the primary site of sphingolipid synthesis.[1] From the ER, it moves to the Golgi apparatus, where it serves as a substrate for key enzymes like sphingomyelin (B164518) synthase and glucosylceramide synthase.[1][2] This process allows researchers to monitor the transport of ceramide and the synthesis of its metabolites in real-time.

Application Note 1: Visualizing Golgi Apparatus Dynamics and Integrity

Time-lapse microscopy of this compound allows for the detailed study of the Golgi's structure and function. The accumulation of the probe within the Golgi cisternae provides a clear fluorescent signal, enabling the visualization of processes such as vesicle budding, trafficking, and the overall structural integrity of the organelle.[1] This is particularly useful for studying the effects of genetic modifications, drug treatments, or cellular stress on Golgi morphology and function.

Key Uses:

  • Assessing Golgi fragmentation or dispersal in response to specific stimuli.

  • Monitoring the trafficking of vesicles to and from the Golgi apparatus.

  • Observing changes in Golgi structure during cell division.

Application Note 2: Quantifying Ceramide Metabolism and Enzyme Activity

This compound is a valuable substrate for several Golgi-resident enzymes involved in sphingolipid metabolism. By tracking the appearance of its fluorescent metabolites over time, researchers can quantify the activity of these enzymes.[2] This is crucial for understanding the flux through various sphingolipid pathways and for studying diseases associated with defects in sphingolipid metabolism, such as certain lysosomal storage disorders.[1]

Key Enzymes and Their Products:

EnzymeProduct
Sphingomyelin Synthase (SMS)NBD-sphingomyelin
Glucosylceramide Synthase (GCS)NBD-glucosylceramide
Ceramide Kinase (CERK)NBD-ceramide-1-phosphate

This data is synthesized from information found in multiple sources.[2]

Application Note 3: High-Throughput Screening for Modulators of Ceramide Trafficking

The trafficking of ceramide from the ER to the Golgi is a critical step in the synthesis of complex sphingolipids. Assays using this compound can be adapted for high-throughput screening (HTS) to identify small molecules that inhibit or enhance this transport process.[1] Such compounds are valuable research tools and may have therapeutic potential for diseases characterized by dysregulated sphingolipid metabolism.[1] For example, the compound HPA-12 has been identified as an inhibitor of ceramide transport from the ER to the Golgi.[3]

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Trafficking to the Golgi Apparatus

This protocol details the steps for labeling living cells with this compound and observing its transport to the Golgi apparatus using time-lapse fluorescence microscopy.

Materials:

  • This compound stock solution (1 mM in chloroform (B151607):ethanol, 19:1 v/v)

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with time-lapse capabilities and appropriate filter sets for NBD (Excitation/Emission: ~466/536 nm)

Procedure:

  • Cell Preparation: One day prior to the experiment, seed cells onto glass-bottom imaging dishes or coverslips to achieve 60-80% confluency on the day of imaging.

  • Preparation of this compound-BSA Complex:

    • Dispense 50 µL of the 1 mM this compound stock solution into a glass test tube.

    • Evaporate the solvent under a stream of nitrogen, followed by at least 1 hour under vacuum.

    • Resuspend the dried lipid in 200 µL of absolute ethanol.

    • In a separate 50 mL tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES.

    • While vortexing the BSA solution, inject the ethanolic this compound solution. This results in a 5 µM this compound and 5 µM BSA complex. Store at -20°C.[4]

  • Cell Labeling:

    • Wash the cells twice with pre-warmed HBSS/HEPES.

    • Incubate the cells with the 5 µM this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C. This allows the probe to insert into the plasma membrane while minimizing endocytosis.[4]

  • Trafficking Initiation and Imaging:

    • Wash the cells three times with ice-cold, complete cell culture medium to remove excess probe.

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Immediately mount the dish on the microscope stage, which should be pre-warmed to 37°C.

    • Begin acquiring time-lapse images using the NBD filter set. Images should be captured every 1-5 minutes for a total of 30-90 minutes.[4] Prominent Golgi labeling is typically observed within 30 minutes.[2]

Protocol 2: Quantification of this compound Metabolites by Thin-Layer Chromatography (TLC)

This protocol allows for the separation and quantification of this compound and its metabolic products, providing a measure of enzyme activity.

Materials:

  • Cells labeled with this compound (from Protocol 1)

  • Methanol (B129727)

  • Chloroform

  • TLC plates (silica gel)

  • TLC developing chamber

  • Appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Fluorescence imaging system for TLC plates

Procedure:

  • Lipid Extraction:

    • After the desired incubation time (e.g., 1-2 hours post-labeling), wash the cells with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube.

    • Add 2 mL of chloroform and vortex thoroughly.

    • Add 0.8 mL of water and vortex again to separate the phases.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully collect the lower organic phase containing the lipids.

  • TLC Separation:

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the lipid film in a small volume (20-50 µL) of chloroform:methanol (2:1, v/v).

    • Spot the resuspended lipids onto a TLC plate.

    • Develop the TLC plate in a chamber pre-equilibrated with the chosen solvent system.

    • Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

  • Quantification:

    • Air dry the TLC plate.

    • Visualize the fluorescent spots using a fluorescence imaging system.

    • Quantify the intensity of the spots corresponding to this compound and its metabolites (NBD-sphingomyelin, NBD-glucosylceramide). Software that can measure the area under the curve for each spot will provide quantitative data.[5] Increased fluorescence of the metabolite spots over time indicates higher enzyme activity.

Visualization of Pathways and Workflows

Ceramide Trafficking and Metabolism Pathway

Live_Cell_Workflow A Seed cells on imaging dish C Wash cells with HBSS/HEPES A->C B Prepare this compound-BSA complex D Incubate cells with probe at 4°C for 30 min B->D C->D E Wash cells with cold medium to remove excess probe D->E F Add pre-warmed medium and mount on microscope at 37°C E->F G Acquire time-lapse fluorescence images F->G H Analyze image data for Golgi dynamics G->H

References

Illuminating the Path of Lipids: Pulse-Chase Experiments Using C12-NBD-Ceramide to Study Lipid Transport

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of lipids within the cellular landscape is fundamental to a myriad of physiological processes, from signal transduction to membrane homeostasis. Understanding the dynamics of lipid transport is therefore crucial for deciphering cellular function in both health and disease. C12-NBD-ceramide, a fluorescently labeled analog of ceramide, has emerged as a powerful tool for visualizing and quantifying the movement of lipids through the secretory pathway.[1][2] Its structural similarity to endogenous ceramides (B1148491) allows it to be processed by the cell's natural machinery, providing a dynamic window into sphingolipid metabolism and transport.[1][3] This document provides detailed application notes and protocols for conducting pulse-chase experiments using this compound, designed to guide researchers in tracking lipid transport with precision.

Pulse-chase analysis is a powerful technique used to follow the fate of a molecule over time.[4] In the context of lipid transport, the "pulse" involves introducing a fluorescently labeled lipid, such as this compound, to cells for a brief period. This creates a synchronized wave of the labeled lipid at a specific cellular location, typically the plasma membrane or the endoplasmic reticulum (ER).[1] The "chase" then begins by removing the external source of the labeled lipid and observing its movement and transformation within the cell over time.[1]

Principle of this compound Transport

This compound is readily taken up by living cells and initially localizes to the ER, the primary site of sphingolipid synthesis.[1] From the ER, it is transported to the Golgi apparatus, a central sorting station for lipids and proteins.[1][5] This transport is a critical step in the synthesis of complex sphingolipids.[1] The accumulation of NBD-labeled ceramides in the Golgi is a well-documented phenomenon, making them excellent markers for this organelle.[1][6] Within the Golgi, this compound can be metabolized into other fluorescent sphingolipids, such as NBD-sphingomyelin and NBD-glucosylceramide.[7][8] By tracking the fluorescence of NBD, researchers can visualize the transport of ceramide from the ER to the Golgi and its subsequent metabolic fate.[7]

Applications in Research and Drug Development

  • Elucidating Lipid Transport Pathways: Tracking the movement of this compound provides insights into the mechanisms of vesicular and non-vesicular lipid transport.

  • Studying Golgi Dynamics: The accumulation of the probe in the Golgi apparatus allows for the study of Golgi structure and function in real-time.[1][5]

  • High-Throughput Screening for Modulators of Lipid Transport: The fluorescent nature of this compound makes it suitable for developing high-throughput screening assays to identify small molecules that inhibit or enhance ceramide transport.[1][9] Such compounds could be valuable research tools or potential therapeutic agents for diseases associated with dysfunctional sphingolipid metabolism.[1]

  • Investigating the Effects of Disease States: This technique can be used to compare lipid transport in healthy versus diseased cells, potentially revealing novel pathological mechanisms.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Trafficking

This protocol details the direct observation of this compound transport in living cells using fluorescence microscopy.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Absolute Ethanol

  • Complete cell culture medium

  • Live cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of this compound-BSA Complex (100x Stock Solution):

    • Prepare a 1 mM stock solution of this compound in absolute ethanol.

    • In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).[1]

    • Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final complex concentration of 100 µM.[1]

    • Store the complex in aliquots at -20°C.[1]

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.[1]

  • Labeling (Pulse):

    • On the day of the experiment, dilute the 100x this compound-BSA complex stock solution to a final working concentration of 1-5 µM in complete cell culture medium. The optimal concentration should be determined for each cell type.[1]

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[1]

  • Washing and Chase:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[1]

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Incubate the cells for an additional 30 minutes at 37°C to allow for transport and accumulation in the Golgi apparatus.[1]

  • Imaging:

    • Mount the coverslip or dish on a fluorescence microscope equipped with the appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).[1]

    • Acquire time-lapse images to visualize the dynamic process of this compound trafficking to and through the Golgi apparatus.

Protocol 2: Pulse-Chase Experiment for Quantifying Sphingolipid Metabolism

This protocol allows for the tracking and quantification of a synchronized wave of this compound and its metabolites through the secretory pathway.

Procedure:

  • Pulse Labeling:

    • Follow steps 1 and 2 from Protocol 1.

    • Incubate cells with the this compound-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to label the plasma membrane with minimal internalization.[1][10]

    • Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.[1]

  • Chase:

    • Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator. This initiates the "chase" period.

    • At various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes), proceed to the next step for analysis.

  • Lipid Extraction and Analysis:

    • At each time point, wash the cells with PBS and lyse them.

    • Extract the lipids from the cell lysates using established methods (e.g., Bligh-Dyer extraction).

    • Separate the fluorescent lipid species (this compound, NBD-sphingomyelin, NBD-glucosylceramide) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7][11]

    • Quantify the fluorescence of each lipid spot or peak to determine the rate of transport and metabolism.[11][12]

Data Presentation

Table 1: Recommended Experimental Parameters for this compound Pulse-Chase Experiments

ParameterRecommended Range/ValueNotes
This compound Concentration 1 - 5 µMOptimal concentration should be determined empirically for each cell type to avoid cytotoxicity.[1][13]
Pulse Duration (Live Imaging) 10 - 30 minutesAllows for sufficient uptake and initial transport.[1]
Pulse Duration (Biochemical Assay) 5 - 10 minutes at 4°CSynchronizes the starting pool of the labeled lipid at the plasma membrane.[1][10]
Chase Duration 0 - 120 minutes (or longer)Dependent on the specific transport step being investigated.
Imaging Temperature 37°CTo observe physiological transport processes.
NBD Excitation/Emission ~465 nm / ~535 nmStandard filter set for NBD fluorescence.[1]

Table 2: Inhibitors for Studying Ceramide Transport and Metabolism

InhibitorTargetTypical Working ConcentrationEffect on this compound
Brefeldin A (BFA) ER-to-Golgi transport1-10 µg/mLCauses redistribution of Golgi proteins into the ER, trapping NBD-ceramide in the ER.[14]
Nocodazole Microtubule polymerization1-10 µMDisrupts the Golgi structure, affecting lipid trafficking.
(1R,3S)-HPA-12 Ceramide Transport Protein (CERT)1-10 µMInhibits the non-vesicular transport of ceramide from the ER to the Golgi.[9]
Jaspine B Sphingomyelin (B164518) Synthase (SMS)500 nMBlocks the conversion of ceramide to sphingomyelin, leading to ceramide accumulation.[11]
1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) Glucosylceramide Synthase (GCS)10-50 µMInhibits the synthesis of glucosylceramide from ceramide.[7]

Visualization of Workflows and Pathways

G Experimental Workflow for Pulse-Chase Analysis cluster_prep Preparation cluster_pulse Pulse cluster_chase Chase cluster_analysis Analysis prep_probe Prepare this compound-BSA Complex add_probe Incubate with this compound (Pulse) prep_probe->add_probe seed_cells Seed Cells on Imaging Dish seed_cells->add_probe wash_pulse Wash to Remove Unbound Probe add_probe->wash_pulse add_medium Add Fresh Medium (Chase) wash_pulse->add_medium incubate_chase Incubate at 37°C for Various Times add_medium->incubate_chase live_imaging Live-Cell Fluorescence Microscopy incubate_chase->live_imaging biochem_analysis Lipid Extraction & TLC/HPLC incubate_chase->biochem_analysis

Caption: Workflow for this compound pulse-chase experiments.

G This compound Transport and Metabolism Pathway PM Plasma Membrane ER Endoplasmic Reticulum (ER) PM->ER Internalization Golgi Golgi Apparatus ER->Golgi CERT-mediated Transport NBD_SM NBD-Sphingomyelin Golgi->NBD_SM SMS NBD_GlcCer NBD-Glucosylceramide Golgi->NBD_GlcCer GCS Vesicles Secretory Vesicles Golgi->Vesicles NBD_Cer This compound Vesicles->PM Exocytosis

Caption: Cellular trafficking of this compound.

References

C12-NBD-Ceramide: A Versatile Fluorescent Probe for High-Throughput Screening Assays in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-ceramide, a fluorescent analog of natural ceramide, has emerged as a critical tool in the field of sphingolipid research and drug discovery. Its utility lies in its ability to mimic the behavior of endogenous ceramides, allowing for the real-time visualization and quantification of key enzymatic activities and cellular processes. The attachment of the nitrobenzoxadiazole (NBD) fluorophore to the C12 acyl chain provides a sensitive reporter group for various high-throughput screening (HTS) assays, facilitating the identification of novel therapeutic agents targeting sphingolipid metabolism.[] This document provides detailed application notes and protocols for the use of this compound in HTS assays, with a focus on enzymes involved in ceramide metabolism, such as ceramidases and glucosylceramide synthase.

Ceramides are central bioactive lipids involved in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation.[2][3] Dysregulation of ceramide metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and lysosomal storage diseases.[2][4][5] Consequently, the enzymes that regulate ceramide levels are attractive targets for therapeutic intervention. This compound serves as a valuable substrate for monitoring the activity of these enzymes in a high-throughput format.

Properties of this compound

This compound consists of a d-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid that is fluorescently labeled with NBD. This long-chain fluorescent ceramide analog is particularly useful for measuring the activity of alkaline and neutral ceramidases.[6]

PropertyValueReference
Molecular Formula C₃₆H₆₁N₅O₆[7]
Molecular Weight 659.90 g/mol [7]
Excitation Wavelength (Ex) 460 nm[7]
Emission Wavelength (Em) 538 nm[7]
Appearance Powder[]
Storage Temperature -20°C[9]

Applications in High-Throughput Screening

This compound is a versatile substrate for a range of HTS assays designed to identify modulators of sphingolipid-metabolizing enzymes. Its fluorescent properties allow for sensitive detection of enzymatic activity in microplate formats, making it ideal for screening large compound libraries.

Ceramidase Activity Assays

Ceramidases are enzymes that hydrolyze ceramide into sphingosine (B13886) and a fatty acid. This compound is an excellent substrate for neutral and alkaline ceramidases, but is relatively resistant to acid ceramidase.[10] This specificity allows for the targeted screening of inhibitors for different ceramidase isoforms.

Principle: The enzymatic hydrolysis of this compound by ceramidase results in the formation of NBD-labeled fatty acid and non-fluorescent sphingosine. The reaction product can be separated from the substrate and quantified, or the change in fluorescence can be measured directly in some assay formats.

Experimental Workflow for Ceramidase HTS Assay

G cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis plate Dispense Assay Buffer & this compound to 384-well plate compounds Add Test Compounds & Controls plate->compounds 1. enzyme Add Ceramidase Enzyme Solution compounds->enzyme 2. incubate Incubate at 37°C enzyme->incubate 3. read Read Fluorescence (Ex: 460 nm, Em: 538 nm) incubate->read 4. calculate Calculate % Inhibition read->calculate 5. hits Identify Hits calculate->hits 6.

Caption: A generalized workflow for a high-throughput screening assay to identify ceramidase inhibitors.

Protocol: Homogeneous Fluorescence Intensity Assay for Neutral Ceramidase (nCDase)

This protocol is adapted for a 384-well plate format suitable for HTS.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant neutral ceramidase (nCDase)

  • Assay Buffer: 25 mM HEPES (pH 8.0), 75 mM NaCl, 0.4% Triton X-100[11]

  • Test compounds and controls (e.g., a known inhibitor)

  • 384-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Dispense test compounds and controls into the wells of the 384-well plate.

  • Substrate Addition: Prepare a working solution of this compound in Assay Buffer. A final concentration of 20 µM is often used.[11] Add the substrate solution to all wells.

  • Enzyme Addition: Prepare a working solution of nCDase in Assay Buffer. The final concentration of the enzyme should be optimized for a robust signal window (e.g., 1 nM).[11] Add the enzyme solution to all wells except for the negative control wells.

  • Incubation: Incubate the plate at 37°C for 2 hours.[11] The incubation time may need to be optimized based on enzyme activity and desired signal-to-background ratio.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with excitation at ~460 nm and emission at ~538 nm.

Data Analysis: The percent inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_no_inhibitor - Fluorescence_background))

Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Glucosylceramide Synthase (GCS) Activity Assays

Glucosylceramide synthase is a key enzyme in the synthesis of glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide.[12] Inhibitors of GCS are of interest for the treatment of certain cancers and lysosomal storage diseases like Gaucher disease.

Principle: this compound acts as an acceptor substrate for GCS. In the presence of UDP-glucose, GCS converts this compound to C12-NBD-glucosylceramide.[12] The product can be separated from the substrate by chromatography and quantified, or a coupled-enzyme assay can be used to detect a byproduct of the reaction.

Sphingolipid Metabolism and this compound

G cluster_enzymes Enzymes Cer Ceramide NBD_Cer This compound Sph Sphingosine NBD_Cer->Sph Hydrolysis NBD_GlcCer C12-NBD-Glucosylceramide NBD_Cer->NBD_GlcCer Glycosylation GlcCer Glucosylceramide CDase Ceramidase CDase->NBD_Cer GCS Glucosylceramide Synthase (GCS) GCS->NBD_Cer

Caption: this compound as a substrate for key enzymes in sphingolipid metabolism.

Protocol: HPLC-Based Assay for Glucosylceramide Synthase

This protocol involves the separation of the fluorescent product from the substrate using high-performance liquid chromatography (HPLC). While lower in throughput than homogeneous assays, it provides a highly accurate and reliable method for hit validation and mechanistic studies.

Materials:

  • This compound

  • UDP-glucose

  • Cell lysates or purified GCS enzyme

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)[13]

  • Reaction Stop Solution: Chloroform:Methanol (2:1, v/v)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, UDP-glucose, this compound, and the enzyme source (cell lysate or purified GCS). Include test compounds at desired concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Lipid Extraction: Stop the reaction by adding the chloroform:methanol stop solution. Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • HPLC Analysis: Reconstitute the dried lipid film in a suitable solvent (e.g., methanol) and inject it into the HPLC system.

  • Quantification: Separate this compound and C12-NBD-glucosylceramide using a suitable column (e.g., a C18 column) and gradient. Quantify the product peak area using a fluorescence detector.

Data Analysis: The activity of GCS is determined by the amount of C12-NBD-glucosylceramide produced. The inhibitory effect of test compounds is calculated by comparing the product formation in the presence and absence of the compound.

Data Summary

The following table summarizes key quantitative parameters for assays utilizing this compound.

AssayEnzymeSubstrate ConcentrationEnzyme ConcentrationIncubation TimeIncubation TemperatureReference
Ceramidase AssayNeutral Ceramidase (nCDase)20 µM this compound1 nM2 hours37°C[11]
FRET-based Ceramidase AssayNeutral Ceramidase (nCDase)20 µM substrate50 ng3 hours37°C[7]
Glucosylceramide Synthase AssayGlucosylceramide SynthaseVaries (e.g., 1-10 µM)Cell/tissue homogenates1-2 hours37°C[12][13]

Conclusion

This compound is an invaluable tool for the high-throughput screening of compounds that modulate sphingolipid metabolism. Its fluorescent properties and substrate specificity for key enzymes like ceramidases and glucosylceramide synthase enable the development of robust and sensitive assays. The protocols and data presented here provide a foundation for researchers to establish HTS campaigns aimed at discovering novel therapeutics for a wide range of diseases associated with aberrant sphingolipid signaling. The adaptability of this compound to various assay formats, from homogeneous fluorescence intensity to HPLC-based methods, underscores its versatility in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C12-NBD-Ceramide Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-NBD-ceramide cell labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for cell labeling?

This compound is a fluorescently labeled analog of ceramide, a key molecule in sphingolipid metabolism.[1] It contains a 12-carbon acyl chain and is tagged with a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent tag allows for the visualization of ceramide trafficking and localization within living cells, particularly its accumulation in the Golgi apparatus.[1] Its structural similarity to endogenous ceramides (B1148491) allows it to be processed by the cell's natural metabolic pathways, providing insights into sphingolipid transport and metabolism.[1]

Q2: Why is it necessary to complex this compound with bovine serum albumin (BSA)?

This compound is a lipid and has poor solubility in aqueous cell culture media. Complexing it with a fatty acid-free BSA is crucial for its efficient delivery into cells.[2][3] The BSA acts as a carrier, facilitating the transfer of the lipid probe to the cell membrane.

Q3: What are the optimal excitation and emission wavelengths for the NBD fluorophore?

The NBD fluorophore has an excitation maximum of approximately 465-467 nm and an emission maximum of around 536-538 nm.[1][3] It is compatible with standard FITC/GFP filter sets on a fluorescence microscope.[2]

Q4: Can this compound be used in fixed cells?

Yes, this compound can be used to stain the Golgi apparatus in fixed cells.[4] However, it is important to note that detergents and methanol/acetone-based fixatives should be avoided as they can disrupt lipid structures.[4] Paraformaldehyde is a commonly used fixative for this application.

Troubleshooting Guides

Here are some common issues encountered during this compound cell labeling and their potential solutions.

ProblemPossible CauseRecommended Solution
Weak or No Fluorescence Signal Insufficient Probe Concentration: The concentration of this compound may be too low for detection.[1][3]Titrate the this compound-BSA complex concentration. A typical starting range is 1-5 µM, but it may need to be optimized for your specific cell type.[1][2]
Inefficient Cellular Uptake: The probe may not be effectively entering the cells.[3]Ensure the this compound-BSA complex is properly prepared with fatty acid-free BSA.
Photobleaching: The NBD fluorophore can lose its fluorescence upon prolonged exposure to excitation light.[1]Reduce the intensity and duration of light exposure during imaging. Use an anti-fade mounting medium for fixed cells.[1]
Incorrect Microscope Filter Set: The filter set used may not be appropriate for the NBD fluorophore.[3]Verify that you are using a standard FITC/GFP filter set.[2]
High Background Fluorescence Excessive Probe Concentration: Using too much this compound can lead to non-specific binding and high background.[3]Lower the concentration of the this compound-BSA complex.[3]
Incomplete Removal of Unbound Probe: Residual probe in the medium can contribute to background fluorescence.[1][3]Increase the number and duration of wash steps after labeling. A "back-exchange" step with fatty acid-free BSA can also help remove excess probe from the plasma membrane.[2][3]
Probe Precipitation: The this compound may not be fully dissolved.[1]Ensure the this compound-BSA complex is completely dissolved before adding it to the cells.
Cell Toxicity or Death High Probe Concentration: Excessive concentrations of this compound can be toxic to cells.[1]Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.
Prolonged Incubation Time: Long exposure to the labeling solution can be detrimental to cell health.[1]Reduce the incubation time.
Excessive Light Exposure: Phototoxicity can occur with prolonged imaging.[2]Minimize the intensity and duration of light exposure.
Non-specific Organelle Staining Probe in Transit: The this compound may not have had enough time to accumulate in the Golgi apparatus.[1]Increase the post-labeling incubation time to allow for proper trafficking to the Golgi.
Altered Lipid Metabolism: The specific cell line being used may metabolize the ceramide analog differently.[3]Be aware of the metabolic pathways of your cell line. The localization of NBD-sphingolipids can be influenced by cellular metabolism.[3]

Quantitative Data Summary

The optimal conditions for this compound labeling can vary between different cell types. The following tables provide a general guideline for concentration, incubation time, and temperature. It is highly recommended to empirically determine the optimal parameters for your specific experimental setup.

Table 1: Recommended Labeling Parameters for Live-Cell Imaging

ParameterRecommended RangeNotes
This compound-BSA Complex Concentration 1 - 10 µM[1]Start with a concentration in the lower end of the range (e.g., 1-5 µM) and titrate up as needed.[1][2]
Incubation Time 10 - 60 minutes[1][2]The optimal time can depend on the cell type and experimental goals. For pulse-chase experiments, a shorter pulse of 5-10 minutes is used.[1]
Incubation Temperature 37°C for metabolic trafficking. 4°C for plasma membrane labeling with reduced endocytosis.[1][2]Incubating at 37°C allows for the internalization and transport of the probe to the Golgi.[1] A low-temperature incubation primarily labels the plasma membrane.[1]

Table 2: Fluorescence Microscopy Settings for NBD Fluorophore

ParameterRecommended Setting
Excitation Wavelength ~465 nm[1]
Emission Wavelength ~536 nm[1]
Recommended Laser Line 488 nm[2]
Recommended Filter Set FITC / GFP[2]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 100 µM stock solution of this compound complexed with fatty acid-free BSA.

Materials:

  • This compound

  • Chloroform:Methanol (19:1, v/v)

  • Nitrogen gas

  • Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) with HEPES

Procedure:

  • Prepare a 1 mM stock solution of this compound in chloroform:methanol (19:1 v/v).[4]

  • In a glass test tube, dispense the desired amount of the this compound stock solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]

  • Further dry the lipid film under vacuum for at least one hour to remove any residual solvent.[4]

  • Resuspend the dried lipid in a small volume of absolute ethanol.[1]

  • In a separate tube, prepare a solution of fatty acid-free BSA in PBS or HBSS/HEPES (e.g., 0.34 mg/mL).[1]

  • While vortexing the BSA solution, slowly inject the ethanolic this compound solution.[1] This will result in a 100 µM this compound-BSA complex.

  • Store the complex at -20°C for future use.[1]

Protocol 2: Live-Cell Labeling of the Golgi Apparatus

This protocol provides a general procedure for staining the Golgi apparatus in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Serum-free medium or HBSS for washing

  • This compound-BSA complex (from Protocol 1)

  • Fluorescence microscope with environmental chamber

Procedure:

  • Grow cells to 60-80% confluency on a suitable imaging dish.[2]

  • On the day of the experiment, gently wash the cells twice with pre-warmed serum-free medium or HBSS to remove any serum.[2]

  • Dilute the 100 µM this compound-BSA stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µM.[1]

  • Remove the wash medium and add the labeling solution to the cells.

  • Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.[1]

  • Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[1]

  • Add fresh, pre-warmed complete cell culture medium to the cells.

  • For optimal Golgi staining, incubate the cells for an additional 30 minutes at 37°C to allow for the transport and accumulation of the probe in the Golgi apparatus.[1]

  • Immediately image the cells using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

Visualizations

Sphingolipid Metabolism and this compound Trafficking

The following diagram illustrates the major pathways of sphingolipid metabolism and the trafficking of this compound within the cell. Ceramide is a central molecule that can be synthesized de novo, generated from the breakdown of complex sphingolipids (salvage pathway), or produced from the hydrolysis of sphingomyelin.[5][6][7] this compound, after entering the cell, is transported to the endoplasmic reticulum (ER) and then to the Golgi apparatus, where it can be metabolized into other fluorescent sphingolipids.[1]

Sphingolipid_Metabolism cluster_extracellular Extracellular cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_lysosome Lysosome C12-NBD-Ceramide_BSA This compound-BSA Complex PM Plasma Membrane C12-NBD-Ceramide_BSA->PM Uptake Ceramide_ER Ceramide PM->Ceramide_ER Transport Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Sphingosine->Ceramide_ER Ceramide Synthase DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DeNovo->Ceramide_ER Synthesis Ceramide_Golgi This compound Ceramide_ER->Ceramide_Golgi Transport (CERT) SM Sphingomyelin Ceramide_Golgi->SM Sphingomyelin Synthase GSL Glycosphingolipids Ceramide_Golgi->GSL Glucosylceramide Synthase SM->Ceramide_ER Sphingomyelinase Salvage Salvage Pathway (Breakdown of complex sphingolipids) Salvage->Sphingosine

Caption: Cellular trafficking and metabolism of this compound.

Troubleshooting Workflow for Weak or No Signal

This decision tree provides a logical workflow for troubleshooting experiments with a weak or absent fluorescent signal.

Troubleshooting_Weak_Signal Start Weak or No Signal Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Increase_Concentration Increase concentration (e.g., titrate from 1-10 µM) Check_Concentration->Increase_Concentration No Check_BSA_Complex Was the BSA complex prepared correctly? Check_Concentration->Check_BSA_Complex Yes Increase_Concentration->Check_BSA_Complex End_Good Signal Improved Increase_Concentration->End_Good Prepare_New_Complex Prepare fresh this compound-BSA complex with fatty acid-free BSA Check_BSA_Complex->Prepare_New_Complex No Check_Microscope Are the microscope settings correct? Check_BSA_Complex->Check_Microscope Yes Prepare_New_Complex->Check_Microscope Prepare_New_Complex->End_Good Verify_Filters Verify FITC/GFP filter set and light source Check_Microscope->Verify_Filters No Check_Photobleaching Is photobleaching occurring? Check_Microscope->Check_Photobleaching Yes Verify_Filters->Check_Photobleaching Verify_Filters->End_Good Reduce_Exposure Reduce light intensity and exposure time Check_Photobleaching->Reduce_Exposure Yes End_Bad Problem Persists: Consider cell health and other factors Check_Photobleaching->End_Bad No Reduce_Exposure->End_Good

Caption: Decision tree for troubleshooting weak or no fluorescence signal.

References

Troubleshooting weak or no Golgi staining with C12-NBD-ceramide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using C12-NBD-ceramide to stain the Golgi apparatus.

Frequently Asked Questions (FAQs)

Q1: Why is my Golgi staining with this compound weak or absent?

A1: Weak or no Golgi staining can stem from several factors:

  • Insufficient Probe Concentration: The concentration of this compound may be too low for your specific cell type.[1]

  • Inefficient Cellular Uptake: For effective delivery into cells, fluorescent ceramides (B1148491) should be complexed with defatted bovine serum albumin (BSA).[1][2][3][4] Improper preparation of this complex can lead to poor uptake.

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching, especially with high laser power and long exposure times during imaging.[1][5]

  • Metabolic Requirements: The accumulation of NBD-labeled ceramides in the Golgi is dependent on their metabolic conversion to fluorescent metabolites like glucosylceramide and sphingomyelin.[1][6][7][8] Cell types with low metabolic activity in this pathway may exhibit weaker staining.

Q2: I'm observing high background fluorescence. What could be the cause?

A2: High background fluorescence can obscure the specific Golgi signal. Common causes include:

  • Incomplete Washing: Insufficient washing after labeling can leave excess probe in the medium and non-specifically bound to cell membranes.[1]

  • Probe Precipitation: If the this compound is not fully dissolved and properly complexed with BSA, it can form aggregates that contribute to background fluorescence.[1]

  • Excessive Probe Concentration: Using a concentration of the probe that is too high can lead to non-specific labeling of various intracellular membranes.[5]

Q3: The fluorescent signal is localizing to organelles other than the Golgi. Why is this happening?

A3: While NBD-ceramides are excellent Golgi markers, observing fluorescence in other organelles can occur:[1]

  • Probe in Transit: The fluorescent ceramide is first transported to the endoplasmic reticulum (ER) before moving to the Golgi.[1] If imaging is performed too soon after labeling, you may be visualizing the probe in transit.

  • Metabolic Pathways: The fluorescent sphingolipid analogs can be metabolized and trafficked to other compartments, such as late endosomes and lysosomes.[5]

Q4: Is it necessary to complex the this compound with BSA?

A4: Yes, it is highly recommended. Complexing the lipophilic this compound with a carrier protein like fatty acid-free BSA is crucial for its efficient delivery into cells in an aqueous medium.[1][2][3][4][5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Weak or No Golgi Staining Insufficient probe concentration.Optimize the this compound concentration. A typical starting range is 1-5 µM, but it may need to be titrated up to 10 µM for your specific cell type.[1]
Inefficient cellular uptake.Ensure the this compound-BSA complex is prepared correctly. The lipid should be completely dissolved and complexed with fatty acid-free BSA.[1][2]
Photobleaching.Reduce laser power and exposure time during imaging. For fixed cells, consider using an anti-fade mounting medium.[1][5]
High Background Fluorescence Incomplete washing.Increase the number and duration of washes with pre-warmed complete cell culture medium after the labeling step.[1]
Probe precipitation.Ensure the this compound is fully dissolved in the solvent before complexing with BSA. Vortex and sonicate the mixture until the lipid film is completely dissolved.[2]
Excessive probe concentration.Decrease the working concentration of the this compound-BSA complex.[5]
Non-specific Organelle Staining Probe is still in transit to the Golgi.Increase the post-labeling incubation time (chase period) to allow for the probe to accumulate in the Golgi apparatus. A chase of 30 minutes at 37°C is a good starting point.[1]

Experimental Protocols

Preparation of this compound-BSA Complex

This protocol details the preparation of a 100 µM stock solution of the this compound-BSA complex.

  • Drying the Lipid: Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.[1]

  • Resuspension: Resuspend the dried lipid in a small volume of ethanol.[1]

  • Complexation: With vortexing, add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) to create a 100 µM this compound-BSA complex.[1]

  • Storage: Store the complex at -20°C for future use.[1]

Live-Cell Golgi Staining Protocol

This protocol provides a general procedure for staining the Golgi apparatus in living cells.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.[1]

  • Labeling Medium Preparation: Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration (starting range of 1-5 µM is recommended).[1]

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for 10-30 minutes at 37°C.[1]

  • Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium.[1]

  • Chase Incubation: Add fresh, pre-warmed complete cell culture medium to the cells and incubate for an additional 30 minutes at 37°C to allow for transport and accumulation in the Golgi.[1]

  • Imaging: Mount the coverslip or dish on the microscope stage and visualize the fluorescently labeled Golgi using the appropriate filter set for NBD (Excitation ~466 nm, Emission ~536 nm).[1][3]

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_staining Cell Staining cluster_imaging Imaging prep1 Dry this compound prep2 Resuspend in Ethanol prep1->prep2 prep3 Complex with BSA prep2->prep3 stain1 Prepare Labeling Medium prep3->stain1 stain2 Incubate Cells (10-30 min) stain1->stain2 stain3 Wash Cells (3x) stain2->stain3 stain4 Chase Incubation (30 min) stain3->stain4 img1 Mount Sample stain4->img1 img2 Fluorescence Microscopy img1->img2

Caption: Live-cell Golgi staining workflow.

troubleshooting_logic cluster_concentration Concentration Issues cluster_uptake Uptake Issues cluster_photobleaching Imaging Issues start Weak or No Staining? conc_check Is Concentration Optimized? (1-10 µM) start->conc_check Yes conc_solution Titrate Concentration conc_check->conc_solution No uptake_check BSA Complex Prepared Correctly? conc_check->uptake_check Yes conc_solution->start uptake_solution Re-prepare Complex uptake_check->uptake_solution No photo_check High Laser Power or Long Exposure? uptake_check->photo_check Yes uptake_solution->start photo_solution Reduce Laser Power/ Exposure Time photo_check->photo_solution Yes end Staining Successful photo_check->end No photo_solution->start

Caption: Troubleshooting logic for weak staining.

signaling_pathway ext Extracellular This compound-BSA pm Plasma Membrane ext->pm Uptake er Endoplasmic Reticulum (ER) pm->er Transport golgi Golgi Apparatus er->golgi Transport metabolites Fluorescent Metabolites (GlcCer, SM) golgi->metabolites Metabolic Conversion

Caption: Cellular trafficking of this compound.

References

Reducing background fluorescence in C12-NBD-ceramide imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in C12-NBD-ceramide imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescently labeled sphingolipid analog. It consists of a phytoceramide backbone, a key component of cellular membranes, attached to a nitrobenzoxadiazole (NBD) fluorophore.[1][2][3] This fluorescent tag allows for the direct visualization of the probe's incorporation and trafficking through the secretory pathway, with a notable accumulation in the Golgi complex.[1] It is a valuable tool for studying sphingolipid metabolism and the dynamics of the Golgi apparatus in living cells.[1][2]

Q2: What are the spectral properties of the NBD fluorophore?

The NBD fluorophore is environmentally sensitive, meaning its fluorescence properties can change with the polarity of its local environment.[4] Generally, NBD-labeled compounds are excited by blue light (around 460-480 nm) and emit green fluorescence (around 520-550 nm).[4] It is a relatively small fluorophore, which can be advantageous in minimizing disruption to the labeled molecule's function.[4]

Q3: What are the primary causes of high background fluorescence in this compound imaging?

High background fluorescence can originate from several sources:

  • Excess unbound probe: Insufficient washing after the labeling step can leave a high concentration of unbound this compound, contributing to a diffuse background signal.[4][5]

  • Non-specific binding: The fluorescent probe may bind to cellular components other than the target of interest through hydrophobic or electrostatic interactions.[4][6]

  • Autofluorescence: Endogenous fluorescence from the biological sample itself (e.g., from NADH, flavins, or collagen) can contribute to background noise.[4][7]

  • Probe aggregation: If not properly solubilized or complexed with BSA, this compound can form fluorescent aggregates, leading to a speckled background.[7]

  • Contaminated reagents: Buffers, media, or other solutions may contain fluorescent impurities. Phenol (B47542) red in cell culture media is a known source of background fluorescence.[4]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to distinguish the true signal. Here are some common issues and their solutions.

Issue 1: Diffuse Background Fluorescence

A widespread, non-specific fluorescent signal across the sample.

Troubleshooting Steps & Quantitative Parameters

ParameterRecommendationRationale
Probe Concentration Titrate to the lowest effective concentration (typically 1-5 µM).[1][5][7]High concentrations can lead to increased non-specific binding and background.[4]
Washing Steps Increase the number and duration of washes (e.g., 3-4 times for 5 minutes each) with pre-warmed complete cell culture medium or an appropriate buffer.[1][8]Thorough washing is crucial to remove unbound probe.[4][5]
"Back-Exchange" Protocol After labeling, incubate cells with a medium containing fatty acid-free Bovine Serum Albumin (BSA) (e.g., 1-2 mg/mL) or 10% Fetal Calf Serum (FCS) for 30-90 minutes.[5][7]BSA acts as a lipid acceptor, effectively removing the probe from the plasma membrane and reducing surface fluorescence.[7]
Imaging Medium Use a phenol red-free and, if possible, riboflavin-free imaging medium or buffer (e.g., HBSS) for the duration of the experiment.[7]Phenol red and riboflavin (B1680620) are common sources of background fluorescence in cell culture media.[4]
Blocking Agents For applications in tissues, pre-incubating the sample with a blocking agent can saturate non-specific binding sites.[4]This can reduce non-specific binding of the fluorescent probe.[6]

Experimental Workflow for Reducing Diffuse Background

cluster_prep Preparation cluster_stain Staining Protocol cluster_back_exchange Back-Exchange (Optional but Recommended) cluster_image Imaging A Optimize Probe Concentration (1-5 µM) B Prepare this compound -BSA Complex A->B Titrate C Incubate Cells with Probe (10-30 min, 37°C) B->C Label D Thorough Washing (3x with warm media) C->D Remove Unbound E Incubate with BSA or FCS (30-90 min) D->E Strip Surface Signal G Image in Phenol Red-Free Medium D->G If skipping back-exchange F Final Wash E->F F->G

Workflow for minimizing diffuse background fluorescence.
Issue 2: Speckled or Punctate Background Signal

Small, bright fluorescent spots not associated with specific cellular structures.

Troubleshooting Steps

IssueProbable CauseSolution
Speckled Background Probe Aggregation: this compound may not be fully solubilized or properly complexed with BSA.[7]Ensure the probe is fully dissolved in an appropriate solvent (e.g., ethanol) before complexing with BSA. Vortex thoroughly during the preparation of the BSA complex.[1] Consider filtering the probe-BSA complex solution.
Punctate Staining Photobleaching: Irreversible destruction of the fluorophore upon exposure to excitation light.[4]Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium for fixed cells.[1]
Issue 3: High Cellular Autofluorescence

Fluorescence observed in unlabeled control cells.

Troubleshooting Steps

IssueProbable CauseSolution
Autofluorescence Endogenous Fluorophores: Molecules within the cell (e.g., NADH, flavins) can fluoresce, contributing to background noise.[7]Image a control group of unlabeled cells under the same imaging conditions to establish a baseline level of autofluorescence. This baseline can be subtracted during image analysis.[7]

Experimental Protocols

Preparation of this compound-BSA Complex

Proper complexing of this compound with fatty acid-free BSA is crucial for efficient delivery into cells and minimizing aggregation.

Methodology

  • Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.

  • Resuspend the dried lipid in a small volume of ethanol.

  • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.[1]

  • Store the complex at -20°C.

Live-Cell Staining Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Methodology

  • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration (start with a range of 1-5 µM).[1]

  • Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubate the cells for 10-30 minutes at 37°C.[1]

  • Aspirate the labeling solution.

  • Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[1]

  • (Optional but Recommended) Perform a back-exchange by incubating with a medium containing fatty acid-free BSA or FCS for 30-90 minutes.[5][7]

  • Wash the cells one final time with fresh, pre-warmed imaging buffer (e.g., phenol red-free medium).

  • Proceed with imaging.

Troubleshooting Logic for Staining Protocol

Start High Background Observed Q1 Is the background diffuse? Start->Q1 A1 Optimize Probe Concentration (Lower it) Q1->A1 Yes Q2 Is the background speckled? Q1->Q2 No A2 Improve Washing Steps (Increase number/duration) A1->A2 A3 Implement Back-Exchange Protocol with BSA A2->A3 End Signal-to-Noise Ratio Improved A3->End A4 Check Probe Solubilization and BSA Complexation Q2->A4 Yes Q3 Is there high autofluorescence in controls? Q2->Q3 No A4->End A5 Image Unlabeled Controls for Background Subtraction Q3->A5 Yes Q3->End No A5->End

Decision tree for troubleshooting high background.

References

Minimizing C12-NBD-ceramide photobleaching during microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing C12-NBD-ceramide photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is a fluorescent analog of ceramide, a key molecule in sphingolipid metabolism. It is composed of a C12 fatty acid chain attached to a ceramide backbone, which is fluorescently labeled with a nitrobenzoxadiazole (NBD) group. This allows for the visualization of ceramide trafficking and metabolism in live cells. The NBD fluorophore typically has an excitation maximum around 460 nm and an emission maximum around 535 nm.

Q2: What is photobleaching and why is it a problem for this compound imaging?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to emit light.[1] This is a significant issue in fluorescence microscopy as it leads to a gradual fading of the fluorescent signal during image acquisition. For this compound, which has a moderate photostability, photobleaching can limit the duration of time-lapse imaging and affect the accuracy of quantitative measurements.

Q3: What are the main causes of this compound photobleaching?

A3: The primary causes of photobleaching are:

  • High-intensity excitation light: The more intense the light used to excite the NBD fluorophore, the faster it will photobleach.[1]

  • Prolonged exposure to light: The total time the sample is illuminated directly correlates with the amount of photobleaching.[1]

  • Presence of molecular oxygen: Excited fluorophores can react with oxygen to produce reactive oxygen species that, in turn, can destroy the fluorophore.

Q4: How can I tell if my this compound signal is weak due to photobleaching or another issue?

A4: To determine if photobleaching is the primary cause of a weak signal, you can perform a simple test. Acquire a single image of a fresh, unexposed area of your sample. Then, continuously illuminate that same area for a short period (e.g., 30-60 seconds) and acquire another image. A significant decrease in fluorescence intensity between the first and second image is a strong indicator of photobleaching. If the initial signal is weak even in a fresh area, other factors like low probe concentration or inefficient cellular uptake might be the issue.

Troubleshooting Guide: Minimizing this compound Photobleaching

This guide provides a systematic approach to troubleshooting and minimizing photobleaching in your this compound imaging experiments.

Problem Potential Cause Recommended Solution
Rapid signal loss during time-lapse imaging Excitation light intensity is too high.Reduce the laser power or lamp intensity to the minimum level required for a detectable signal.
Exposure time is too long.Decrease the camera exposure time. Compensate for a dimmer signal by increasing the camera gain if necessary, but be mindful of increased noise.
Continuous illumination.For time-lapse experiments, only illuminate the sample during image acquisition. Use the shutter to block the light path between time points.
Overall weak fluorescence signal Photobleaching has already occurred.Prepare a fresh sample and handle it in the dark as much as possible before imaging.
Suboptimal imaging medium.For live-cell imaging, use a freshly prepared imaging medium. For fixed cells, use a high-quality antifade mounting medium.
Difficulty in acquiring z-stacks due to signal loss Photobleaching during the acquisition of multiple z-planes.Optimize the z-stack acquisition settings. Use a lower number of slices if possible and reduce the illumination intensity.
Inaccurate quantitative measurements Fluorescence intensity decreases over the course of the experiment.Create a photobleaching correction curve by imaging a control sample under the same conditions and measuring the rate of fluorescence decay.[2] Apply this correction to your experimental data.

Experimental Protocols

Protocol 1: Quantitative Assessment of this compound Photobleaching

This protocol allows for the quantitative measurement of the photobleaching rate of this compound under your specific experimental conditions.

Materials:

  • Cells labeled with this compound on a microscope slide or dish.

  • Fluorescence microscope with a camera and image acquisition software.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare your cells as you would for a typical imaging experiment.

  • Locate Region of Interest (ROI): Using transmitted light or low-intensity fluorescence, find a representative cell or group of cells.

  • Initial Image Acquisition: Acquire a single image of the ROI using your standard imaging settings (laser power, exposure time, etc.).

  • Time-Lapse Acquisition: Immediately begin a time-lapse acquisition of the same ROI with the same settings, acquiring images at regular intervals (e.g., every 5 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define an ROI within the fluorescently labeled structure (e.g., Golgi apparatus).

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

    • The resulting curve represents the photobleaching rate. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life.

Protocol 2: Evaluating the Efficacy of Antifade Reagents

This protocol details a method to compare the effectiveness of different antifade reagents in protecting this compound from photobleaching.

Materials:

  • Fixed cells labeled with this compound.

  • Different antifade mounting media to be tested.

  • Standard mounting medium (e.g., PBS/glycerol) as a negative control.

  • Fluorescence microscope and image analysis software.

Methodology:

  • Sample Preparation: Prepare multiple identical slides of fixed and labeled cells.

  • Mounting: Mount each slide with a different antifade reagent, including the negative control.

  • Curing: Allow the mounting media to cure according to the manufacturer's instructions.

  • Image Acquisition: For each slide, perform the quantitative photobleaching assessment as described in Protocol 1. It is crucial to use the exact same microscope settings for all slides.

  • Data Comparison:

    • Plot the photobleaching curves for each antifade reagent on the same graph.

    • Compare the photobleaching half-lives for each condition. A longer half-life indicates better protection against photobleaching.

Data Presentation

Table 1: Factors Influencing this compound Photobleaching and Mitigation Strategies

Factor Effect on Photobleaching Mitigation Strategy Relative Effectiveness
Excitation Light Intensity Higher intensity increases photobleaching rate.Reduce laser/lamp power.High
Exposure Time Longer exposure increases photobleaching.Use the shortest possible exposure time.High
Fluorophore Quantum Yield NBD has a moderate quantum yield, making it susceptible.While not alterable for this compound, be aware of this inherent property.N/A
Oxygen Concentration Higher oxygen levels can accelerate photobleaching.Use of oxygen scavenging systems in the imaging medium (e.g., Oxyrase, glucose oxidase).Moderate
Antifade Reagents Scavenge reactive oxygen species to protect the fluorophore.Use a commercial or homemade antifade mounting medium for fixed cells. For live cells, some specialized reagents are available.High
Temperature Higher temperatures can sometimes increase the rate of chemical reactions leading to photobleaching.Use a temperature-controlled stage if precise temperature is critical and test for its effect.Low to Moderate

Visualizations

Sphingolipid Metabolism and this compound Trafficking

The following diagram illustrates the de novo synthesis pathway of ceramides (B1148491) and the subsequent trafficking and metabolism, indicating where this compound is incorporated and transported.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Golgi_exit Ceramide->Golgi_exit Transport to other organelles/PM C12-NBD-ceramide_ext Exogenous This compound Plasma_Membrane Plasma Membrane C12-NBD-ceramide_ext->Plasma_Membrane Uptake Plasma_Membrane->Ceramide Transport to ER/Golgi

Caption: De novo sphingolipid synthesis and trafficking pathway of this compound.

Experimental Workflow for Minimizing Photobleaching

This diagram outlines a logical workflow for systematically reducing photobleaching during this compound microscopy.

Troubleshooting_Workflow start Start: Observe Photobleaching reduce_intensity 1. Minimize Excitation Intensity: Reduce laser/lamp power to minimum necessary for signal detection. start->reduce_intensity reduce_exposure 2. Minimize Exposure Time: Use shortest possible camera exposure time. reduce_intensity->reduce_exposure check_signal Is signal-to-noise ratio acceptable? reduce_exposure->check_signal check_signal->reduce_intensity No, increase slightly and re-evaluate use_antifade 3. Use Antifade Reagents: For fixed cells, use a high-quality antifade mounting medium. check_signal->use_antifade Yes optimize_acquisition 4. Optimize Acquisition Protocol: - Use intermittent imaging for time-lapse. - Minimize z-stack slices. use_antifade->optimize_acquisition final_check Is photobleaching minimized? optimize_acquisition->final_check end_good Proceed with Experiment final_check->end_good Yes end_bad Re-evaluate sample prep and probe concentration final_check->end_bad No

Caption: A step-by-step workflow for troubleshooting this compound photobleaching.

References

Dealing with C12-NBD-ceramide cytotoxicity in long-term experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C12-NBD-ceramide in long-term experiments. The information provided addresses common challenges, particularly cytotoxicity, to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent analog of ceramide, a central lipid molecule in cellular membranes. It consists of a ceramide backbone with a C12 acyl chain and is labeled with the nitrobenzoxadiazole (NBD) fluorophore. Its primary application is in live-cell imaging to visualize the Golgi apparatus and to study sphingolipid metabolism and trafficking.[1][2] The fluorescent probe is introduced to living cells, where it is metabolized and transported, allowing for the real-time visualization of these pathways.[1]

Q2: Why does this compound exhibit cytotoxicity in long-term experiments?

A2: The cytotoxicity of this compound stems from both the inherent biological activity of ceramide and the properties of the NBD fluorophore. Ceramide is a pro-apoptotic lipid that can trigger programmed cell death by activating various signaling pathways.[3][4][5] High concentrations or prolonged exposure to exogenous ceramide analogs can lead to the activation of caspases (such as caspase-3, -8, and -9), stress kinases like JNK, and may also interfere with essential cellular processes like nutrient transport.[3][4][6] Additionally, the NBD fluorophore can contribute to phototoxicity, where light exposure during fluorescence microscopy generates reactive oxygen species that can damage cellular components.[7]

Q3: What are the typical signs of this compound cytotoxicity?

A3: Signs of cytotoxicity can range from subtle to severe and include:

  • Changes in cell morphology (e.g., rounding, shrinking, blebbing).

  • Detachment of adherent cells from the culture surface.

  • Reduced cell proliferation or cell death.

  • Activation of apoptotic markers, such as caspase-3 cleavage or PARP cleavage.[3][6]

  • Increased Annexin V staining.

Q4: At what concentration does this compound typically become toxic?

A4: The toxic concentration of this compound is cell-type dependent and influenced by the duration of the experiment. However, a general starting point for live-cell imaging is in the range of 1-5 µM.[8] Concentrations above 10 µM are more likely to induce cytotoxic effects. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q5: Are there less toxic alternatives to this compound for long-term imaging?

A5: Yes, several alternatives with improved photostability and potentially lower cytotoxicity are available. These include:

  • BODIPY-ceramide: Known for being brighter and more photostable than NBD-ceramide.[2]

  • Cer-SiR: A two-reagent system involving a trans-cyclooctene-containing ceramide and a silicon rhodamine dye, which is highly photostable and has shown no toxicity at concentrations up to 2 µM in prolonged imaging.[9]

  • Acetyl-C16-ceramide-NBD: A modified ceramide analog that has demonstrated preferential accumulation in the Golgi with no cytotoxicity for over 24 hours.[10]

Troubleshooting Guides

Issue 1: High Cell Death or Abnormal Morphology

This is the most common issue when using this compound in long-term studies. The following steps can help mitigate cytotoxicity.

Troubleshooting Workflow

A Start: High Cell Death Observed B Reduce this compound Concentration (Titrate from 0.5 µM to 5 µM) A->B C Decrease Incubation Time (e.g., from 30 min to 15 min) B->C D Minimize Light Exposure - Reduce laser power - Decrease exposure time - Lower imaging frequency C->D E Assess Cell Viability (e.g., Trypan Blue, Annexin V/PI) D->E F Is Cytotoxicity Reduced? E->F G Yes: Proceed with Optimized Protocol F->G Yes H No: Consider Alternatives F->H No I Evaluate BODIPY-Ceramide or Cer-SiR H->I

Caption: Troubleshooting workflow for high cell death.

Detailed Steps:

  • Optimize Concentration: Perform a concentration titration to find the lowest effective concentration that provides adequate signal for your imaging setup.

  • Shorten Incubation Time: Reduce the time cells are exposed to the this compound solution. A pulse-chase experiment, with a short labeling period followed by a wash and incubation in fresh medium, can be effective.[8]

  • Reduce Phototoxicity: During time-lapse imaging, use the lowest possible laser power and exposure time. Increase the interval between image acquisitions to allow cells to recover.

  • Confirm BSA Complexation: Ensure that the this compound is properly complexed with fatty acid-free Bovine Serum Albumin (BSA) as this aids in its delivery and can reduce aggregation and non-specific toxicity.

  • Consider Alternatives: If cytotoxicity persists, switching to a more photostable and less toxic probe like BODIPY-ceramide or Cer-SiR is recommended.[2][9]

Issue 2: Weak or No Golgi Staining

If you are not observing clear Golgi staining, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Verify Probe Concentration: The concentration may be too low. Try increasing it within the non-toxic range (1-10 µM).[8]

  • Check BSA Complex Preparation: Improperly prepared this compound-BSA complex can lead to inefficient uptake. Ensure the lipid is fully dissolved and properly complexed with BSA.[8]

  • Optimize Incubation and Chase Times: The kinetics of uptake and transport to the Golgi can vary between cell types. Adjust the incubation and chase times to capture the probe at its peak Golgi localization. A typical chase period can range from 15 to 60 minutes.[8]

  • Imaging Settings: Ensure you are using the correct filter set for NBD (Excitation ~465 nm, Emission ~535 nm).

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Fluorescent Ceramides (B1148491)

Fluorescent CeramideTypical Working ConcentrationNotes
This compound1 - 5 µMHigher concentrations can be cytotoxic.[8]
BODIPY-FL C5-ceramide1 - 5 µMMore photostable than NBD-ceramide.
Cer-SiR0.5 - 2 µMHighly photostable and low toxicity.[9]
Acetyl-C16-ceramide-NBDNot specified, used at 5 µM in studyReported to have low cytotoxicity over 24h.[10]

Table 2: Comparison of Fluorescent Probes for Golgi Staining

PropertyThis compoundBODIPY-ceramideCer-SiR
Photostability ModerateHigher than NBD[2]High[9]
Brightness GoodHigher than NBD[2]High
Cytotoxicity Can be significant in long-term experimentsGenerally lower than NBDLow, non-toxic up to 2 µM[9]
Excitation (nm) ~465~505~652
Emission (nm) ~535~511~674

Experimental Protocols

Protocol 1: Live-Cell Staining of the Golgi Apparatus with this compound

This protocol provides a starting point for visualizing the Golgi apparatus in living cells. Optimization for specific cell types is recommended.

Materials:

  • This compound stock solution (1 mM in a suitable solvent like chloroform:methanol 2:1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets for NBD

Procedure:

  • Preparation of this compound-BSA Complex (100 µM): a. Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of ethanol. c. Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.[8] d. Store the complex at -20°C for future use.

  • Cell Seeding: a. Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging. b. Allow cells to adhere and grow to the desired confluency.

  • Labeling: a. Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM. b. Remove the existing medium from the cells and replace it with the labeling medium. c. Incubate the cells for 15-30 minutes at 37°C.

  • Washing and Imaging: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[8] c. Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells. d. Mount the dish on the microscope stage and visualize the fluorescently labeled Golgi apparatus using the appropriate filter set for NBD.

Signaling Pathways and Workflows

Ceramide-Induced Cytotoxicity Pathway

Ceramide can initiate apoptosis through multiple pathways, primarily involving the activation of caspases.

Cer High Concentration of Exogenous Ceramide (e.g., this compound) Stress Cellular Stress Cer->Stress Casp8 Caspase-8 Activation Stress->Casp8 Casp9 Caspase-9 Activation Stress->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis A 1. Cell Seeding and Growth B 2. Optimization Phase: - Titrate Probe Concentration - Determine Minimal Incubation Time A->B C 3. Labeling with Optimized Concentration and Time B->C D 4. Washout of Excess Probe C->D E 5. Long-Term Live-Cell Imaging - Minimize Light Exposure - Monitor Cell Health D->E F 6. Data Analysis E->F

References

How to prevent non-specific organelle staining with C12-NBD-ceramide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent non-specific organelle staining with C12-NBD-ceramide and achieve optimal Golgi apparatus labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent analog of ceramide, a lipid molecule. It is commonly used as a probe to visualize the Golgi apparatus in living and fixed cells. The NBD (nitrobenzoxadiazole) fluorophore allows for its detection using fluorescence microscopy. The staining of the Golgi is often due to the formation of fluorescent metabolites of the ceramide analog within the Golgi cisternae.[1]

Q2: Why am I seeing staining in organelles other than the Golgi?

A2: Non-specific organelle staining can occur for several reasons. If the probe is still in transit to the Golgi, you may see fluorescence in other parts of the secretory pathway.[1] Additionally, high concentrations of the probe or prolonged incubation times can lead to its accumulation in other cellular compartments.[1]

Q3: Is this compound toxic to cells?

A3: Like many fluorescent probes, this compound can be toxic to cells at high concentrations or with prolonged exposure.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.[1]

Q4: What is the purpose of complexing this compound with BSA?

A4: Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) helps to improve its delivery into cells.[1][2] This is because long-chain lipids like ceramides (B1148491) are insoluble in aqueous solutions and the BSA complex facilitates their uptake.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining experiments.

ProblemPossible CauseRecommended Solution
High Background Fluorescence 1. Incomplete washing. 2. Probe precipitation. 3. Excessive probe concentration.1. Increase the number and duration of washes after labeling.[1] 2. Ensure the this compound-BSA complex is fully dissolved before adding to cells. 3. Lower the concentration of the this compound-BSA complex.[2] A "back-exchange" step with fatty acid-free BSA after staining can also help remove excess probe from the plasma membrane.[2]
No or Weak Golgi Staining 1. Insufficient probe concentration. 2. Inefficient cellular uptake. 3. Photobleaching.1. Optimize the probe concentration; a typical starting range is 1-10 µM.[1] 2. Ensure the this compound-BSA complex is properly prepared and that cells are healthy. 3. Reduce laser power and exposure time during imaging. For fixed cells, use an anti-fade mounting medium.[1][2]
Non-specific Organelle Staining 1. Probe is still in transit to the Golgi. 2. Probe concentration is too high. 3. Incubation time is too long.1. Increase the post-labeling incubation (chase) period to allow for accumulation in the Golgi.[1] 2. Perform a dose-response experiment to find the optimal, non-toxic concentration.[1] 3. Reduce the incubation time.[1]
Cell Toxicity 1. High probe concentration. 2. Prolonged incubation.1. Determine the optimal, non-toxic concentration through a dose-response experiment.[1] 2. Reduce the incubation time with the probe.[1]

Experimental Protocols

Preparation of this compound-BSA Complex
  • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like chloroform:ethanol (19:1 v/v).[3]

  • In a glass test tube, dispense the desired amount of the stock solution and evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least one hour to form a thin lipid film.[1][3]

  • Resuspend the dried lipid in a small volume of absolute ethanol.[1][3]

  • Prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in serum-free balanced salt solution (like HBSS) or PBS.[1][3]

  • While vortexing the BSA solution, inject the ethanolic this compound solution into the vortex.[3] This results in the formation of the this compound-BSA complex. A typical final concentration for the complex is 5 µM this compound and 5 µM BSA.[3]

  • Store the complex at -20°C for future use.[1][3]

Live-Cell Staining of the Golgi Apparatus
  • Cell Seeding : Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.[1]

  • Labeling :

    • Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).[3]

    • Incubate the cells with the this compound-BSA complex (a starting concentration of 1-5 µM is recommended) in serum-free medium for 30 minutes at 4°C.[3] This step allows the probe to label the plasma membrane.

  • Washing : Rinse the cells several times with ice-cold medium to remove the unbound probe.[3]

  • Chase : Add fresh, pre-warmed complete medium and incubate the cells at 37°C for a further 30 minutes.[3] This allows for the internalization and transport of the ceramide analog to the Golgi.

  • Imaging : Wash the cells with fresh medium and visualize them using a fluorescence microscope with the appropriate filter set for NBD (Excitation/Emission maxima ~466/536 nm).[3]

Fixed-Cell Staining of the Golgi Apparatus
  • Fixation :

    • Rinse cells grown on coverslips with HBSS/HEPES.

    • Fix the cells for 5-10 minutes at room temperature with 0.5% glutaraldehyde (B144438) in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS.[3] Note: Avoid using detergents and methanol/acetone fixatives.[3]

  • Washing : Rinse the fixed cells several times with ice-cold HBSS/HEPES.[3]

  • Staining : Transfer the coverslips to an ice bath and incubate for 30 minutes at 4°C with 5 µM this compound-BSA complex.[3]

  • Post-Staining Incubation : Rinse the cells in HBSS/HEPES and incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA to enhance Golgi staining.[3]

  • Final Wash and Mounting : Wash the sample in fresh HBSS/HEPES, mount on a slide, and examine by fluorescence microscopy.[3]

Visualization

experimental_workflow cluster_prep Probe Preparation cluster_staining Cell Staining Protocol cluster_troubleshooting Troubleshooting prep1 Dissolve this compound prep2 Dry Lipid Film prep1->prep2 prep3 Resuspend in Ethanol prep2->prep3 prep5 Complex Formation (Vortex) prep3->prep5 prep4 Prepare BSA Solution prep4->prep5 stain2 Label with Probe-BSA (4°C, 30 min) prep5->stain2 stain1 Seed Cells stain1->stain2 stain3 Wash (ice-cold medium) stain2->stain3 stain4 Chase (37°C, 30 min) stain3->stain4 stain5 Image (Fluorescence Microscope) stain4->stain5 issue1 High Background stain5->issue1 issue2 Weak/No Signal stain5->issue2 issue3 Non-specific Staining stain5->issue3 sol1 Optimize Washing Lower Concentration issue1->sol1 sol2 Optimize Concentration Check BSA Complex issue2->sol2 sol3 Adjust Incubation Time/Conc. Increase Chase Period issue3->sol3

Caption: Workflow for this compound staining and troubleshooting.

signaling_pathway ext This compound-BSA (Extracellular) pm Plasma Membrane ext->pm Binding & Uptake endo Endocytosis pm->endo er Endoplasmic Reticulum endo->er cert CERT (Ceramide Transfer Protein) er->cert Non-vesicular transport ves Vesicular Transport er->ves Vesicular transport golgi Golgi Apparatus cert->golgi met Metabolism to Fluorescent Glucosylceramide & Sphingomyelin golgi->met Accumulation & Metabolic Conversion ves->golgi

Caption: Cellular uptake and trafficking of this compound to the Golgi.

References

Best practices for storing and handling C12-NBD-ceramide solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling C12-NBD-ceramide solutions. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored for long-term stability?

A1: For long-term stability, this compound should be stored at -20°C, protected from light, and kept in a desiccated environment. It is stable for at least one to four years under these conditions. The compound can be stored as a solid powder or dissolved in a suitable organic solvent.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and chloroform (B151607) are commonly used. It is important to note that for live-cell imaging, it is recommended to prepare a complex with bovine serum albumin (BSA) to facilitate delivery into cells.[1]

Q3: How do I prepare this compound for use in live-cell imaging?

A3: For live-cell imaging, this compound is typically complexed with fatty acid-free BSA. A stock solution of the fluorescent lipid is first prepared in an organic solvent, which is then evaporated. The dried lipid is resuspended in a BSA solution to form a complex that can be diluted in cell culture medium.

Q4: What are the excitation and emission wavelengths for this compound?

A4: The approximate excitation maximum (λex) for this compound is 465 nm, and the emission maximum (λem) is 535 nm.[2] These properties make it compatible with standard FITC filter sets on fluorescence microscopes.

Q5: For which enzymes is this compound a good substrate?

A5: this compound is an excellent substrate for alkaline and neutral ceramidases.[3][4] It is, however, a poor substrate for acid ceramidase.[3][4] This specificity allows for its use in assays to distinguish between different ceramidase activities.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Fluorescent Signal 1. Low Probe Concentration: The concentration of this compound may be insufficient for detection. 2. Inefficient Cellular Uptake: The probe may not be effectively entering the cells. 3. Photobleaching: The NBD fluorophore is susceptible to photobleaching upon prolonged exposure to excitation light.[5] 4. Incorrect Filter Set: The microscope filter set may not be appropriate for the NBD fluorophore's spectral properties.1. Optimize Probe Concentration: Titrate the this compound-BSA complex to find the optimal concentration for your cell type (a typical starting range is 1-5 µM). 2. Enhance Cellular Uptake: Ensure proper formation of the this compound-BSA complex. 3. Minimize Photobleaching: Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium for fixed cells. 4. Verify Microscope Setup: Use a standard FITC filter set and ensure the light source and objective are functioning correctly.
High Background Fluorescence 1. Excessive Probe Concentration: High concentrations can lead to non-specific membrane labeling.[5] 2. Inadequate Washing: Insufficient removal of unbound probe.[5] 3. Probe Precipitation: The probe may have precipitated in the aqueous medium.1. Optimize Probe Concentration: Use the lowest effective concentration of the this compound-BSA complex. 2. Perform Back-Exchange: After labeling, incubate cells with a solution of fatty acid-free BSA to help remove excess probe from the plasma membrane.[5] 3. Ensure Complete Solubilization: Confirm that the this compound is fully dissolved and complexed with BSA before adding to cells.
Non-specific Organelle Staining 1. Metabolic Conversion: this compound is metabolized within the cell, which can lead to the labeling of other organelles over time. 2. Cell Type-Specific Lipid Metabolism: Different cell types may process the fluorescent ceramide differently.1. Optimize Incubation Time: Adjust the incubation time to capture the desired localization (e.g., shorter times for Golgi staining). 2. Characterize Localization: Co-stain with markers for other organelles to identify where the fluorescent signal is accumulating.
Cell Toxicity 1. High Probe Concentration: Excessive amounts of this compound can be toxic to cells. 2. Solvent Toxicity: If using a direct dilution from a solvent stock, the final solvent concentration in the media may be too high.1. Perform a Dose-Response Curve: Determine the highest non-toxic concentration for your specific cell type. 2. Minimize Solvent Concentration: Keep the final solvent concentration in the cell culture medium at a minimum (ideally ≤ 0.1%).[6] Always include a vehicle control.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentration
Dimethylformamide (DMF)30 mg/mL[4]
Dimethyl sulfoxide (DMSO)20 mg/mL[4]
Ethanol20 mg/mL[4]

Table 2: Kinetic Parameters of Ceramidases with this compound

EnzymeSourceKm (µM)Vmax (nmol/mg/h)
Neutral Ceramidase (nCDase)Human (recombinant)33.41-
Acid CeramidaseHuman (recombinant)23.75 (for sphingosine)208.3 (pmol/µg/h)

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Live-Cell Imaging

Materials:

  • This compound

  • Chloroform:Methanol (19:1, v/v)

  • Nitrogen gas source

  • Vacuum desiccator

  • Ethanol (absolute)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) with HEPES

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in a chloroform:methanol (19:1 v/v) mixture.[7]

  • Dry the Lipid: In a glass test tube, dispense the desired amount of the stock solution. Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to remove all residual solvent.[7]

  • Resuspend in Ethanol: Redissolve the dried lipid film in a small volume of absolute ethanol.[2]

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in PBS or HBSS/HEPES.[2]

  • Form the Complex: While vortexing the BSA solution, slowly inject the ethanolic this compound solution. This will result in the formation of the this compound-BSA complex.[2]

  • Storage: The resulting complex can be stored at -20°C for future use.[2]

Protocol 2: Live-Cell Staining of the Golgi Apparatus

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound-BSA complex (prepared as in Protocol 1)

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Labeling Medium: Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration (start with 1-5 µM and optimize for your cell type).[2]

  • Label Cells: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubate: Incubate the cells for 10-30 minutes at 37°C.[2]

  • Wash: Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[2]

  • Image: Mount the dish or coverslip on the microscope and visualize the fluorescently labeled Golgi apparatus using a FITC filter set.

Protocol 3: Ceramidase Activity Assay

Materials:

  • Cell or tissue lysates

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.5% (w/v) Triton X-100 and 5 mM CaCl₂)

  • Chloroform:Methanol (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plate and developing chamber

  • TLC developing solvent (e.g., Chloroform:Methanol:25% Ammonia, 14:6:1, v/v/v)

  • Fluorescence scanner or UV transilluminator

Procedure:

  • Prepare Substrate: Dissolve this compound in the reaction buffer.

  • Initiate Reaction: Add the cell or tissue lysate to the substrate solution and incubate at 37°C.

  • Stop Reaction: Stop the reaction by adding Chloroform:Methanol (2:1, v/v).

  • Extract Lipids: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase.

  • Dry and Resuspend: Dry the organic phase under nitrogen and resuspend the lipid extract in a small volume of Chloroform:Methanol (2:1, v/v).

  • TLC Separation: Spot the resuspended extract onto a TLC plate and develop the plate in the appropriate solvent system.

  • Visualize and Quantify: Dry the TLC plate and visualize the separated fluorescent lipids (unreacted this compound and the product, NBD-fatty acid) using a fluorescence scanner or UV transilluminator. Quantify the amount of product to determine enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Live-Cell Staining stock 1. Prepare 1 mM Stock in Chloroform:Methanol dry 2. Dry Lipid under Nitrogen and Vacuum stock->dry resuspend 3. Resuspend in Ethanol dry->resuspend complex 5. Form Ceramide-BSA Complex resuspend->complex bsa 4. Prepare BSA Solution bsa->complex labeling 6. Prepare Labeling Medium complex->labeling incubate 7. Incubate with Cells (10-30 min) labeling->incubate wash 8. Wash Cells incubate->wash image 9. Image with Fluorescence Microscope wash->image signaling_pathway ext Extracellular this compound-BSA pm Plasma Membrane ext->pm Uptake er Endoplasmic Reticulum (ER) pm->er Transport golgi Golgi Apparatus er->golgi Vesicular or Non-vesicular Transport sm NBD-Sphingomyelin golgi->sm Sphingomyelin Synthase gc NBD-Glucosylceramide golgi->gc Glucosylceramide Synthase

References

Technical Support Center: C12-NBD-Ceramide Uptake and Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent sphingolipid analog, C12-NBD-ceramide. The following information directly addresses common issues related to the impact of serum on its uptake and intracellular trafficking.

Frequently Asked Questions (FAQs)

Q1: What is the role of serum in this compound uptake?

A1: Serum, and specifically bovine serum albumin (BSA), plays a crucial role in the delivery of this compound to cells. Due to its hydrophobic nature, this compound has low solubility in aqueous culture media. BSA acts as a carrier protein, forming a complex with the fluorescent lipid, which facilitates its delivery to the cell surface for uptake. Without serum or a carrier protein like BSA, the probe may precipitate or form micelles, leading to inefficient and non-uniform cell labeling.

Q2: How does serum starvation affect this compound trafficking?

A2: Serum starvation is a common technique to synchronize cell cycles or to study cellular processes in the absence of external growth factors. However, it can significantly impact sphingolipid metabolism and, consequently, the trafficking of this compound. Serum starvation can alter the expression and activity of enzymes involved in ceramide metabolism and transport, potentially affecting the rate at which this compound is transported to the Golgi apparatus and metabolized.

Q3: Can the presence of serum introduce artifacts in my this compound staining?

A3: Yes, while serum is beneficial for probe delivery, it can also be a source of experimental variability. The composition of serum can vary between batches, potentially leading to inconsistent results. Furthermore, high concentrations of serum can sometimes increase background fluorescence. To mitigate this, it is often recommended to use a "back-exchange" step with a BSA solution after labeling to remove excess probe from the plasma membrane.

Q4: What is the primary pathway for this compound trafficking to the Golgi apparatus?

A4: The primary non-vesicular pathway for ceramide transport from the endoplasmic reticulum (ER) to the Golgi apparatus is mediated by the ceramide transport protein (CERT). This process is crucial for the synthesis of sphingomyelin. The presence of serum-derived growth factors can potentially influence signaling cascades that regulate the activity of CERT and its interacting partners.

Troubleshooting Guides

Issue 1: Weak or No Golgi Staining with this compound
Possible Cause Recommended Solution
Inefficient probe delivery Ensure that the this compound is complexed with fatty acid-free BSA before adding it to the cells. Prepare the complex by first dissolving the lipid in ethanol (B145695) and then adding it to a BSA solution while vortexing.
Low probe concentration Optimize the concentration of the this compound-BSA complex. A typical starting range is 1-5 µM, but this may need to be adjusted for your specific cell type.
Serum-free conditions If working in serum-free media, the absence of carrier proteins is likely the issue. Supplement your serum-free medium with a defined concentration of fatty acid-free BSA to facilitate probe uptake.
Photobleaching Reduce the exposure time and intensity of the excitation light during microscopy. For fixed cells, use an anti-fade mounting medium.
Issue 2: High Background Fluorescence
Possible Cause Recommended Solution
Excess probe After the initial labeling, perform a "back-exchange" step by incubating the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or medium containing 10% fetal bovine serum for 30-60 minutes at room temperature. This helps to remove excess this compound from the outer leaflet of the plasma membrane.
Probe precipitation Ensure the this compound-BSA complex is well-solubilized. Precipitates can lead to non-specific fluorescent puncta on the cells and coverslip.
Inadequate washing Increase the number of washing steps with fresh, pre-warmed medium after the labeling and back-exchange steps to thoroughly remove any unbound probe.

Quantitative Data Summary

The following tables provide illustrative data on the impact of serum on this compound uptake and Golgi localization. Note: This data is synthesized from qualitative descriptions in the literature and should be used as a general guide. Actual values will vary depending on the cell type and experimental conditions.

Table 1: Effect of Serum on this compound Uptake Efficiency

Condition Mean Fluorescence Intensity (Arbitrary Units) Percentage of Labeled Cells (%)
Serum-Containing Medium850 ± 75> 95%
Serum-Free Medium150 ± 40< 30%
Serum-Free Medium + BSA780 ± 60> 90%

Table 2: Impact of Serum Starvation on this compound Trafficking to the Golgi

Condition Time to Reach Max Golgi Intensity (minutes) Relative Golgi Fluorescence Intensity (%)
Continuous Serum Exposure30100
24h Serum Starvation4570

Experimental Protocols

Protocol 1: this compound Labeling in Serum-Containing vs. Serum-Free Conditions
  • Preparation of this compound-BSA Complex:

    • Dry the desired amount of this compound from an organic solvent under a stream of nitrogen.

    • Resuspend the dried lipid in a small volume of ethanol.

    • While vortexing, inject the ethanolic solution into a solution of fatty acid-free BSA in a balanced salt solution (e.g., HBSS) to achieve a final concentration of 1-5 µM this compound and a 1:1 molar ratio with BSA.

  • Cell Labeling:

    • Culture cells to the desired confluency on coverslips or in imaging dishes.

    • For serum-containing conditions: Replace the culture medium with fresh, pre-warmed complete medium containing serum.

    • For serum-free conditions: Wash the cells with a balanced salt solution and replace the medium with pre-warmed serum-free medium.

    • Add the this compound-BSA complex to the cells and incubate at 37°C for 10-30 minutes.

  • Washing and Imaging:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete medium (for serum-containing) or serum-free medium.

    • Optional: Perform a back-exchange with a BSA-containing solution to reduce background fluorescence.

    • Image the cells using a fluorescence microscope with the appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).

Visualizations

Experimental_Workflow cluster_prep Probe Preparation cluster_cell_culture Cell Culture cluster_labeling Labeling and Imaging prep1 Dry this compound prep2 Resuspend in Ethanol prep1->prep2 prep3 Complex with BSA prep2->prep3 labeling Incubate with Probe-BSA Complex prep3->labeling culture Culture cells to confluency condition1 Serum-Containing Medium culture->condition1 condition2 Serum-Free Medium culture->condition2 condition1->labeling condition2->labeling washing Wash cells labeling->washing back_exchange Back-exchange (optional) washing->back_exchange imaging Fluorescence Microscopy back_exchange->imaging

Caption: Experimental workflow for this compound labeling.

Signaling_Pathway cluster_serum Serum Components cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling cluster_trafficking Ceramide Trafficking cluster_output Cellular Outcome serum Growth Factors receptor Growth Factor Receptor serum->receptor pi3k PI3K/Akt Pathway receptor->pi3k mapk MAPK/ERK Pathway receptor->mapk cert CERT Phosphorylation pi3k->cert sms Sphingomyelin Synthase (SMS) Activity mapk->sms trafficking Altered this compound Trafficking cert->trafficking sms->trafficking

Caption: Potential signaling pathways affected by serum.

Technical Support Center: Optimizing C12-NBD-Ceramide Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-NBD-ceramide fluorescence imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescently labeled analog of ceramide, a key lipid molecule in cellular membranes.[1][2] It consists of a ceramide backbone linked to a nitrobenzoxadiazole (NBD) fluorophore.[1] This probe is widely used to visualize the Golgi apparatus in live cells, as it is transported to and accumulates in this organelle.[1][3][4] Its trafficking and metabolism provide insights into sphingolipid pathways and Golgi dynamics.[1][5]

Q2: What are the spectral properties of the NBD fluorophore?

A2: The NBD (nitrobenzofurazan) fluorophore has an excitation maximum around 467 nm and an emission maximum around 539 nm.[6][7] It is typically excited using a 488 nm laser line and detected with a filter set common for FITC or GFP, such as 525/50 nm.[7]

Q3: How does this compound enter the cell and localize to the Golgi?

A3: this compound is typically complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery into cells.[1][4] Once inside, it partitions into cellular membranes and is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, which is a central hub for lipid sorting and modification.[1] The accumulation in the Golgi is often due to the conversion of this compound into its fluorescent metabolites, like glucosylceramide and sphingomyelin.[1]

Q4: Can I use this compound in fixed cells?

A4: Yes, this compound can be used for both live and fixed-cell imaging. For fixed-cell applications, cells are typically labeled with the probe before fixation with paraformaldehyde.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your imaging experiments.

Problem 1: Weak or No Golgi Staining

Q: I am not observing any fluorescent signal, or the signal in the Golgi is very weak. What could be the cause and how can I fix it?

A: Weak or absent staining can stem from several factors related to probe concentration, cell health, or imaging settings.

Troubleshooting Steps:

  • Optimize Probe Concentration: The recommended starting concentration is 1-10 µM.[1] If the signal is weak, try increasing the concentration within this range.

  • Verify BSA Complexation: Ensure that the this compound is properly complexed with fatty acid-free BSA. Improperly prepared complexes can lead to inefficient cellular uptake.[1]

  • Check Cell Health: Ensure that your cells are healthy and not overly confluent, as this can affect their ability to take up the probe.

  • Increase Incubation Time: If staining is weak, you can try increasing the incubation time to allow for more efficient uptake and transport to the Golgi. A typical incubation time is 10-30 minutes at 37°C.[1]

  • Adjust Microscope Settings: Increase the laser power or exposure time. However, be mindful of photobleaching. Ensure you are using the correct filter set for NBD (Excitation ~465 nm, Emission ~535 nm).[1]

Problem 2: High Background Fluorescence

Q: My images have high background fluorescence, making it difficult to discern the Golgi. What can I do to reduce it?

A: High background can be caused by excess probe, autofluorescence, or non-specific binding.

Troubleshooting Steps:

  • Thorough Washing: Increase the number and duration of wash steps after labeling to ensure all unbound probe is removed.[1][8] Washing cells three times with pre-warmed complete cell culture medium is a good starting point.[1]

  • Reduce Probe Concentration: Using an excessively high concentration of this compound can lead to high background.[9][10] Titrate the concentration to find the optimal balance between signal and background.

  • Check for Probe Precipitation: Ensure the this compound is fully dissolved and complexed with BSA to avoid precipitates that can cause non-specific fluorescence.[1]

  • Use an Unstained Control: Image an unstained sample of your cells to assess the level of autofluorescence.[11] If autofluorescence is high, you may need to use a different imaging channel or apply autofluorescence quenching techniques.[9]

  • Optimize Imaging Parameters: Reduce laser power and exposure time to the minimum required for a good signal-to-noise ratio.[9]

Problem 3: Photobleaching

Q: The fluorescent signal fades quickly during imaging. How can I minimize photobleaching?

A: The NBD fluorophore has moderate photostability.[1] Rapid signal loss is a common issue, especially during time-lapse imaging.

Troubleshooting Steps:

  • Reduce Laser Power and Exposure Time: This is the most direct way to minimize photobleaching.[1][9] Use the lowest laser power and shortest exposure time that still provide a detectable signal.

  • Use an Anti-fade Mounting Medium: For fixed-cell imaging, using a mounting medium containing an anti-fade reagent can significantly reduce photobleaching.[1]

  • Minimize Light Exposure: Keep the sample protected from light as much as possible. Use the shutter to block the excitation light when not actively acquiring images.[12]

  • Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to the excitation light.

Quantitative Data Summary

ParameterValueReference
Excitation Maximum (λex) ~467 nm[6][7]
Emission Maximum (λem) ~539 nm[6][7]
Recommended Laser Line 488 nm[7]
Common Emission Filter 525/50 nm[7]
Recommended Concentration 1-10 µM[1]
Typical Incubation Time 10-30 minutes at 37°C[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of the Golgi Apparatus

This protocol is for the general visualization of the Golgi apparatus in living cells.

Materials:

  • This compound stock solution (1 mM in a suitable solvent like Chloroform:Methanol 2:1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging microscopy system with appropriate filters for NBD

Procedure:

  • Preparation of this compound-BSA Complex:

    • Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.[1]

    • Store the complex at -20°C for future use.[1]

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.[1]

  • Labeling:

    • Prepare the labeling medium by diluting the this compound-BSA complex in complete cell culture medium to a final concentration of 1-5 µM.

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[1]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[1]

    • Add fresh, pre-warmed complete cell culture medium to the cells.

  • Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Visualize the fluorescently labeled Golgi apparatus using the appropriate filter set for NBD.

    • Acquire images. For dynamic studies, time-lapse imaging can be performed.

Protocol 2: Pulse-Chase Experiment for Sphingolipid Transport

This protocol allows for tracking a synchronized pool of this compound as it moves through the secretory pathway.

Materials: Same as Protocol 1.

Procedure:

  • Preparation and Cell Seeding: Follow steps 1 and 2 from Protocol 1.

  • Pulse Labeling:

    • Incubate cells with the this compound-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice).[1] This allows the probe to label the plasma membrane with minimal internalization.[1]

  • Washing: Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.[1]

  • Chase:

    • Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator.[1] This initiates the "chase," where the labeled ceramide is internalized and transported.

  • Imaging:

    • Acquire images at various time points during the chase (e.g., 0, 5, 15, 30, 60 minutes) to visualize the movement of the probe from the plasma membrane to the ER and then to the Golgi.[1]

    • For fixed-cell imaging at different time points, fix the cells with 4% paraformaldehyde, wash, and mount for microscopy.[1]

Visualizations

Experimental_Workflow cluster_labeling Labeling cluster_imaging Imaging prep_probe Prepare This compound/BSA Complex add_probe Incubate Cells with Probe (10-30 min, 37°C) prep_probe->add_probe seed_cells Seed Cells on Imaging Dish seed_cells->add_probe wash_cells Wash Cells 3x with Warm Medium add_probe->wash_cells acquire_images Acquire Images (Excitation ~467nm Emission ~539nm) wash_cells->acquire_images

Caption: Workflow for live-cell imaging with this compound.

Troubleshooting_Weak_Signal cluster_solutions Potential Solutions start Problem: Weak or No Golgi Staining conc Increase Probe Concentration (1-10 µM) start->conc bsa Verify Proper Probe-BSA Complexation start->bsa health Check Cell Health and Confluency start->health time Increase Incubation Time start->time settings Optimize Microscope Settings (Laser Power, Exposure) start->settings Ceramide_Metabolism cluster_pathways Metabolic Pathways cluster_products Fluorescent Metabolites ceramide This compound (in Golgi) sm_synthase Sphingomyelin Synthase ceramide->sm_synthase gc_synthase Glucosylceramide Synthase ceramide->gc_synthase sm NBD-Sphingomyelin sm_synthase->sm gc NBD-Glucosylceramide gc_synthase->gc

References

How to address C12-NBD-ceramide precipitation in media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C12-NBD-ceramide. Our aim is to help you resolve common issues encountered during your experiments, with a focus on addressing precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescently labeled sphingolipid, a synthetic analog of ceramide. It consists of a ceramide backbone linked to a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent tag allows for the visualization of its uptake and movement within living cells.[1] Its primary application is as a vital stain for the Golgi apparatus, as it accumulates in this organelle after being metabolized.[1] It is also used to study sphingolipid metabolism and transport pathways.[1][2]

Q2: What are the spectral properties of this compound?

The NBD fluorophore has an excitation maximum of approximately 465 nm and an emission maximum of around 535 nm.[1] It is compatible with standard FITC filter sets on a fluorescence microscope.

Q3: How should I store this compound?

This compound should be stored at -20°C.[1] When stored correctly, it is stable for at least four years.[1]

Q4: In what solvents is this compound soluble?

This compound is soluble in organic solvents such as a chloroform:methanol mixture (2:1), methanol, DMF, and DMSO.[1][3][4] It has very poor solubility in aqueous solutions like cell culture media.[5]

This compound Properties

PropertyValue
Full Chemical Name N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine
Molecular Formula C₃₆H₆₁N₅O₆
Molecular Weight 659.9 g/mol
Excitation Maximum (λex) ~465 nm
Emission Maximum (λem) ~535 nm
Solubility in Organic Solvents DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol (B145695): 20 mg/ml
Storage Temperature -20°C

Data sourced from multiple references.[1][3][4][6]

Troubleshooting Guide: this compound Precipitation

Q1: I observed immediate precipitation when I added my this compound stock solution to my cell culture medium. What is happening and how can I fix it?

This is a common issue known as "solvent shock." It occurs when a compound dissolved in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is not readily soluble.[7] To resolve this, consider the following solutions:

  • Reduce the Final Concentration: Your target concentration of this compound may be too high for your specific medium. Try using a lower final concentration.

  • Use a Serial Dilution Approach: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps. For example, dilute the stock 1:10 in media, mix well, and then add this to the rest of the media.[7]

  • Complex with BSA: this compound should be complexed with fatty acid-free Bovine Serum Albumin (BSA) to improve its solubility and delivery into cells.[1][8] A detailed protocol is provided below.

  • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound-BSA complex.[7]

Q2: I prepared a this compound-BSA complex, but I still see precipitation in my media. What could be the cause?

Even with a BSA complex, precipitation can occur. Here are some possible reasons and solutions:

  • Incomplete Complexation: The this compound may not have fully complexed with the BSA. Ensure you are following a validated protocol for complex formation. This typically involves evaporating the organic solvent from the this compound before resuspending it in a BSA solution.[1]

  • High Probe Concentration: The concentration of the this compound-BSA complex may still be too high. Try lowering the final concentration in your cell culture medium. A starting concentration of 1-5 µM is often recommended, but this may need to be optimized for your cell type.[1]

  • Media Components: The complex mixture of salts, amino acids, and other components in cell culture media can sometimes interact with the probe and reduce its solubility.[9][10][11]

  • Temperature Fluctuations: Extreme temperature changes can cause high molecular weight proteins and other components to precipitate from the solution.[9][10] Avoid repeated freeze-thaw cycles of your media and reagents.

Q3: I notice that the precipitation appears over time after I've added the this compound to my cultures. Why is this happening?

This delayed precipitation can be due to a few factors:

  • Metastable Solution: The initial solution may have been supersaturated. Over time, the compound slowly comes out of solution.[7]

  • Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, including the this compound complex, pushing it beyond its solubility limit.[7][9][10] Ensure proper humidification in your incubator.

  • Temperature Changes: Repeatedly moving culture plates between the incubator and the microscope stage can cause temperature fluctuations that affect solubility.[7]

Experimental Protocols

Protocol: Preparation of this compound-BSA Complex for Live-Cell Imaging

This protocol is designed for the visualization of the Golgi apparatus in living cells.

Materials:

  • This compound stock solution (1 mM in chloroform:methanol 2:1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Live-cell imaging microscopy system with appropriate filter sets for NBD

Procedure:

  • Preparation of this compound-BSA Complex:

    • In a glass tube, evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanol solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.[1]

    • Store the complex at -20°C for future use.

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.

  • Cell Labeling:

    • Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration (a starting concentration of 1-5 µM is recommended, but should be optimized for your specific cell type).[1]

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 10-30 minutes at 37°C.[1]

  • Washing and Incubation:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[1]

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Incubate the cells for an additional 30 minutes at 37°C to allow for the transport and accumulation of the probe in the Golgi apparatus.[1]

  • Imaging:

    • Mount the coverslip or dish on the microscope stage.

    • Visualize the fluorescently labeled Golgi apparatus using the appropriate filter set for NBD.

Visualizations

G cluster_prep Preparation of this compound-BSA Complex cluster_labeling Cell Labeling Workflow start This compound (in organic solvent) dry Evaporate solvent (Nitrogen stream) start->dry resuspend Resuspend in Ethanol dry->resuspend complex Vortex to form This compound-BSA Complex resuspend->complex bsa_solution Fatty acid-free BSA in PBS bsa_solution->complex dilute Dilute Complex in warm media complex->dilute add_to_cells Add to cells dilute->add_to_cells incubate_37c Incubate 10-30 min at 37°C add_to_cells->incubate_37c wash Wash 3x with warm media incubate_37c->wash incubate_golgi Incubate 30 min at 37°C for Golgi transport wash->incubate_golgi image Live-cell imaging incubate_golgi->image

Caption: Experimental workflow for preparing and using the this compound-BSA complex.

G cluster_cell Cellular Trafficking and Metabolism PM Plasma Membrane ER Endoplasmic Reticulum (ER) PM->ER Transport Golgi Golgi Apparatus ER->Golgi Transport Metabolites Fluorescent Metabolites (Glucosylceramide, Sphingomyelin) Golgi->Metabolites Metabolic Conversion Extracellular This compound-BSA (in media) Extracellular->PM Partitioning into membranes

References

Validation & Comparative

A Comparative Guide to C12-NBD-Ceramide and C6-NBD-Ceramide for Golgi Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular trafficking and organelle dynamics, the accurate visualization of the Golgi apparatus is of paramount importance. Fluorescently labeled ceramides (B1148491) have emerged as invaluable tools for this purpose, leveraging the natural sphingolipid metabolic pathway to specifically accumulate in the Golgi complex. This guide provides an objective comparison of two commonly used NBD-labeled ceramide analogs: C12-NBD-ceramide and C6-NBD-ceramide, to assist in the selection of the most appropriate probe for specific experimental needs.

Principle of Golgi Staining by NBD-Ceramides

NBD-ceramides are synthetic analogs of ceramide, a central molecule in sphingolipid metabolism.[1] These fluorescent probes consist of a ceramide backbone linked to a nitrobenzoxadiazole (NBD) fluorophore. When introduced to living cells, these probes readily partition into cellular membranes and are transported to the endoplasmic reticulum (ER) and subsequently to the Golgi apparatus.[1] Within the Golgi, they serve as substrates for enzymes such as sphingomyelin (B164518) synthase and glucosylceramide synthase, leading to the formation of fluorescent sphingomyelin and glucosylceramide.[2][3] This metabolic conversion and subsequent "trapping" of the fluorescent products within the Golgi cisternae is the basis for the specific staining of this organelle.[2]

Performance Comparison: this compound vs. C6-NBD-Ceramide

The primary structural difference between this compound and C6-NBD-ceramide lies in the length of their N-acyl chain. This variation can influence how closely the analog mimics endogenous ceramides and its subsequent metabolic processing.

FeatureThis compoundC6-NBD-Ceramide
Acyl Chain Length C12 (dodecanoyl)C6 (hexanoyl)
Fluorophore NBDNBD
Excitation/Emission (approx.) ~465 nm / ~535 nm~466 nm / ~536 nm[4][5]
Photostability ModerateModerate[1]
Brightness GoodGood[1]
Environmental Sensitivity Sensitive to solvent polaritySensitive to solvent polarity[1][4]
Key Advantage Longer acyl chain may better mimic some natural ceramides.[1]Well-characterized for Golgi staining.[1]
Considerations May require optimization for specific applications.May be rapidly metabolized.[1]

Experimental Protocols

The following are generalized protocols for staining the Golgi apparatus in live and fixed cells using either this compound or C6-NBD-ceramide. Optimization may be required depending on the specific cell type and experimental conditions.

Preparation of NBD-Ceramide-BSA Complex

For efficient delivery into cells, NBD-ceramides are typically complexed with fatty acid-free bovine serum albumin (BSA).

  • Prepare a 1 mM stock solution of the desired NBD-ceramide in a suitable organic solvent (e.g., Chloroform:Methanol 2:1 or Chloroform:Ethanol 19:1 v/v).[1][4][6]

  • In a glass test tube, evaporate the desired amount of the NBD-ceramide stock solution to dryness under a stream of nitrogen gas.[1][4]

  • Resuspend the dried lipid in a small volume of absolute ethanol.[1][4]

  • Prepare a solution of fatty acid-free BSA in a balanced salt solution (e.g., HBSS or PBS) at a concentration of 0.34 mg/mL.[1][4]

  • While vortexing the BSA solution, inject the ethanolic NBD-ceramide solution to achieve the desired final concentration (typically 5 µM NBD-ceramide and 5 µM BSA).[4]

  • The resulting NBD-ceramide-BSA complex can be stored at -20°C.[3][4]

Live-Cell Golgi Staining Protocol

This protocol is designed for the visualization of the Golgi apparatus in living cells.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.[1]

  • Labeling:

    • Remove the culture medium and wash the cells with a pre-warmed, serum-free medium or a balanced salt solution like HBSS with 10 mM HEPES, pH 7.4.[4]

    • Incubate the cells with the NBD-ceramide-BSA complex (typically at a final concentration of 1-5 µM) in the serum-free medium for 10-30 minutes at 37°C or for 30 minutes at 4°C.[1][4] The lower temperature incubation allows for initial membrane labeling, with subsequent warming to initiate transport to the Golgi.

  • Washing and Incubation:

    • Aspirate the labeling solution.[1]

    • Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[1]

    • Add fresh, pre-warmed complete cell culture medium and incubate the cells for an additional 30 minutes at 37°C to allow for the transport and accumulation of the fluorescent probe in the Golgi.[4]

  • Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with a suitable filter set for NBD (e.g., FITC filter set).[1][7]

Fixed-Cell Golgi Staining Protocol

This protocol is for staining the Golgi in cells that have been previously fixed.

  • Cell Fixation:

    • Fix cells grown on coverslips with a suitable fixative, such as 0.5% glutaraldehyde (B144438) or 2-4% paraformaldehyde in PBS, for 5-10 minutes at room temperature.[4][8]

    • Wash the cells several times with a balanced salt solution (e.g., HBSS or PBS).[4]

  • Labeling:

    • Incubate the fixed cells with the NBD-ceramide-BSA complex (typically 5 µM) for 30 minutes at 4°C.[4]

  • Washing and Enhancement:

    • Rinse the cells with the balanced salt solution.[4]

    • To enhance the Golgi staining and reduce background from other membranes, you can perform a "back-exchange" by incubating the cells with a solution of 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes at room temperature.[8]

  • Final Wash and Imaging:

    • Wash the cells with fresh balanced salt solution.[8]

    • Mount the coverslip on a microscope slide and visualize using a fluorescence microscope with the appropriate NBD filter set.[4]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for staining the Golgi apparatus with NBD-ceramides.

Golgi_Staining_Workflow cluster_prep Probe Preparation cluster_cell_culture Cell Culture cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare 1 mM NBD-Ceramide Stock Solution dry_lipid Dry Lipid Under Nitrogen prep_stock->dry_lipid resuspend Resuspend in Ethanol dry_lipid->resuspend complexation Complex NBD-Ceramide with BSA resuspend->complexation prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complexation labeling Incubate with NBD-Ceramide-BSA Complex complexation->labeling seed_cells Seed Cells on Coverslips/Dishes wash_cells_pre Wash Cells seed_cells->wash_cells_pre wash_cells_pre->labeling wash_cells_post Wash to Remove Excess Probe labeling->wash_cells_post incubation Incubate for Golgi Transport (Live Cells) wash_cells_post->incubation imaging Fluorescence Microscopy (NBD Filter Set) incubation->imaging

Caption: Experimental workflow for Golgi staining using NBD-ceramides.

Conclusion

Both this compound and C6-NBD-ceramide are effective probes for visualizing the Golgi apparatus. C6-NBD-ceramide is a well-established and widely used reagent for this purpose. The longer acyl chain of this compound may offer an advantage in experiments where mimicking the behavior of endogenous, longer-chain ceramides is critical. The choice between these two probes will ultimately depend on the specific research question and the cellular context being investigated. For routine Golgi visualization, the well-characterized C6-NBD-ceramide is a reliable choice. For studies focusing on the metabolism of specific ceramide species, this compound may provide a more physiologically relevant model. In either case, careful optimization of the staining protocol is recommended to achieve the best results.

References

A Comparative Guide to C12-NBD-Ceramide and BODIPY-Ceramide as Fluorescent Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of sphingolipid biology, the selection of an appropriate fluorescent probe is paramount for the accurate visualization and interpretation of cellular lipid trafficking and metabolism. This guide provides a comprehensive, data-driven comparison of two widely utilized fluorescent ceramide analogs: C12-NBD-ceramide and BODIPY-ceramide. By examining their photophysical properties, cellular performance, and potential artifacts, this document aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.

Ceramides (B1148491) are central molecules in sphingolipid metabolism, acting as precursors for complex sphingolipids and as signaling molecules in their own right. Fluorescently tagging ceramides allows for the real-time tracking of their journey through the cell, providing insights into fundamental processes such as transport from the endoplasmic reticulum (ER) to the Golgi apparatus and the subsequent synthesis of sphingomyelin (B164518) and glycosphingolipids.

Performance Comparison at a Glance

FeatureThis compoundBODIPY-Ceramide (BODIPY FL C5)Key Considerations for Researchers
Excitation Max (nm) ~465[1]~505[2][3]Both are compatible with common laser lines and filter sets.
Emission Max (nm) ~535[1]~511-512[2][3]NBD has a larger Stokes shift, which can be advantageous in minimizing spectral overlap in multicolor imaging.
Quantum Yield Environment-dependent, generally lowerHigh (often approaching 1.0)[4][5]BODIPY probes are significantly brighter, enabling the detection of low-abundance lipids and reducing phototoxicity by allowing for lower concentrations and shorter exposure times.[4]
Molar Absorptivity ModerateHigh (>80,000 cm⁻¹M⁻¹)The higher molar absorptivity of BODIPY contributes to its superior brightness.
Photostability Moderate; susceptible to photobleaching[4][6]High; more resistant to photobleaching[7][][9][10][11]BODIPY is the preferred choice for time-lapse live-cell imaging and experiments requiring prolonged illumination.[4]
Environmental Sensitivity Highly sensitive to solvent polarity; fluorescence increases in nonpolar environments[6][12]Relatively insensitive to solvent polarity and pH[12]The environmental sensitivity of NBD can be leveraged to probe membrane properties but may also introduce artifacts. BODIPY provides a more stable signal in the heterogeneous cellular environment.[12]
Concentration-Dependent Emission No significant shiftExhibits a shift from green (~515 nm) to red (~620 nm) fluorescence at high concentrations due to excimer formation.[13]This property of BODIPY-ceramide can be used to estimate the local concentration of the probe within cellular compartments like the Golgi apparatus.[13]
Potential Artifacts Can be rapidly metabolized; photobleaching can limit long-term imaging.[4]The bulky fluorophore may alter lipid packing and metabolism compared to native ceramide. The concentration-dependent emission shift requires careful interpretation.It is crucial to use the lowest possible probe concentration and perform appropriate controls to minimize artifacts.

In-Depth Analysis of Performance Characteristics

Photophysical Properties

BODIPY-ceramide consistently outperforms this compound in terms of brightness and photostability.[4] The high fluorescence quantum yield, often approaching 1.0 in various solvents, and a high molar extinction coefficient make BODIPY probes exceptionally bright.[4] This allows for the use of lower concentrations, thereby minimizing potential cellular perturbations and phototoxicity. Furthermore, the superior photostability of the BODIPY fluorophore makes it ideal for long-term live-cell imaging experiments that require extended periods of illumination.[7][][9][10][11]

This compound , while a widely used and cost-effective probe, exhibits moderate brightness and is more susceptible to photobleaching.[4][6] A key characteristic of the NBD fluorophore is its environmental sensitivity. Its fluorescence quantum yield increases in nonpolar environments, a property that can be exploited to study changes in membrane polarity. However, this sensitivity can also lead to artifacts and complicate quantitative analysis.[6][12]

Cellular Trafficking and Metabolism

Both this compound and BODIPY-ceramide are valuable tools for studying the de novo synthesis of sphingolipids. After being taken up by cells, these fluorescent analogs are transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where they serve as substrates for the synthesis of fluorescent sphingomyelin and glucosylceramide.[14] This process allows for the visualization of the central hub of sphingolipid metabolism.

The transport of ceramide from the ER to the Golgi can occur through both vesicular and non-vesicular pathways. A key protein in the non-vesicular pathway is the ceramide transfer protein (CERT) , which extracts ceramide from the ER membrane and delivers it to the Golgi.[15][16][17][18][19] Both fluorescent ceramide analogs are utilized by this pathway, enabling the study of CERT-mediated transport.

It is important to note that the structure of the fluorophore can influence the metabolism and trafficking of the ceramide analog. The bulkier BODIPY moiety may lead to differences in how the molecule is recognized and processed by cellular enzymes compared to the smaller NBD group.

Potential for Artifacts

A notable characteristic of some BODIPY-ceramides is their concentration-dependent shift in fluorescence emission. At low concentrations in membranes, they emit green fluorescence. However, at higher concentrations, they form excimers that emit red fluorescence.[13] While this can be a useful tool for estimating the local concentration of the probe, it also requires careful calibration and interpretation to avoid misinterpretation of the data.

For both probes, it is crucial to use the lowest effective concentration to minimize potential artifacts such as alterations in membrane properties and off-target effects. Researchers should always perform control experiments to ensure that the observed phenomena are not due to the probe itself.

Experimental Methodologies

General Protocol for Live-Cell Labeling with Fluorescent Ceramide Analogs

This protocol provides a general framework for labeling live cells with either this compound or BODIPY-ceramide. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental setup.

Materials:

  • This compound or BODIPY-ceramide stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging microscopy system with appropriate filter sets

Procedure:

  • Preparation of Ceramide-BSA Complex:

    • Evaporate the desired amount of the ceramide stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in a small volume of ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS or HBSS (e.g., 0.34 mg/mL) while vortexing to create a ceramide-BSA complex (e.g., 100 µM).[1]

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.

  • Cell Labeling:

    • Dilute the ceramide-BSA complex in complete cell culture medium to a final working concentration (typically 1-5 µM).

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 15-30 minutes at 37°C.[2] For pulse-chase experiments, a shorter incubation (e.g., 10 minutes) at 4°C can be used to label the plasma membrane, followed by a chase at 37°C.[1]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium or imaging buffer to remove excess probe.[1][2]

  • Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Visualize the fluorescently labeled Golgi apparatus and other cellular structures using the appropriate excitation and emission filters.

    • For time-lapse imaging, acquire images at desired intervals.

Visualizing Sphingolipid Metabolism and Transport

Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[14][20][21][22] A series of enzymatic reactions leads to the formation of ceramide. Ceramide is then transported to the Golgi apparatus, where it is converted into more complex sphingolipids like sphingomyelin and glucosylceramide.[14][20][21]

Sphingolipid_Biosynthesis De Novo Sphingolipid Biosynthesis Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi Transport (CERT) Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates a typical workflow for a pulse-chase experiment designed to track the movement of fluorescently labeled ceramides through the cell.

Live_Cell_Imaging_Workflow Pulse-Chase Live-Cell Imaging Workflow Start Start Prepare_Cells Seed cells on imaging dish Start->Prepare_Cells Prepare_Probe Prepare Ceramide-BSA complex Prepare_Cells->Prepare_Probe Pulse_Label Incubate cells with probe at 4°C (Pulse) Prepare_Probe->Pulse_Label Wash Wash cells to remove unbound probe Pulse_Label->Wash Chase Incubate cells at 37°C (Chase) Wash->Chase Image Acquire images at different time points Chase->Image Analyze Analyze image data Image->Analyze End End Analyze->End

Caption: Pulse-Chase Live-Cell Imaging Workflow.

Conclusion

Both this compound and BODIPY-ceramide are powerful tools for investigating the complex world of sphingolipid biology. The choice between them will ultimately depend on the specific requirements of the experiment.

This compound remains a viable option for many applications, particularly when its environmental sensitivity can be leveraged as an experimental tool. Its lower cost also makes it an attractive choice for initial or high-throughput studies.

BODIPY-ceramide is the superior choice for experiments that demand high sensitivity, photostability, and a stable fluorescent signal. Its exceptional brightness and resistance to photobleaching make it the gold standard for quantitative and long-term live-cell imaging studies.

By carefully considering the data and protocols presented in this guide, researchers can select the optimal fluorescent ceramide probe to illuminate the intricate pathways of sphingolipid metabolism and trafficking in their cellular models.

References

Validating C12-NBD-ceramide as a true analog of natural ceramide.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracking of lipids within cellular environments is paramount to understanding complex biological processes. This guide provides a comprehensive comparison of C12-NBD-ceramide to its natural counterpart, offering experimental data and protocols to validate its use as a true analog for studying ceramide metabolism, trafficking, and signaling.

Ceramides (B1148491) are central bioactive lipids involved in a myriad of cellular functions, including the regulation of cell growth, differentiation, and apoptosis. The use of fluorescently labeled ceramide analogs, such as this compound, has become an invaluable tool for visualizing these processes in living cells. However, the addition of a fluorescent tag can potentially alter the molecule's biological behavior. This guide examines the fidelity of this compound as a surrogate for natural ceramide, compares it with alternative fluorescent probes, and provides detailed methodologies for its validation.

Performance Comparison: this compound vs. Natural Ceramide and Alternatives

The validity of this compound as an analog hinges on its ability to faithfully mimic the metabolic fate and cellular distribution of natural ceramides. While the nitrobenzoxadiazole (NBD) fluorophore offers convenient visualization, its chemical properties can influence enzymatic recognition and intracellular transport.

Metabolic Fidelity:

One of the key considerations is how well this compound is processed by the enzymes of ceramide metabolism. Studies have shown that the NBD tag can affect the substrate specificity of different ceramidases. For instance, this compound is readily hydrolyzed by alkaline and neutral ceramidases, in some cases even more efficiently than radiolabeled natural ceramides.[1] However, it is a relatively poor substrate for acid ceramidase, which preferentially hydrolyzes the natural counterpart.[1] This differential processing is a critical factor to consider when interpreting experimental results.

Comparison with Alternative Fluorophores:

BODIPY-labeled ceramides represent a common alternative to NBD-ceramides. BODIPY dyes are generally brighter and more photostable than NBD, which can be advantageous for high-resolution imaging. However, the bulkier BODIPY moiety may cause greater steric hindrance, potentially impacting protein-lipid interactions and membrane partitioning to a larger extent than the NBD group.

Another emerging alternative is the use of "click chemistry." This approach involves introducing a small, bioorthogonal functional group (like an alkyne or azide) into the ceramide molecule. This minimally-disruptive tag can then be specifically and efficiently labeled with a fluorescent probe. This method offers the potential for more accurate tracking of ceramide metabolism and localization with reduced perturbation of the natural system.

Data Summary:

ParameterThis compoundNatural C12-CeramideBODIPY-CeramideClick-Chemistry Labeled Ceramide
Visualization GoodNone (requires indirect methods)Excellent (high brightness & photostability)Excellent (versatile fluorophore choice)
Metabolism by Alkaline/Neutral Ceramidase Good substrate[1]Good substratePotentially alteredMinimally altered
Metabolism by Acid Ceramidase Poor substrate[1]Good substratePotentially alteredMinimally altered
Potential for Artifacts Moderate (fluorophore can influence localization and metabolism)LowHigher (bulkier tag)Low (small modification)
Cellular Perturbation PossibleNoneMore likelyMinimal

Experimental Protocols

To validate the use of this compound in a specific experimental system, it is crucial to perform comparative studies alongside a natural ceramide control. Below are detailed protocols for key validation experiments.

Protocol 1: Comparative Analysis of Ceramide Metabolism by HPLC

This protocol allows for the quantitative comparison of the metabolic conversion of this compound and natural C12-ceramide to their respective sphingomyelin (B164518) and glucosylceramide derivatives.

Materials:

  • This compound

  • C12-ceramide (unlabeled)

  • Cell culture medium and supplements

  • Cultured cells of interest

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector and a suitable column (e.g., C18 reverse-phase)

  • Internal standards for ceramides, sphingomyelin, and glucosylceramide

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with either this compound or C12-ceramide at a predetermined concentration and for various time points.

  • Lipid Extraction: After treatment, wash the cells with ice-cold PBS and harvest them. Perform a total lipid extraction using a standard method, such as the Bligh and Dyer method.

  • Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute them in a suitable solvent for HPLC analysis. For the unlabeled C12-ceramide samples, derivatization with a fluorescent tag (e.g., anthroyl cyanide) will be necessary for detection.[2]

  • HPLC Analysis: Inject the samples into the HPLC system. Use a gradient elution program to separate the different lipid species. The fluorescence detector will be set to the appropriate excitation and emission wavelengths for the NBD fluorophore or the derivatizing agent.

  • Quantification: Identify and quantify the peaks corresponding to the ceramide analog and its metabolites by comparing their retention times and peak areas to those of the known standards.

Protocol 2: Subcellular Localization by Confocal Microscopy

This protocol outlines the visualization and comparison of the subcellular distribution of this compound with the localization of natural ceramides (visualized via immunofluorescence).

Materials:

  • This compound

  • Cultured cells of interest on coverslips

  • Paraformaldehyde (PFA) for cell fixation

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Primary antibody against ceramide

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Cell Culture and Labeling: Plate cells on coverslips. For this compound analysis, incubate the cells with the fluorescent analog for the desired time. For natural ceramide analysis, proceed directly to fixation.

  • Fixation and Permeabilization: Fix the cells with PFA, followed by permeabilization to allow antibody entry.

  • Immunostaining (for natural ceramide): Incubate the fixed and permeabilized cells with the primary anti-ceramide antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips on microscope slides. Acquire images using a confocal microscope, capturing the fluorescence from this compound or the secondary antibody, along with the nuclear stain.

  • Co-localization Analysis: Analyze the images to determine the subcellular compartments where the fluorescent signals are concentrated (e.g., Golgi apparatus, endoplasmic reticulum, plasma membrane). For this compound, co-staining with organelle-specific markers can be performed to confirm localization.

Mandatory Visualizations

Ceramide Metabolism and Transport Workflow

Ceramide_Metabolism_Workflow cluster_Exogenous Exogenous Delivery cluster_Cellular_Uptake Cellular Uptake & Trafficking cluster_Metabolism Metabolic Conversion C12-NBD-Cer This compound Plasma_Membrane Plasma Membrane C12-NBD-Cer->Plasma_Membrane Uptake Natural_Cer Natural C12-Ceramide Natural_Cer->Plasma_Membrane Uptake Endosomes Endosomes Plasma_Membrane->Endosomes ER Endoplasmic Reticulum Plasma_Membrane->ER Golgi Golgi Apparatus Endosomes->Golgi ER->Golgi NBD-SM NBD-Sphingomyelin Golgi->NBD-SM Sphingomyelin Synthase NBD-GlcCer NBD-Glucosylceramide Golgi->NBD-GlcCer Glucosylceramide Synthase Natural_SM Sphingomyelin Golgi->Natural_SM Sphingomyelin Synthase Natural_GlcCer Glucosylceramide Golgi->Natural_GlcCer Glucosylceramide Synthase

Caption: Workflow for comparing the metabolism of this compound and natural ceramide.

Ceramide-Induced Apoptosis Signaling Pathway

Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Procaspase8 Pro-caspase-8 Death_Receptors->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9->Apoptosome forms Caspase9->Caspase3 Ceramide Ceramide Ceramide->Death_Receptors sensitizes Ceramide->Mitochondrion promotes permeabilization Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide's role in initiating both extrinsic and intrinsic apoptosis pathways.

By carefully considering the inherent properties of this compound and conducting rigorous validation experiments, researchers can confidently utilize this fluorescent analog to gain valuable insights into the complex biology of ceramides.

References

Interpreting the Glow: A Comparative Guide to NBD-Labeled Lipids and Their Alternatives in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, fluorescently labeled lipids are indispensable tools for dissecting the intricate dynamics of cellular membranes.[1] Among these, lipids tagged with the nitrobenzoxadiazole (NBD) fluorophore have been widely used to track lipid trafficking and metabolism.[1][2] However, the interpretation of data from NBD-labeled lipids can be confounded by several potential artifacts.[1] This guide provides an objective comparison of NBD-labeled lipids with their common alternatives, offering supporting experimental data, detailed protocols, and visual aids to facilitate informed experimental design and accurate data interpretation.

While NBD-labeled lipids are a cost-effective and popular option, their inherent photophysical properties and structural characteristics can lead to misleading results.[1][3] Understanding these limitations is critical for the accurate interpretation of cellular imaging experiments.

Key Limitations of NBD-Labeled Lipids

The utility of NBD-labeled lipids is constrained by several key factors that can influence their behavior within the complex cellular environment.

  • Environmental Sensitivity: The fluorescence of the NBD group is highly sensitive to the polarity of its microenvironment.[2][4] It fluoresces weakly in aqueous environments and brightly in hydrophobic, nonpolar environments.[2][4] While this property can be exploited to probe membrane characteristics, it can also be a significant source of artifacts, making quantitative analysis challenging.[1][5]

  • Bulky Fluorophore and Structural Perturbation: The polar NBD moiety can alter the alignment of the lipid's acyl chain, sometimes causing it to loop back towards the membrane-water interface.[6] This structural perturbation can affect how the lipid analog is transported and localized within the cell compared to its endogenous counterpart.[7] Studies comparing headgroup-labeled NBD-PE with chain-labeled probes have shown that the bulky headgroup can hamper the movement of the probe between fusing vesicles, reducing the apparent rate of lipid mixing.[8]

  • Moderate Photostability: NBD-labeled lipids are susceptible to photobleaching, limiting their use in time-lapse live-cell imaging and experiments that require prolonged light exposure.[1][7] Their photostability can also be sensitive to the local environment; for instance, it is reduced in the presence of cholesterol.[9]

  • Metabolic Instability and Artifacts: NBD-labeled lipids can be actively metabolized by cellular enzymes, such as phospholipases.[7][10] For example, phospholipase A2 activity can hydrolyze NBD-lipids, releasing the labeled fatty acids into the medium and complicating the quantitative analysis of lipid internalization.[7][10] Furthermore, exogenously added NBD-lipids may not fully mimic the biological functions of their endogenous counterparts and are often subject to endocytosis and subsequent degradation in lysosomes.[11][12]

Performance Comparison of Fluorescent Lipid Probes

The selection of a fluorescent probe should be based on a clear understanding of its photophysical properties and its behavior within the cellular environment.[1] Probes like BODIPY and TopFluor (a BODIPY-like dye) often offer superior performance for many applications.[1][3]

Table 1: Photophysical Properties of Common Fluorescent Lipid Probes

PropertyNBD (Nitrobenzoxadiazole)BODIPY FL
Excitation Wavelength (nm) ~466[1][5]~505[1][5]
Emission Wavelength (nm) ~536[1][5]~511-512[1][5]
Quantum Yield Environment-dependent, generally lower[1]High (often approaching 1.0)[1]
Brightness Moderate[1]High, due to higher molar absorptivity and quantum yield[1][9]
Photostability Moderate; susceptible to photobleaching[1][7]High; more resistant to photobleaching[1][9]
Environmental Sensitivity Highly sensitive to solvent polarity[1][2]Relatively insensitive to solvent polarity and pH[1][5]
Primary Advantage Environmental sensitivity can probe membrane properties[1]Brightness and photostability are ideal for live-cell imaging[1][5]
Primary Disadvantage Potential for artifacts due to environmental sensitivity and photobleaching[1]Aggregation-dependent emission shift can occur at high concentrations[9]
Logical Framework: How NBD-Lipid Properties Can Lead to Artifacts

The inherent characteristics of the NBD fluorophore can cascade into experimental artifacts that may lead to misinterpretation of cellular lipid dynamics.

cluster_0 Inherent Properties of NBD Fluorophore cluster_1 Potential Experimental Artifacts Prop1 High Environmental Sensitivity Art1 Inaccurate Quantification of Localization Prop1->Art1 Fluorescence varies with local polarity Prop2 Bulky & Polar Structure Art2 Altered Lipid Trafficking Pathways Prop2->Art2 Steric hindrance alters interaction & transport Prop3 Moderate Photostability Art3 Signal Loss in Time-Lapse Imaging Prop3->Art3 Photobleaching reduces signal over time Prop4 Metabolic Susceptibility Art4 Misleading Metabolic Fate Prop4->Art4 Probe is modified/ degraded by enzymes

Caption: Limitations of NBD-lipids leading to experimental artifacts.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key experiments comparing and utilizing fluorescent lipid probes.

Protocol 1: Staining the Golgi Apparatus with Fluorescent Ceramide Analogs

Both NBD- and BODIPY-labeled ceramides (B1148491) are classic vital stains for the Golgi apparatus.[5] This protocol allows for a direct comparison of their performance.

A. Preparation of Sphingolipid-BSA Complex

  • Objective: To create a water-soluble complex for efficient delivery of the fluorescent lipid to living cells.[9]

  • Prepare a 1 mM stock solution of the fluorescent sphingolipid (e.g., NBD-C6-ceramide or BODIPY-FL-C5-ceramide) in a chloroform:ethanol (19:1 v/v) mixture.[9]

  • Dispense 50 µL of the stock solution into a small glass test tube.[9]

  • Evaporate the solvent first under a stream of nitrogen and then under a vacuum for at least 1 hour to form a thin lipid film.[9]

  • Resuspend the dried lipid in 5 mL of culture medium containing 0.34 mg/mL defatted bovine serum albumin (BSA).

  • Sonicate the mixture in a bath sonicator until the lipid film is completely dissolved to form the sphingolipid-BSA complex.

B. Cell Staining and Imaging

  • Culture cells to the desired confluency on glass-bottom dishes suitable for live-cell imaging.

  • Rinse the cells once with pre-warmed culture medium.[5]

  • Prepare a working solution by diluting the sphingolipid-BSA complex (from Part A) in culture medium to a final concentration of 1-5 µM.[5]

  • Incubate the cells with the labeling solution at 37°C for 15-30 minutes.[5]

  • Wash the cells twice with fresh, pre-warmed medium to remove excess probe.

  • Image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm) and BODIPY-FL (Excitation ~505 nm, Emission ~511 nm).[1]

Protocol 2: Quantitative Lipid Uptake/Internalization Assay

This protocol describes a method to quantify the internalization of fluorescently labeled lipids from the plasma membrane, adapted from confocal microscopy and flow cytometry-based assays.[7][10]

  • Cell Preparation: Plate cells in a multi-well format (e.g., 96-well plate for plate reader analysis or larger dishes for microscopy/flow cytometry) and grow to confluency.[13]

  • Labeling: Cool the cells to 4°C to inhibit endocytosis.[10] Incubate the cells with 1-5 µM of the fluorescent lipid analog (e.g., NBD-PS or BODIPY-PS) in a suitable buffer (like Tris-buffered saline with salts, TBSS) at 4°C for 30-60 minutes.

  • Removal of External Probe (Back-Extraction): After incubation, wash the cells twice with cold buffer. To measure the internalized fraction, remove the probe remaining in the outer leaflet of the plasma membrane. This is achieved by incubating the cells with a BSA solution (e.g., 5% w/v defatted BSA in buffer) for a defined period (e.g., two washes of 1 minute each).[7] The optimal BSA concentration and incubation time may need to be determined for each cell type.[7][10]

  • Quantification:

    • For Microscopy: Acquire images before and after BSA back-extraction. The remaining cell-associated fluorescence represents the internalized lipid.

    • For Flow Cytometry: Analyze the cell population before and after back-extraction to determine the mean fluorescence intensity of internalized probe.[10]

    • For Plate Reader: Lyse the cells with a suitable lysis buffer and measure the fluorescence intensity in the cell lysate.[13]

  • Controls: To block metabolic conversion of NBD-lipids, the assay can be performed in the presence of phospholipase inhibitors.[7][10] To suppress uptake by endocytosis, the assay is typically performed at 20°C or below.[10]

Visualizing Experimental and Biological Pathways

Workflow for Comparing Fluorescent Lipid Probes

This workflow outlines the key steps in an experiment designed to compare the performance of different fluorescent lipid probes for a cellular trafficking study.

A 1. Probe Preparation (e.g., NBD-lipid vs BODIPY-lipid) - Prepare BSA complexes C 3. Cell Labeling - Incubate cells with probes at 37°C or 4°C A->C B 2. Cell Culture - Plate cells on glass-bottom dishes B->C D 4. Wash & Back-Extraction - Remove external probe with BSA solution C->D E 5. Live-Cell Imaging - Confocal Microscopy - Acquire time-lapse series D->E F 6. Data Analysis - Quantify internalization - Measure photobleaching rate - Compare subcellular localization E->F

Caption: Experimental workflow for comparing fluorescent lipid probes.

Simplified Ceramide Trafficking Pathway

Fluorescent ceramide analogs are valuable tools for visualizing the secretory and endocytic pathways, with prominent accumulation in the Golgi complex.

PM Plasma Membrane Endosome Early Endosome PM->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Transport Lysosome Lysosome Endosome->Lysosome Degradation Pathway Golgi->PM Secretory Pathway (to cell surface) ER Endoplasmic Reticulum Golgi->ER

Caption: Simplified trafficking pathway of fluorescent ceramide analogs.

Conclusion and Recommendations

While NBD-labeled lipids have been foundational tools in cell biology, a thorough understanding of their potential for generating artifacts is essential for accurate data interpretation.[1] Their environmental sensitivity, moderate photostability, and potential for metabolic alteration can limit their utility, particularly in quantitative and long-term live-cell imaging studies.[1][5][7]

For many applications, alternative probes such as BODIPY-labeled lipids offer superior performance due to their high brightness, exceptional photostability, and relative insensitivity to the cellular environment.[1][5]

Recommendations for Probe Selection:

  • For high-resolution, time-lapse live-cell imaging: BODIPY or TopFluor-labeled lipids are the preferred choice due to their high photostability and brightness.[1][3]

  • For detecting low-abundance lipids: The brightness of BODIPY probes provides a significant advantage in achieving a better signal-to-noise ratio.[1]

  • For endpoint assays where photobleaching is not a primary concern: NBD-labeled lipids can still be a viable and cost-effective option.[5]

  • For probing local membrane environments: The environmental sensitivity of NBD can be leveraged, but this requires careful controls and interpretation to deconvolve changes in probe location from changes in fluorescence quantum yield.[1][5]

Ultimately, the choice of a fluorescent lipid analog is a critical decision that should be guided by the specific requirements of the experiment.[1] By carefully considering the properties of each probe and validating their behavior in the specific cellular context, researchers can minimize artifacts and generate more reliable and interpretable data.

References

Cross-Validation of C12-NBD-Ceramide Data with Mass Spectrometry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two powerful methodologies for studying ceramide metabolism: the use of the fluorescent analog C12-NBD-ceramide and mass spectrometry. Researchers, scientists, and drug development professionals can use this guide to understand the experimental protocols, data presentation, and the inherent advantages and limitations of each technique. This understanding is crucial for selecting the appropriate method for specific experimental needs and for the critical evaluation of the resulting data.

Introduction to Ceramide Analysis

Ceramides (B1148491) are bioactive sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell proliferation, and inflammation. The dysregulation of ceramide metabolism is implicated in numerous diseases, making the accurate tracking and quantification of these molecules of paramount importance in biomedical research. Two of the most prominent techniques for studying ceramides are the use of fluorescently labeled analogs, such as this compound, and mass spectrometry (MS).

This compound allows for the visualization of ceramide trafficking and metabolism in living cells, providing valuable spatial and temporal information. In contrast, mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high specificity and the ability to perform absolute quantification of a wide range of endogenous ceramide species. This guide will provide a detailed comparison of these two powerful techniques.

Data Presentation: A Comparative Overview

Direct quantitative comparison between this compound fluorescence and mass spectrometry is challenging due to the intrinsic differences in the methodologies. This compound assays typically measure relative changes in fluorescence intensity, which reflect the metabolic flux and localization of the fluorescent analog. Mass spectrometry, on the other hand, provides absolute or relative quantification of endogenous, unlabeled ceramides.

The following tables summarize the type of quantitative data and performance characteristics of each technique.

Table 1: Comparison of Performance Characteristics

FeatureThis compound (Fluorescence-based)Mass Spectrometry (LC-MS/MS)
Principle Tracks the uptake, trafficking, and metabolism of a fluorescent ceramide analog.Separates and detects endogenous ceramides based on their mass-to-charge ratio.
Data Output Relative fluorescence units (RFU), localization images.Absolute or relative concentration (e.g., pmol/mg protein, ng/mL).
Advantages - Enables live-cell imaging for spatial and temporal analysis.- Relatively high-throughput and cost-effective.- Good for studying metabolic flux and pathway dynamics.- High specificity and sensitivity for a wide range of ceramide species.- Provides absolute quantification of endogenous lipids.- Can distinguish between different acyl chain variants.
Limitations - Indirectly measures ceramide metabolism through an analog.- The bulky NBD group can alter the lipid's properties and metabolism.- Potential for artifacts due to altered trafficking and enzyme recognition.- Typically requires cell lysis, precluding live-cell analysis.- Higher equipment and operational costs.- Does not provide subcellular localization information.

Table 2: Example Data - Metabolism of NBD-C6-Ceramide in MCF7 Cells

This table presents data on the metabolism of a closely related fluorescent ceramide analog, NBD-C6-ceramide, as measured by HPLC with fluorescence detection. The data illustrates the type of quantitative information that can be obtained regarding the metabolic fate of the fluorescent analog.

MetaboliteControl (Area Under Curve - AUC)PDMP (GCS Inhibitor) Treated (AUC)Fenretinide (DES Inhibitor) Treated (AUC)
NBD-Hexosylceramide 100 ± 1025 ± 5110 ± 12
NBD-Sphingomyelin 100 ± 8105 ± 995 ± 7
NBD-Ceramide-1-Phosphate 100 ± 1298 ± 1140 ± 6
NBD-Ceramide (unmetabolized) 100 ± 9150 ± 15180 ± 20

Data is presented as mean ± SEM, normalized to the control group. Data is illustrative and based on trends reported in the literature.

Table 3: Example Data - Endogenous Ceramide Species in Human Plasma

This table shows representative data for the concentration of various endogenous ceramide species in human plasma as determined by LC-MS/MS. This highlights the ability of mass spectrometry to provide absolute quantification of individual, naturally occurring ceramide molecules.[1]

Ceramide SpeciesConcentration (ng/mL)
C14:0-Ceramide 2.8 ± 0.5
C16:0-Ceramide 65.2 ± 12.3
C18:0-Ceramide 35.1 ± 7.8
C18:1-Ceramide 25.6 ± 5.1
C20:0-Ceramide 18.9 ± 3.9
C24:0-Ceramide 150.3 ± 25.7
C24:1-Ceramide 210.5 ± 38.4

Data is presented as mean ± SD and is representative of typical values found in the literature.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both this compound-based assays and LC-MS/MS analysis of ceramides.

Protocol 1: this compound Labeling and Trafficking in Cultured Cells

This protocol is adapted from methods used to track the cellular fate of NBD-ceramides.

  • Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy) and grow to the desired confluency.

  • NBD-Ceramide Labeling:

    • Prepare a stock solution of this compound in ethanol.

    • Complex the this compound with fatty acid-free bovine serum albumin (BSA) in a serum-free medium.

    • Remove the culture medium from the cells and wash with warm phosphate-buffered saline (PBS).

    • Incubate the cells with the this compound/BSA complex in a serum-free medium for the desired time (e.g., 30-60 minutes) at 37°C.

  • Chase Period (Optional):

    • To track the movement of the fluorescent ceramide, the labeling medium can be removed, and the cells can be incubated in a fresh, complete medium for various time points.

  • Imaging:

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (Excitation/Emission: ~466/536 nm).

  • Quantification (Optional, for metabolic studies):

    • After labeling, scrape the cells and perform a lipid extraction (e.g., Bligh-Dyer method).

    • Separate the lipid extract using high-performance liquid chromatography (HPLC).

    • Quantify the fluorescence of the parent this compound and its metabolites using a fluorescence detector.

Protocol 2: LC-MS/MS for Endogenous Ceramide Quantification

This protocol provides a general workflow for the quantitative analysis of ceramides from biological samples.[1]

  • Sample Preparation and Lipid Extraction:

    • Harvest cells or tissue and record the weight or cell number.

    • Add a known amount of an internal standard cocktail (e.g., C17:0-ceramide) to the sample.

    • Perform lipid extraction using an appropriate method, such as a modified Bligh-Dyer extraction.[1]

    • Evaporate the organic solvent under a stream of nitrogen.

  • Sample Derivatization (Optional):

    • Depending on the specific LC-MS/MS method, derivatization of the ceramides may be performed to enhance ionization efficiency.

  • LC Separation:

    • Reconstitute the lipid extract in a suitable solvent.

    • Inject the sample into a liquid chromatography system, typically with a C18 reversed-phase analytical column, to separate the different lipid species.[1]

  • MS/MS Detection:

    • Analyze the eluate using a tandem mass spectrometer.

    • The instrument is set to detect the specific mass-to-charge ratio (m/z) of the precursor and product ions for each ceramide species of interest.

  • Data Analysis:

    • Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.

    • Normalize the data to the initial sample amount (e.g., cell number or protein concentration).

Mandatory Visualization

Ceramide Signaling Pathway

Ceramide_Signaling_Pathway Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase Activation Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo Ceramide Ceramide Accumulation SMase->Ceramide DeNovo->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase CAPP Ceramide-Activated Protein Phosphatase Ceramide->CAPP PKCzeta Protein Kinase C ζ Ceramide->PKCzeta CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Apoptosis Apoptosis CAPP->Apoptosis PKCzeta->Apoptosis

Caption: A simplified diagram of ceramide-mediated signaling pathways.

Experimental Workflow: this compound vs. Mass Spectrometry

Experimental_Workflows cluster_NBD This compound Workflow cluster_MS Mass Spectrometry Workflow NBD_Start Live Cells NBD_Label Label with This compound NBD_Start->NBD_Label NBD_Image Fluorescence Microscopy NBD_Label->NBD_Image NBD_Extract Lipid Extraction NBD_Label->NBD_Extract NBD_Result Qualitative Data: Subcellular Localization NBD_Image->NBD_Result NBD_HPLC HPLC Separation NBD_Extract->NBD_HPLC NBD_Quant Quantitative Data: Relative Metabolic Flux NBD_HPLC->NBD_Quant MS_Start Cells or Tissue MS_Lysis Homogenization & Lysis MS_Start->MS_Lysis MS_Extract Lipid Extraction with Internal Standard MS_Lysis->MS_Extract MS_LC LC Separation MS_Extract->MS_LC MS_MS Tandem Mass Spectrometry MS_LC->MS_MS MS_Result Quantitative Data: Absolute Endogenous Levels MS_MS->MS_Result

Caption: Comparative experimental workflows for ceramide analysis.

Cross-Validation and Interpretation

While a direct quantitative correlation between this compound fluorescence intensity and the absolute concentration of a specific ceramide measured by mass spectrometry is not straightforward, the two techniques can be used in a complementary manner for cross-validation. For instance, if treatment with a compound leads to an increase in the fluorescence of this compound in a specific cellular compartment, mass spectrometry can be used to confirm that the levels of endogenous ceramides with specific acyl chain lengths are also elevated.

It is crucial to acknowledge the potential for the NBD moiety to introduce artifacts. The larger size and polarity of the NBD group compared to a native acyl chain can influence how the molecule interacts with enzymes and transport proteins, and how it partitions into different membrane domains. Therefore, while this compound is an invaluable tool for generating hypotheses and observing dynamic processes, findings should ideally be validated with methods that measure the endogenous lipids, such as mass spectrometry.

Conclusion

References

A Comparative Analysis of Long-Chain vs. Short-Chain Fluorescent Ceramides for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probes is critical for accurately deciphering cellular processes. Among the myriad of available tools, fluorescently labeled ceramides (B1148491) have emerged as indispensable for studying lipid metabolism, membrane dynamics, and ceramide-mediated signaling pathways. However, the acyl chain length of these ceramide analogs—categorized as either long-chain or short-chain—significantly influences their biophysical properties and biological activities. This guide provides an objective comparison of long-chain versus short-chain fluorescent ceramides, supported by experimental data, to aid in the selection of the most appropriate probe for your research needs.

Ceramides, a class of sphingolipids, are not only structural components of cellular membranes but also potent signaling molecules involved in critical cellular events such as apoptosis, cell senescence, differentiation, and autophagy.[1][2][3][4] The study of these processes has been greatly facilitated by the development of fluorescent ceramide analogs. These probes allow for the direct visualization of ceramide trafficking, localization, and metabolism within living cells.

The key distinction between long-chain and short-chain fluorescent ceramides lies in the length of the N-acyl chain. Naturally occurring ceramides typically possess long acyl chains (e.g., C16, C18, C24).[5][6] Long-chain fluorescent ceramide analogs are designed to more closely mimic these endogenous molecules. In contrast, short-chain fluorescent ceramides (e.g., with C2, C6, or C8 acyl chains) are often used for their increased water solubility and ease of delivery into cells.[7][8] However, this structural difference leads to significant variations in their behavior within the cellular environment.

Data Presentation: A Quantitative Comparison

The selection of a fluorescent ceramide analog should be guided by its specific properties. The tables below summarize the key quantitative data for commonly used long-chain and short-chain fluorescent ceramides, focusing on spectral properties and their effects on membrane characteristics.

Table 1: Spectral Properties of Common Fluorescent Ceramide Analogs
PropertyNBD C6-Ceramide (Short-Chain)BODIPY FL C5-Ceramide (Short-Chain)BODIPY FL C12-Ceramide (Long-Chain Analog)
Excitation Max (nm) ~466[9]~505[9]~505
Emission Max (nm) ~536[9]~511[9]~511
Quantum Yield Environment-dependent, generally lower[9]High (often approaching 1.0)[9]High
Photostability Moderate[9]High[10]High
Brightness Moderate[9]High[9]High
Environmental Sensitivity Highly sensitive to solvent polarity[9]Relatively insensitive to solvent polarity and pH[9]Relatively insensitive

Note: The spectral properties of BODIPY FL C12-Ceramide are expected to be similar to BODIPY FL C5-Ceramide as the fluorophore is the same. The primary difference lies in the acyl chain length which influences its biological behavior.

Table 2: Biophysical and Cellular Effects of Long-Chain vs. Short-Chain Ceramides
ParameterShort-Chain Ceramides (e.g., C2, C6)Long-Chain Ceramides (e.g., C16, C18, C24)
Membrane Permeability Increase membrane permeability[8][11][12]Generally maintain or increase barrier function[11]
Lipid Raft Interaction Alter physical properties of liquid-ordered domains, decrease stability and viscosity[5]Segregate from the liquid-ordered phase, forming separate ceramide-enriched domains[5]
Cellular Uptake Readily penetrate cells, often due to higher aqueous solubility[7]Penetration can be slower and more dependent on specific transport mechanisms[11]
Subcellular Localization Can show diffuse cytoplasmic staining or accumulate in the Golgi apparatus, but localization is heavily influenced by the fluorophore[1][3][4][13]Tend to localize in specific membrane domains and can be incorporated into cellular structures in a manner more similar to endogenous ceramides[11]
Biological Effects Can induce apoptosis at high concentrations, but effects may not always mimic endogenous ceramides[9][14]More likely to mimic the specific biological functions of endogenous ceramides, which can be pro- or anti-apoptotic depending on the specific chain length and cellular context[14]

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental design. Below are detailed methodologies for key experiments involving fluorescent ceramides.

Protocol 1: Live Cell Staining of the Golgi Apparatus with Fluorescent Ceramides

This protocol is adapted for staining the Golgi apparatus in living cells using fluorescent ceramide analogs.

Materials:

  • Fluorescent ceramide stock solution (e.g., 1 mM in DMSO)[15]

  • Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4[15]

  • Defatted Bovine Serum Albumin (BSA)[15]

  • Cultured cells on coverslips

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 5 µM fluorescent ceramide/5 µM defatted BSA complex. To do this, dilute the 1 mM fluorescent ceramide stock solution into HBSS/HEPES containing the appropriate concentration of defatted BSA. The final concentration may need to be optimized depending on the cell type.[15]

  • Cell Preparation:

    • Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

    • Just before staining, aspirate the culture medium and rinse the cells once with HBSS/HEPES.

  • Staining:

    • Add the pre-warmed (37°C) staining solution to the cells and incubate for 30 minutes at 37°C.[15]

  • Washing:

    • Aspirate the staining solution and wash the cells three times with fresh, pre-warmed HBSS/HEPES to remove excess probe.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of fresh HBSS/HEPES.

    • Observe the cells immediately using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (e.g., FITC/GFP filter set for NBD and BODIPY FL).

Protocol 2: Analysis of Fluorescent Ceramide Metabolism by Thin-Layer Chromatography (TLC)

This protocol allows for the separation and quantification of fluorescent ceramide and its metabolites.

Materials:

  • Cells treated with fluorescent ceramide

  • Cell lysis buffer (e.g., RIPA buffer)

  • Solvent system for lipid extraction (e.g., chloroform:methanol, 2:1 v/v)

  • TLC plate (silica gel)

  • Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Fluorescence imaging system[16]

Procedure:

  • Cell Lysis and Lipid Extraction:

    • After incubating cells with the fluorescent ceramide, wash them with ice-cold PBS.

    • Lyse the cells and extract the total lipids using a chloroform:methanol mixture.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • TLC Separation:

    • Spot the lipid extract onto a silica (B1680970) TLC plate.

    • Allow the spot to dry completely.

    • Place the TLC plate in a developing chamber containing the appropriate developing solvent.

    • Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Imaging and Quantification:

    • Remove the plate from the chamber and allow it to air dry.

    • Visualize the fluorescent spots using a fluorescence imaging system with the appropriate excitation and emission filters.[16]

    • The relative positions of the spots will indicate the original fluorescent ceramide and its metabolites (e.g., fluorescent sphingomyelin (B164518) or glucosylceramide).

    • Quantify the intensity of each spot to determine the extent of metabolism.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow: Fluorescent Ceramide Labeling and Analysis cluster_1 Analysis prep Cell Culture stain Incubate with Fluorescent Ceramide prep->stain 1. wash Wash to Remove Excess Probe stain->wash 2. live_imaging Live Cell Imaging (Confocal Microscopy) wash->live_imaging 3a. fixation Fixation wash->fixation 3b. extraction Lipid Extraction wash->extraction 3c. fixed_imaging Fixed Cell Imaging fixation->fixed_imaging tlc Thin-Layer Chromatography (TLC) extraction->tlc

Caption: Experimental workflow for labeling cells with fluorescent ceramides and subsequent analysis.

G Stress Cellular Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates Sphingomyelin Sphingomyelin SMase->Sphingomyelin CerS Ceramide Synthase (CerS) Ceramide Ceramide CerS->Ceramide de novo synthesis Sphingomyelin->Ceramide hydrolysis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Serine_PalmitoylCoA->CerS PP1_PP2A Protein Phosphatase 1/2A (PP1/PP2A) Ceramide->PP1_PP2A activates Apoptosis Apoptosis PP1_PP2A->Apoptosis induces CellCycleArrest Cell Cycle Arrest PP1_PP2A->CellCycleArrest induces

Caption: A simplified ceramide signaling pathway leading to apoptosis.

G Title Comparative Properties: Long-Chain vs. Short-Chain Fluorescent Ceramides LC Long-Chain Fluorescent Ceramides Title->LC SC Short-Chain Fluorescent Ceramides Title->SC LC_prop1 Mimics endogenous ceramides LC->LC_prop1 LC_prop2 Forms distinct membrane domains LC->LC_prop2 LC_prop3 Maintains membrane barrier function LC->LC_prop3 SC_prop1 Higher aqueous solubility SC->SC_prop1 SC_prop2 Alters existing domain properties SC->SC_prop2 SC_prop3 Can increase membrane permeability SC->SC_prop3

Caption: Logical comparison of long-chain and short-chain fluorescent ceramides.

References

A Researcher's Guide to Experimental Controls for C12-NBD-Ceramide Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Tools and Techniques for Monitoring Ceramide Transport

This guide provides a comprehensive overview of experimental controls and alternative fluorescent probes for studying the intracellular trafficking of C12-NBD-ceramide. Accurate and reproducible results in this field hinge on the implementation of appropriate controls to validate findings and the selection of the optimal fluorescent analog for the experimental system. This document offers a comparative analysis of available tools, detailed experimental protocols, and supporting data to aid in the design of robust ceramide trafficking assays.

Comparison of Fluorescent Ceramide Analogs

The choice of fluorescent ceramide analog is critical for successful trafficking studies. While this compound is a widely used probe, several alternatives exist with distinct photophysical properties and metabolic fates. The following table summarizes the key characteristics of commonly used fluorescent ceramides.

FeatureThis compoundC6-NBD-CeramideBODIPY-FL C5-CeramideAcetyl-C16-ceramide-NBD
Fluorophore NBD (Nitrobenzoxadiazole)NBD (Nitrobenzoxadiazole)BODIPY (Boron-dipyrromethene)NBD (Nitrobenzoxadiazole)
Acyl Chain Length C12C6C5C16 (acetylated)
Relative Brightness ModerateModerateHigh[1]Moderate
Photostability ModerateModerateHigh[1][2]High
Environmental Sensitivity High (fluorescence is sensitive to the polarity of its environment)[3]High (fluorescence is sensitive to the polarity of its environment)Low (fluorescence is largely unaffected by solvent polarity and pH)[3]Not extensively reported, but expected to be similar to other NBD probes.
Cytotoxicity Can inhibit cell proliferation at micromolar concentrations.Can be cytotoxic at high concentrations.Generally low cytotoxicity at imaging concentrations.[3]Weaker cytotoxicity compared to NBD-C6-ceramide.[4]
Metabolic Stability Metabolized to fluorescent glucosylceramide and sphingomyelin (B164518).Readily converted to NBD-sphingomyelin and NBD-glucosylceramide.[5]Also metabolized, but the fate can differ from NBD-ceramides.[5]Resistant to metabolic enzymes like sphingomyelin synthase and glucosylceramide synthase.[4]
Primary Application Golgi apparatus staining and sphingolipid metabolism studies.[6]Golgi apparatus staining and sphingolipid metabolism studies.[7]High-resolution and long-term live-cell imaging of Golgi dynamics.[3]Long-term Golgi imaging with reduced cytotoxicity and metabolic conversion.[4]

Essential Experimental Controls for Ceramide Trafficking Studies

To ensure the validity of experimental findings, a panel of positive and negative controls should be employed. These controls help to confirm that the observed fluorescence patterns are a direct result of specific ceramide transport pathways.

Control TypeDescriptionExpected Outcome with this compound
Positive Control Wild-type cells known to exhibit normal ceramide trafficking.Accumulation of NBD fluorescence in the Golgi apparatus over time.
Negative Control (Genetic) Mutant cell lines with defects in ceramide transport (e.g., LY-A cells deficient in CERT).[8]Significantly reduced or absent Golgi localization of NBD fluorescence compared to wild-type cells.[8]
Negative Control (Pharmacological) Treatment with inhibitors of ceramide transport. The most specific inhibitor is (1R,3S)-HPA-12, which targets the ceramide transfer protein (CERT).[9][10][11]Inhibition of NBD-ceramide accumulation in the Golgi.[10][11]
Pharmacological Control (Inactive Stereoisomer) Treatment with an inactive stereoisomer of a transport inhibitor, such as (1R,3R)-HPA-12, which does not inhibit CERT.[9][12]No significant effect on NBD-ceramide trafficking to the Golgi.
Bypass of Transport Control Treatment with Brefeldin A, which disrupts the Golgi apparatus and causes it to fuse with the endoplasmic reticulum (ER). This bypasses the need for ER-to-Golgi transport.[10][11]In the presence of a transport inhibitor like HPA-12, Brefeldin A treatment should restore the conversion of ceramide to sphingomyelin, indicating the inhibitor acts on transport and not synthesis.[11]
Energy Depletion Control Treatment with metabolic inhibitors (e.g., sodium azide (B81097) and 2-deoxyglucose) to deplete cellular ATP, which is required for CERT-mediated transport.[8]Inhibition of NBD-ceramide transport to the Golgi.[8]

Key Experimental Protocols

Below are detailed methodologies for performing this compound trafficking studies, including probe preparation and cell labeling for both live and fixed cell imaging.

Protocol 1: Preparation of this compound-BSA Complex

For efficient delivery into cells, fluorescent ceramide analogs are complexed with defatted bovine serum albumin (BSA).

  • Prepare a 1 mM stock solution of this compound in a chloroform:methanol (2:1, v/v) solution.

  • Evaporate the solvent from the desired amount of the stock solution under a stream of nitrogen gas to form a thin lipid film.

  • Resuspend the dried lipid in a small volume of absolute ethanol.

  • Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a serum-free balanced salt solution, such as Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Inject the ethanolic this compound solution into the vortexing BSA solution to create the ceramide-BSA complex. A typical final concentration is 5 µM this compound and 5 µM BSA.

  • Store the complex at -20°C for future use.

Protocol 2: Live-Cell Imaging of this compound Trafficking

This protocol outlines the steps for visualizing the transport of this compound to the Golgi apparatus in living cells.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).

    • Incubate the cells with the this compound-BSA complex (typically 5 µM) in the medium for 30 minutes at 4°C. This allows the probe to bind to the plasma membrane while minimizing endocytosis.

  • Chase:

    • Rinse the cells several times with ice-cold medium to remove unbound probe.

    • Add fresh, pre-warmed complete culture medium and incubate the cells at 37°C for a desired chase period (e.g., 30-60 minutes) to allow for internalization and transport to the Golgi.

  • Imaging:

    • Wash the cells with fresh medium.

    • Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation/Emission: ~466/536 nm).

Protocol 3: Staining of the Golgi Complex in Fixed Cells

This protocol is for visualizing the Golgi apparatus using this compound in fixed cells.

  • Cell Fixation:

    • Rinse cells grown on coverslips with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Fix the cells for 10-15 minutes at room temperature with a suitable fixative, such as 4% paraformaldehyde in PBS.

  • Labeling:

    • Rinse the fixed cells several times with buffer.

    • Incubate the cells with the this compound-BSA complex (typically 5 µM) for 30 minutes at room temperature.

  • Washing and Mounting:

    • Wash the cells extensively with buffer to remove unbound probe.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium. .

    • Visualize the stained Golgi apparatus by fluorescence microscopy.

Visualizing Ceramide Trafficking Pathways and Experimental Workflows

Diagrams generated using Graphviz can help to conceptualize the complex processes involved in ceramide trafficking and the experimental approaches used to study them.

Ceramide_Trafficking_Pathway Ceramide Trafficking from ER to Golgi ER Endoplasmic Reticulum (ER) (Site of Ceramide Synthesis) CERT CERT (Ceramide Transfer Protein) ER->CERT Ceramide Binding Vesicle Vesicular Transport (CERT-independent) ER->Vesicle Budding Golgi trans-Golgi Network (TGN) (Site of Sphingomyelin Synthesis) CERT->Golgi Non-vesicular Transport Vesicle->Golgi Fusion HPA12 (1R,3S)-HPA-12 (Inhibitor) HPA12->CERT Inhibits

Caption: ER-to-Golgi ceramide transport pathways.

Experimental_Workflow Workflow for Live-Cell this compound Trafficking Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture cells on microscopy-grade dishes Probe_Prep 2. Prepare this compound -BSA complex Labeling 3. Label cells with probe at 4°C (Pulse) Probe_Prep->Labeling Wash1 4. Wash to remove unbound probe Labeling->Wash1 Chase 5. Incubate at 37°C (Chase) Wash1->Chase Wash2 6. Wash cells Chase->Wash2 Imaging 7. Fluorescence Microscopy Wash2->Imaging Quantification 8. Image Analysis and Quantification Imaging->Quantification

Caption: Live-cell ceramide trafficking workflow.

By carefully selecting fluorescent probes and implementing rigorous experimental controls, researchers can obtain reliable and insightful data on the intricate mechanisms of ceramide trafficking within the cell. This guide serves as a foundational resource for designing and executing such studies in the context of basic research and drug development.

References

Assessing the Metabolic Fate of C12-NBD-Ceramide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, fluorescently-labeled lipid analogs are indispensable tools for dissecting complex cellular processes. Among these, C12-NBD-ceramide, a long-chain fluorescent analog of ceramide, has been widely utilized to investigate the intricate pathways of sphingolipid metabolism and trafficking. This guide provides an objective comparison of this compound with other fluorescent alternatives, supported by experimental data and detailed protocols to facilitate its effective use in research.

Metabolic Fate of this compound

This compound consists of a sphingosine (B13886) backbone N-acylated with a 12-carbon fatty acid tagged with a nitrobenzoxadiazole (NBD) fluorophore.[1][2] Its structural similarity to endogenous long-chain ceramides (B1148491) allows it to be recognized and processed by the cellular machinery involved in sphingolipid metabolism.[3]

Upon introduction to living cells, this compound readily integrates into cellular membranes. It is then transported from the endoplasmic reticulum (ER) to the Golgi apparatus, the central hub for sphingolipid synthesis and sorting.[3] In the Golgi, this compound serves as a substrate for several key enzymes, leading to the formation of various fluorescent metabolites:

  • NBD-Sphingomyelin (NBD-SM): Synthesized by sphingomyelin (B164518) synthase (SMS), which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine onto the ceramide backbone.[4][5]

  • NBD-Glucosylceramide (NBD-GlcCer): Formed by the action of glucosylceramide synthase (GCS), which adds a glucose moiety.[3][4]

  • NBD-Ceramide-1-Phosphate (NBD-C1P): Generated by ceramide kinase (CERK), which phosphorylates the primary hydroxyl group of ceramide.[6][7][8]

Additionally, this compound can be hydrolyzed by alkaline and neutral ceramidases to produce NBD-labeled fatty acid and sphingosine, though it is not a preferred substrate for acid ceramidase.[6] The distribution and quantification of these fluorescent metabolites provide a dynamic readout of the flux through these critical metabolic pathways.[3]

G cluster_cell Cellular Compartments cluster_golgi_reactions Golgi Metabolism This compound This compound ER Endoplasmic Reticulum This compound->ER Uptake Golgi Golgi Apparatus ER->Golgi Transport NBD_GlcCer NBD-Glucosylceramide Golgi->NBD_GlcCer GCS NBD_SM NBD-Sphingomyelin Golgi->NBD_SM SMS NBD_C1P NBD-Ceramide-1-Phosphate Golgi->NBD_C1P CERK GCS Glucosylceramide Synthase SMS Sphingomyelin Synthase CERK Ceramide Kinase

Caption: Metabolic pathway of this compound in mammalian cells.

Comparison of Fluorescent Ceramide Analogs

The choice of a fluorescent ceramide analog can significantly impact experimental outcomes. The NBD fluorophore, while widely used, has limitations such as susceptibility to photobleaching and a fluorescence emission that is sensitive to the local environment. Alternatives like BODIPY-labeled ceramides often offer superior photostability and brightness.

Probe Key Features Advantages Disadvantages / Potential Artifacts
This compound Long (12-carbon) acyl chain; NBD fluorophore.Mimics endogenous long-chain ceramides; substrate for multiple metabolic enzymes.[6]Susceptible to photobleaching; bulky NBD group may alter metabolism; can induce apoptosis at high concentrations.[9]
C6-NBD-Ceramide Short (6-carbon) acyl chain; NBD fluorophore.Rapidly taken up by cells and transported to the Golgi.[8]Short acyl chain may not perfectly mimic the behavior of natural long-chain ceramides in membranes.
BODIPY FL C5-Ceramide Short (5-carbon) acyl chain; BODIPY fluorophore.Brighter and significantly more photostable than NBD; less sensitive to environmental polarity.[9]The BODIPY fluorophore is also bulky and may introduce steric hindrance, potentially affecting enzyme interactions.
Quantitative Data Summary

The following table presents hypothetical data on the metabolic conversion of different fluorescent ceramides in a cultured cell line (e.g., MCF7 cells) after a 1-hour incubation period. Such data allows for a direct comparison of how these analogs are processed within the cell.

Fluorescent Ceramide Analog % Conversion to Sphingomyelin (SM) % Conversion to Glucosylceramide (GlcCer) % Conversion to Ceramide-1-Phosphate (C1P) % Unmetabolized Ceramide
This compound 25%15%5%55%
C6-NBD-Ceramide 35%20%4%41%
BODIPY FL C5-Ceramide 30%18%6%46%

Note: These values are illustrative and can vary significantly depending on cell type, experimental conditions, and incubation time.

Experimental Protocols

A reliable assessment of ceramide metabolism requires a detailed and reproducible protocol. The following method outlines the key steps for analyzing the metabolic fate of this compound.

Protocol: Analysis of this compound Metabolism

1. Materials and Reagents:

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cultured mammalian cells (e.g., HEK293, MCF7) on culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)

  • TLC or HPLC system for lipid separation

2. Cell Labeling:

  • Prepare a this compound/BSA complex by mixing the fluorescent lipid stock with a BSA solution in serum-free medium.

  • Wash cultured cells with PBS.

  • Incubate the cells with the this compound/BSA complex in serum-free medium for a designated time (e.g., 30-60 minutes) at 37°C.

  • After incubation, wash the cells thoroughly with cold PBS to remove excess probe.

3. Lipid Extraction:

  • Scrape the cells into PBS and pellet them by centrifugation.

  • Add a chloroform:methanol solvent mixture to the cell pellet to extract total lipids.

  • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

4. Lipid Separation and Quantification:

  • Resuspend the dried lipid extract in a small volume of chloroform:methanol.

  • Spot the extract onto a Thin Layer Chromatography (TLC) plate or inject it into a High-Performance Liquid Chromatography (HPLC) system.

  • Develop the TLC plate or run the HPLC gradient using an appropriate solvent system to separate this compound from its metabolites (NBD-SM, NBD-GlcCer, etc.).

  • Visualize the fluorescent lipid spots on the TLC plate using a fluorescence scanner or detect the signal from the HPLC with a fluorescence detector.

  • Quantify the fluorescence intensity of each spot/peak to determine the relative abundance of each metabolite.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Prepare NBD-Ceramide/BSA Complex label_cells Incubate Cells with Probe prep_probe->label_cells culture_cells Culture Cells culture_cells->label_cells wash_cells Wash to Remove Excess Probe label_cells->wash_cells extract_lipids Total Lipid Extraction wash_cells->extract_lipids separate_lipids Separate Lipids (TLC/HPLC) extract_lipids->separate_lipids quantify Quantify Fluorescent Metabolites separate_lipids->quantify analyze_data Data Analysis quantify->analyze_data

Caption: Experimental workflow for assessing NBD-ceramide metabolism.

References

Alternative fluorescent probes for visualizing ceramide dynamics.

Author: BenchChem Technical Support Team. Date: December 2025

Visualizing Ceramide: A Comparative Guide to Fluorescent Probes

Ceramide, a central hub in sphingolipid metabolism, acts as a critical bioactive lipid involved in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2][3] Understanding the spatiotemporal dynamics of ceramide is crucial for elucidating its role in both normal physiology and disease states like cancer and neurodegenerative disorders.[3][4] Visualizing these dynamics in living cells requires tools that are both specific and minimally disruptive. This guide provides an objective comparison of alternative fluorescent probes available for tracking ceramide, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

Comparison of Fluorescent Ceramide Probes

The selection of a fluorescent probe for ceramide imaging depends on a balance of factors including photophysical properties, specificity, and potential for metabolic artifacts. While NBD-C6-ceramide has been a workhorse in the field, several alternatives offer significant advantages in terms of brightness, photostability, and novel detection mechanisms.

Probe TypeFluorophoreExcitation (nm)Emission (nm)Key AdvantagesKey Disadvantages
NBD-Ceramide NBD~466[5][6]~536[5][6]Well-established; useful for metabolic flux studies.[7]Low quantum yield; high background; susceptible to photobleaching; can induce apoptosis at high concentrations.[5]
BODIPY-Ceramide BODIPY FL~505[5]~511[5]Brighter and significantly more photostable than NBD; good for live-cell time-lapse imaging.[5]Metabolism can differ from NBD analogs[8]; subcellular distribution may be influenced by the fluorophore.[9][10]
COUPY-Ceramide COUPY~561[9]~570-635[9]Far-red/NIR emission reduces phototoxicity and background fluorescence; large Stokes' shift.[4][9]Different subcellular localization (lysosomes/endosomes) compared to BODIPY probes (Golgi).[4][9][10]
Genetically Encoded Probes EGFP/mRFPEGFP: ~488EGFP: ~507High specificity for ceramide; enables visualization of cytosolic-facing ceramide pools in living cells.[11]Can show distinct dynamics and localization based on linker and tag position; potential for autolysosomal degradation.[11][12]
Clickable Analogs (Requires secondary labeling)(Depends on attached fluorophore)(Depends on attached fluorophore)Allows for bioorthogonal labeling to identify and visualize ceramide-protein interactions in living cells.[2][13]Requires multi-step labeling process (incubation, photoactivation, click chemistry).[13]

Signaling and Metabolic Pathways of Ceramide

Ceramide can be generated through multiple pathways, primarily the de novo synthesis pathway originating in the endoplasmic reticulum and the hydrolysis of sphingomyelin (B164518) at the plasma membrane. Once produced, ceramide can act as a signaling molecule by forming ceramide-rich platforms (CRPs) that modulate the activity of membrane proteins, or it can be further metabolized into more complex sphingolipids.

Caption: Ceramide metabolism and signaling pathways.

Experimental Protocols

Accurate visualization of ceramide dynamics relies on meticulous experimental execution. Below are generalized protocols for using fluorescent ceramide analogs.

General Workflow for Live-Cell Imaging

This workflow outlines the key steps for labeling live cells with a fluorescent ceramide analog and preparing them for microscopy.

Experimental_Workflow A 1. Prepare Probe-BSA Complex (e.g., NBD-C6-Ceramide) C 3. Incubate Cells with Probe-BSA Complex (e.g., 30-60 min at 37°C) A->C B 2. Seed and Culture Cells on Imaging Dish B->C D 4. Wash Cells to Remove Excess Probe C->D E 5. (Optional) Back-Exchange with BSA to Enhance Intracellular Signal D->E F 6. Add Imaging Medium E->F G 7. Acquire Images using Fluorescence Microscope F->G

Caption: General experimental workflow for live-cell imaging.

Preparation of Ceramide-BSA Complexes

For efficient delivery into cells, hydrophobic fluorescent ceramide analogs are complexed with bovine serum albumin (BSA).[8]

  • Stock Solution: Prepare a ~1 mM stock solution of the fluorescent ceramide analog in a suitable organic solvent (e.g., chloroform:ethanol, 19:1 v/v).[8]

  • Drying: Dispense a small volume (e.g., 50 µL) of the stock solution into a glass test tube. Dry the solvent first under a stream of nitrogen and then under a vacuum for at least one hour to form a thin lipid film.[8]

  • Complexation: Prepare a solution of fatty-acid-free BSA in a balanced salt solution (e.g., HBSS). Add the BSA solution to the dried lipid film and vortex thoroughly to create the ceramide-BSA complex. This complex can then be diluted in culture medium for cell labeling.

Live-Cell Labeling with NBD-C6-Ceramide

This protocol is adapted for staining the Golgi apparatus in living cells.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Labeling: Prepare a working solution of the NBD-C6-ceramide/BSA complex in your cell culture medium. A typical final concentration is 5 µM.

  • Incubation: Remove the culture medium from the cells and replace it with the labeling medium. Incubate the cells at 37°C for 30-60 minutes.[7]

  • Washing: After incubation, wash the cells two to three times with fresh, pre-warmed culture medium to remove excess probe.

  • Back-Exchange (Optional): To reduce plasma membrane signal and enhance the visibility of intracellular structures like the Golgi, incubate the cells with a medium containing 1-2 mg/mL fatty-acid-free BSA for 30-90 minutes at 37°C.[7]

  • Imaging: Replace the medium with a suitable imaging buffer (e.g., HBSS) and proceed with fluorescence microscopy. Use filter sets appropriate for the NBD fluorophore (Excitation ~466 nm, Emission ~536 nm).[6][7]

Staining Fixed Cells with NBD-C6-Ceramide

Fluorescent ceramide analogs can also be used to stain organelles in fixed cells.

  • Fixation: Rinse cells with a balanced salt solution and fix with glutaraldehyde (B144438) or paraformaldehyde for 5-10 minutes at room temperature.[7]

  • Quenching (for glutaraldehyde): If using glutaraldehyde, reduce autofluorescence by incubating the fixed cells with a freshly prepared solution of sodium borohydride (B1222165) (NaBH4) on ice.[7]

  • Washing: Rinse the cells thoroughly with a cold balanced salt solution.

  • Labeling: Incubate the fixed cells with the NBD-C6-ceramide/BSA complex for 60 minutes.[7]

  • Back-Exchange: Wash the cells and incubate with a BSA solution to remove excess probe from membranes and improve the Golgi signal.[7]

  • Mounting and Observation: Mount the coverslips on slides and observe using a fluorescence microscope with the appropriate filter sets.[7]

Conclusion

The toolkit for visualizing ceramide dynamics has expanded significantly beyond traditional NBD-based probes. Superior alternatives like BODIPY and COUPY-labeled ceramides (B1148491) offer enhanced photostability and brightness, crucial for demanding live-cell imaging experiments.[5] Furthermore, the development of genetically encoded biosensors marks a paradigm shift, allowing for the specific tracking of distinct ceramide pools without the addition of exogenous lipids.[11][12] The choice of probe should be carefully considered based on the specific biological question, the required imaging modality, and the potential for artifacts. By understanding the comparative advantages and applying rigorous experimental protocols, researchers can effectively harness these tools to unravel the complex roles of ceramide in cellular health and disease.

References

Safety Operating Guide

Proper Disposal of C12-NBD-Ceramide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of C12-NBD-ceramide, a fluorescent analog of ceramide commonly used in research. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety and Disposal Information

Proper handling and disposal of this compound are dictated by its chemical properties and potential hazards. The following table summarizes crucial data for its safe management.

ParameterInformationSource
Chemical Name N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosineSigma-Aldrich
CAS Number 202850-01-9Sigma-Aldrich
Hazard Classifications Acute Toxicity (Oral, Inhalation), Carcinogenicity, Eye Irritation, Reproductive Toxicity, Skin Irritation, Specific Target Organ ToxicitySigma-Aldrich
Hazard Statements H302, H315, H319, H331, H336, H351, H361d, H372Sigma-Aldrich
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.Benchchem[1]
Storage Temperature -20°CSigma-Aldrich

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its safe management as a hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Segregation and Collection

Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including unused product and contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with the chemical and prominently marked as "Hazardous Waste" with the full chemical name: "this compound" or "N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine".

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound solutions with other incompatible waste streams.

    • The first rinse of any container that held this compound must also be collected as hazardous waste.[2]

Waste Container Management

Proper management of waste containers is essential for safety and compliance.

  • Labeling: All hazardous waste containers must be accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents

    • The approximate percentage of each chemical

    • The date the container was first used for waste accumulation

  • Storage:

    • Keep waste containers securely sealed except when adding waste.[2]

    • Store the hazardous waste container in a designated and secure satellite accumulation area, away from general laboratory traffic.[3]

    • Use secondary containment for all liquid hazardous waste to prevent spills.[2]

Arranging for Disposal
  • Institutional Procedures: Follow your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Waste Pickup: Once the waste container is full, or as per your institution's guidelines, arrange for a waste pickup by the EHS department or a licensed chemical waste disposal contractor.

  • Documentation: Maintain accurate records of the generated waste, including the chemical name, quantity, and disposal date, as required by your institution and regulatory agencies.

Important Considerations:
  • DO NOT dispose of this compound down the drain. This can contaminate waterways and is a violation of regulations for most chemical waste.[1]

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (e.g., powder, contaminated consumables) B->C Solid D Liquid Waste (e.g., solutions, rinsate) B->D Liquid E Collect in Labeled Hazardous Solid Waste Container C->E F Collect in Labeled Hazardous Liquid Waste Container with Secondary Containment D->F G Store in Designated Satellite Accumulation Area E->G F->G H Container Full or Ready for Disposal? G->H H->G No I Contact EHS or Licensed Waste Disposal Contractor for Pickup H->I Yes J Maintain Disposal Records I->J K End: Proper Disposal Complete J->K

Caption: Decision workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of C12-NBD-Ceramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistics for the use of C12-NBD-Ceramide, a fluorescent lipid analog, require stringent adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.

This compound is a valuable tool in studying lipid metabolism and trafficking. However, like all chemical reagents, it necessitates careful handling to mitigate potential risks. The following information, compiled from safety data sheets and handling guidelines, offers a framework for its safe utilization in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment, each component playing a vital role in minimizing exposure.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile)Prevents direct skin contact with the compound.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from potential splashes or aerosols.[1][2][3][4]
Body Protection Laboratory coatShields skin and personal clothing from contamination.[2][3][5][6]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating dust/aerosols.Minimizes inhalation of the compound.[1]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram and procedural steps outline a recommended operational plan.

Operational Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify SDS Verify Availability of Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Verify SDS->Don PPE Prepare Workspace Prepare a Clean and Well-Ventilated Workspace Don PPE->Prepare Workspace Weighing Carefully Weigh or Aliquot Compound Prepare Workspace->Weighing Proceed to Handling Dissolving Dissolve in an Appropriate Solvent Weighing->Dissolving Experimentation Perform Experimental Procedures Dissolving->Experimentation Decontaminate Decontaminate Workspace and Equipment Experimentation->Decontaminate Proceed to Cleanup Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Segregate Waste Segregate and Store Waste for Disposal Doff PPE->Segregate Waste

A logical workflow for safely handling this compound.

Procedural Steps:

  • Preparation:

    • Before handling, ensure that the Safety Data Sheet (SDS) for this compound is readily accessible.[7]

    • Put on all required PPE as outlined in the table above.

    • Prepare a designated, clean, and well-ventilated workspace. A chemical fume hood is recommended, especially when handling the powdered form.

  • Handling:

    • When weighing the solid compound, do so carefully to avoid creating dust.

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • During experimentation, handle all solutions containing this compound with care to avoid spills and aerosol generation.

  • Cleanup:

    • Following the experimental procedures, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

    • Remove PPE in a manner that avoids self-contamination.

    • Segregate all waste materials for proper disposal.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Pathway for this compound Waste Solid Waste Contaminated Solids (e.g., pipette tips, tubes) Segregation Segregate into Labeled, Closed Waste Containers Solid Waste->Segregation Liquid Waste Unused Solutions and Contaminated Solvents Liquid Waste->Segregation Storage Store in a Designated Hazardous Waste Area Segregation->Storage Disposal Dispose Through Institutional Environmental Health and Safety (EHS) Storage->Disposal

A clear pathway for the responsible disposal of this compound waste.

Disposal Procedures:

  • Segregation:

    • Collect all solid waste, such as contaminated gloves, pipette tips, and empty vials, in a designated, clearly labeled, and sealed waste container.

    • Collect all liquid waste, including unused solutions and contaminated solvents, in a separate, labeled, and sealed container. Do not pour this compound solutions down the drain.[1]

  • Storage:

    • Store waste containers in a designated and secure hazardous waste accumulation area.

  • Disposal:

    • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations.

By implementing these safety and logistical measures, researchers can confidently and responsibly utilize this compound in their scientific pursuits, fostering a culture of safety and excellence in the laboratory.

References

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